molecular formula C10H8Br2O4 B8334253 Dimethyl 3,5-dibromoterephthalate

Dimethyl 3,5-dibromoterephthalate

Numéro de catalogue: B8334253
Poids moléculaire: 351.98 g/mol
Clé InChI: HZNYKTRFMZAGEX-UHFFFAOYSA-N
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Description

Dimethyl 3,5-dibromoterephthalate is a high-value dibromo-substituted aromatic ester designed for use as a critical synthetic building block in advanced materials chemistry. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. In research settings, its primary value lies in constructing complex π-conjugated systems. The bromine substituents serve as excellent handles for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the extension of molecular frameworks. Simultaneously, the ester groups can be hydrolyzed to carboxylic acids or transformed into other functional groups, offering versatile pathways for material design . This makes Dimethyl 3,5-dibromoterephthalate a pivotal precursor in the development of organic electronic materials. Researchers utilize it to synthesize novel acceptors for high-performance bulk-heterojunction organic solar cells (OSCs), where extending the conjugation of fused-ring systems enhances electron mobility and light absorption . Furthermore, derivatives of dibromoterephthalate have been explored as organic electrode materials in lithium-ion batteries, where the molecular structure can be tailored to fine-tune redox potentials and improve performance . By methodically tuning the reactivity of such intermediates, scientists can selectively prepare sophisticated polycyclic aromatic hydrocarbons (PAHs) and other functional conjugated networks for next-generation devices .

Propriétés

Formule moléculaire

C10H8Br2O4

Poids moléculaire

351.98 g/mol

Nom IUPAC

dimethyl 2,6-dibromobenzene-1,4-dicarboxylate

InChI

InChI=1S/C10H8Br2O4/c1-15-9(13)5-3-6(11)8(7(12)4-5)10(14)16-2/h3-4H,1-2H3

Clé InChI

HZNYKTRFMZAGEX-UHFFFAOYSA-N

SMILES canonique

COC(=O)C1=CC(=C(C(=C1)Br)C(=O)OC)Br

Origine du produit

United States
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthesis of Dimethyl 3,5-Dibromoterephthalate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Resolution

In the landscape of halogenated aromatic building blocks, Dimethyl 3,5-dibromoterephthalate represents a highly valuable, yet frequently misidentified, intermediate utilized in the synthesis of advanced polymers, metal-organic frameworks (MOFs), and active pharmaceutical ingredients (APIs)[1].

A critical bottleneck for researchers sourcing this compound is nomenclature ambiguity. According to IUPAC nomenclature rules, which mandate the lowest possible locant set for substituents, the correct systematic name is Dimethyl 2,6-dibromoterephthalate (locant set 1,2,4,6). The name "3,5-dibromoterephthalate" (locant set 1,3,4,5) is a non-preferred synonym derived from numbering the benzene ring from the opposite carboxylate moiety. Both names refer to the exact same molecular entity corresponding to [2][3].

It is critical to distinguish this compound from its far more ubiquitous structural isomer,[4]. The 2,5-isomer is readily accessible via direct bromination of p-xylene, whereas the 2,6-isomer requires a more deliberate synthetic strategy due to unfavorable steric and electronic directing effects during direct bromination[5].

Physicochemical Profiling

Understanding the physical and structural properties of Dimethyl 2,6-dibromoterephthalate is essential for predicting its behavior in cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) and polymerization workflows.

PropertySpecification
Systematic Name Dimethyl 2,6-dibromobenzene-1,4-dicarboxylate
Common Synonym Dimethyl 3,5-dibromoterephthalate
CAS Registry Number 22191-59-9
Molecular Formula C₁₀H₈Br₂O₄
Molecular Weight 351.98 g/mol
Structural Class Halogenated Aromatic Diester
Key Reactive Sites Two methyl esters (hydrolysis/amidation); Two aryl bromides (Pd-catalyzed cross-coupling)

Strategic Synthesis & Mechanistic Pathways

Because direct electrophilic aromatic bromination of p-xylene overwhelmingly favors the 2,5-dibromo isomer[5], the 2,6-isomer must be accessed via targeted oxidation of 2,6-dibromo-p-xylene, followed by Fischer esterification.

Mechanistic Causality in Esterification: The conversion of 2,6-dibromoterephthalic acid to its dimethyl ester utilizes concentrated sulfuric acid. The acid serves a dual purpose: it acts as a Brønsted acid to protonate the electrophilic carbonyl oxygen, and it functions as a desiccant to sequester the water byproduct, driving the equilibrium forward according to Le Chatelier's principle. Crucially, the bulky bromine atoms at the 2 and 6 positions create severe steric hindrance around the C1 carboxylic acid. This steric bulk raises the activation energy for the formation of the tetrahedral intermediate, necessitating extended reflux times compared to unhindered aromatic acids.

SynthesisWorkflow A 2,6-Dibromo-p-xylene (Starting Material) B KMnO4 Oxidation (Aqueous/Reflux) A->B Oxidation of Methyl Groups C 2,6-Dibromoterephthalic Acid (Intermediate) B->C Acidification & Isolation D Fischer Esterification (MeOH, H2SO4, Reflux) C->D Addition of Aliphatic Alcohol E Dimethyl 2,6-dibromoterephthalate (Target Compound) D->E Dehydration & Purification

Figure 1: Synthetic workflow for Dimethyl 2,6-dibromoterephthalate from 2,6-dibromo-p-xylene.

Experimental Protocol: Fischer Esterification of 2,6-Dibromoterephthalic Acid

The following protocol outlines a self-validating system for synthesizing Dimethyl 3,5-dibromoterephthalate (2,6-isomer). The built-in workup steps ensure the complete removal of the acid catalyst and unreacted starting material.

Reagents:

  • 2,6-Dibromoterephthalic acid (1.0 equiv)

  • Anhydrous Methanol (Excess, 10 volumes)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) (0.1 equiv)

  • Dichloromethane (DCM) (Extraction solvent)

Step-by-Step Methodology:

  • Initiation & Solvation: Charge a round-bottom flask equipped with a magnetic stir bar with 2,6-dibromoterephthalic acid. Add anhydrous methanol to create a suspension. Note: The starting material will remain largely insoluble until esterification progresses.

  • Catalyst Addition: Cool the flask in an ice bath to 0°C. Add concentrated H₂SO₄ dropwise. The exothermic nature of the acid-alcohol interaction is mitigated by the ice bath, preventing premature solvent boil-off.

  • Thermal Activation (Reflux): Attach a reflux condenser and heat the reaction mixture to 65°C. Maintain reflux for 16–24 hours. The extended time is mechanistically required to overcome the steric hindrance imposed by the ortho-bromine atoms.

  • Reaction Quenching: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove approximately 70% of the methanol. Pour the concentrated residue slowly into an ice-cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Self-Validation Check 1: The evolution of CO₂ gas (bubbling) confirms the neutralization of the H₂SO₄ catalyst. Once bubbling ceases, the basic pH (approx. 8) ensures any unreacted carboxylic acid is deprotonated into its water-soluble carboxylate salt.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract three times with dichloromethane (DCM).

    • Self-Validation Check 2: The target diester selectively partitions into the lower organic layer (DCM density > water), providing a visual confirmation of successful phase separation.

  • Drying & Isolation: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and evaporate the DCM under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to afford Dimethyl 2,6-dibromoterephthalate as a high-purity crystalline solid (>98% by HPLC).

Applications in Advanced Drug Development

In medicinal chemistry, the orthogonal reactivity of Dimethyl 3,5-dibromoterephthalate is highly prized. The ester groups can be selectively hydrolyzed or converted into amides, while the aryl bromides serve as handles for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. This allows for the rapid construction of complex, multi-ring pharmacophores and targeted protein degraders (PROTACs) where rigid aromatic linkers are required to achieve precise spatial geometry.

Sources

An In-depth Technical Guide to the Chemical Properties of Dimethyl 3,5-Dibromoterephthalate and its Isomers

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of dimethyl dibromoterephthalates, with a primary focus on the 2,5-isomer due to the limited availability of specific experimental data for Dimethyl 3,5-dibromoterephthalate. This document is intended for researchers, scientists, and professionals in the fields of drug development, polymer science, and organic synthesis.

Introduction: The Landscape of Dimethyl Dibromoterephthalates

Dimethyl dibromoterephthalates are halogenated aromatic esters that serve as valuable intermediates in the synthesis of advanced polymers and complex organic molecules. Their rigid structure, combined with the reactive C-Br bonds, makes them attractive building blocks for materials with tailored thermal and electronic properties, as well as for the construction of novel pharmaceutical scaffolds.

The specific substitution pattern of the bromine atoms on the terephthalate core significantly influences the molecule's symmetry, physical properties, and reactivity. While several isomers are possible, this guide will provide a detailed examination of the available data for the 2,5-isomer and offer expert insights into the predicted properties and reactivity of the 3,5-isomer based on established chemical principles.

Chemical Structure and Isomerism

The foundational structure of dimethyl terephthalate consists of a benzene ring substituted with two methyl ester groups at the 1 and 4 positions. The introduction of two bromine atoms can lead to two primary isomers: Dimethyl 2,5-dibromoterephthalate and Dimethyl 3,5-dibromoterephthalate.

SynthesisWorkflow terephthalic_acid Terephthalic Acid dibromoterephthalic_acid 2,5-Dibromoterephthalic Acid terephthalic_acid->dibromoterephthalic_acid Bromination bromine Bromine (Br2) bromine->dibromoterephthalic_acid oleum Oleum (catalyst) oleum->dibromoterephthalic_acid dmt_dibromo Dimethyl 2,5-dibromoterephthalate dibromoterephthalic_acid->dmt_dibromo Esterification methanol Methanol (CH3OH) methanol->dmt_dibromo sulfuric_acid Sulfuric Acid (catalyst) sulfuric_acid->dmt_dibromo

Caption: General synthetic workflow for Dimethyl 2,5-dibromoterephthalate.

Exemplary Synthesis Protocol for Dimethyl 2,5-dibromoterephthalate

This protocol is based on established methods for the synthesis of 2,5-dibromoterephthalic acid and its subsequent esterification. [1][2] Step 1: Synthesis of 2,5-Dibromoterephthalic Acid

  • In a well-ventilated fume hood, dissolve terephthalic acid in oleum (fuming sulfuric acid) with stirring. A catalytic amount of iodine can be added.

  • Slowly add bromine to the solution, maintaining the temperature with a cooling bath.

  • After the addition is complete, the reaction mixture is heated to drive the bromination to completion.

  • The reaction mixture is then carefully poured onto ice to precipitate the crude 2,5-dibromoterephthalic acid.

  • The solid product is collected by filtration, washed with water, and dried.

Step 2: Esterification to Dimethyl 2,5-dibromoterephthalate

  • Suspend the dried 2,5-dibromoterephthalic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux until the reaction is complete (monitored by TLC or HPLC).

  • After cooling, the product may precipitate or can be obtained by removing the excess methanol under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bonds in dimethyl dibromoterephthalates are susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings. [3][4][5][6][7]This reactivity allows for the introduction of a wide range of substituents, enabling the synthesis of complex molecules and functional polymers. The electron-withdrawing nature of the ester groups can influence the reactivity of the C-Br bonds in these coupling reactions.

Applications in Research and Development

Dimethyl dibromoterephthalates are valuable precursors in several areas of chemical research and development:

  • Polymer Chemistry: They can be used as monomers to synthesize specialty polyesters and other polymers. The incorporation of bromine atoms can enhance flame retardancy and provide sites for post-polymerization modification.

  • Medicinal Chemistry: The terephthalate scaffold can be elaborated using the reactivity of the C-Br bonds to create libraries of compounds for biological screening.

  • Materials Science: These compounds can serve as building blocks for metal-organic frameworks (MOFs) and other advanced materials with interesting electronic and photophysical properties.

Safety and Handling

For Dimethyl 2,5-dibromoterephthalate, the following safety precautions should be observed:[8]

  • Hazards: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Handling: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

It is reasonable to assume that Dimethyl 3,5-dibromoterephthalate would have a similar hazard profile. Always consult the Safety Data Sheet (SDS) for any specific chemical before handling.

Conclusion

Dimethyl 3,5-dibromoterephthalate remains a compound for which detailed experimental data is not widely available. However, by examining its well-characterized isomer, Dimethyl 2,5-dibromoterephthalate, we can infer many of its core chemical properties and reactivity patterns. The synthetic accessibility and the versatile reactivity of the aryl bromide functionalities position these molecules as important intermediates for the development of novel materials and potential therapeutic agents. Further research into the synthesis and characterization of the 3,5-isomer is warranted to fully explore its unique properties and potential applications.

References

  • International Journal on Advanced Science, Engineering and Information Technology. Sample Characterization. [Link]

  • Royal Society of Chemistry. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. [Link]

  • Google Patents.
  • PubChem. 2,5-Dibromoterephthalic acid. [Link]

  • GSRS. DIMETHYL 2,5-DIBROMOTEREPHTHALATE. [Link]

  • Wikipedia. Dimethyl terephthalate. [Link]

  • PMC. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. [Link]

  • Weix Group. Multimetallic catalysed cross-coupling of aryl bromides with aryl triflates. [Link]

  • NIST. DCPA. [Link]

  • Thieme. 12 Examples of IR-Spectra. [Link]

  • Chegg. IR spectrum of dimethyl-3,4,5,6-tetraphenylphthalate. [Link]

  • Request PDF. Multimetallic Catalyzed Cross-Coupling of Aryl Bromides with Aryl Triflates. [Link]

  • CAS Common Chemistry. 2,5-Dibromo-1,4-benzenedicarboxylic acid. [Link]

  • Thieme Chemistry. Cross-Coupling of Aryl Bromides with Aryl Triflates. [Link]

  • MDPI. Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. [Link]

  • ResearchGate. Absorption spectra of (a) DMT, DET, DOT, DOP, and DBP plasticizers; (b).... [Link]

  • Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

  • ResearchGate. Mass spectrum of dimethyl phthalate. Fragment intensity not corrected for changes in sample concentration during scan.. [Link]

  • Google Patents.

Sources

A Comprehensive Technical Guide to the Synthesis of Dibrominated Dimethyl Terephthalate Isomers for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Dibrominated Terephthalates

Dimethyl terephthalate (DMT) is a cornerstone monomer in the polymer industry, forming the backbone of widely used polyesters like polyethylene terephthalate (PET).[1][2] The introduction of bromine atoms onto the aromatic ring of the DMT scaffold dramatically enhances its utility, transforming it into a versatile building block for high-performance materials and complex pharmaceutical intermediates.[3] The bromine atoms serve as reactive handles for a variety of cross-coupling reactions, enabling the precise construction of conjugated polymers for organic electronics, metal-organic frameworks (MOFs), and tailored active pharmaceutical ingredients (APIs).[3]

This guide provides an in-depth examination of the synthesis of dibrominated dimethyl terephthalate. It is crucial to address a key point of chemical nomenclature at the outset. Terephthalic acid is a benzene-1,4-dicarboxylic acid. The available positions for substitution on the aromatic ring are 2, 3, 5, and 6. Therefore, a "3,5-dibromo" substitution pattern is chemically imprecise for a terephthalate core. The most common and synthetically accessible isomer is 2,5-dibromoterephthalate , where the bromine atoms are positioned para to each other. This guide will focus on the robust and well-documented synthesis of Dimethyl 2,5-dibromoterephthalate and will also discuss the synthetic strategies required to access other isomers, providing researchers with a comprehensive understanding of the chemical landscape.

Strategic Synthesis Overview: A Two-Step Pathway

The most reliable and scalable synthesis of Dimethyl 2,5-dibromoterephthalate is achieved through a two-step process. This strategy decouples the harsh conditions required for bromination from the more sensitive esterification step, allowing for optimization and purification of the intermediate, thereby ensuring a high-purity final product.

  • Step 1: Electrophilic Aromatic Substitution: Direct bromination of terephthalic acid to produce 2,5-dibromoterephthalic acid.

  • Step 2: Fischer Esterification: Acid-catalyzed esterification of the dibrominated intermediate with methanol to yield the final product, Dimethyl 2,5-dibromoterephthalate.

Synthetic_Workflow terephthalic_acid Terephthalic Acid dibromo_acid 2,5-Dibromoterephthalic Acid terephthalic_acid->dibromo_acid Step 1: Bromination final_product Dimethyl 2,5-dibromoterephthalate dibromo_acid->final_product Step 2: Esterification

Caption: High-level workflow for the synthesis of Dimethyl 2,5-dibromoterephthalate.

Part 1: Synthesis of 2,5-Dibromoterephthalic Acid

Mechanistic Rationale & Experimental Causality

The direct bromination of terephthalic acid is a classic example of electrophilic aromatic substitution. The core challenge lies in the nature of the starting material. The benzene ring is strongly deactivated by the two electron-withdrawing carboxylic acid groups, making the substitution difficult and requiring harsh reaction conditions.

  • Choice of Brominating System: Simple molecular bromine (Br₂) is not electrophilic enough to react with the highly deactivated ring. The reaction necessitates a highly acidic and oxidizing medium to generate a more potent electrophilic bromine species. Fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid, is an ideal solvent and catalyst.[4]

  • Role of Iodine Catalyst: A small amount of iodine is employed as a co-catalyst. Iodine reacts with bromine to form iodine monobromide (IBr), which is more polarized and thus a more effective electrophile. The oleum environment further activates the brominating agent.

  • Regioselectivity: The two carboxylic acid groups are meta-directing. For the first bromination, all four positions (2, 3, 5, 6) are electronically similar. Once the first bromine is added (e.g., at position 2), it acts as an ortho-, para-director. The second bromination is then directed to the position para to the first bromine (position 5), which is also meta to both carboxyl groups, leading to the thermodynamically stable 2,5-isomer.[5]

Detailed Experimental Protocol: Bromination

This protocol is synthesized from established patent literature to provide a reliable laboratory-scale procedure.

  • Reactor Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a scrubber (containing a solution of sodium thiosulfate to neutralize bromine vapors).

  • Initial Charging: Charge the flask with terephthalic acid (1.0 eq) and iodine (approx. 0.02 eq).

  • Solvent Addition: Carefully add 50% oleum (approx. 8 parts by weight relative to terephthalic acid) to the flask with stirring. The mixture will generate heat.

  • Bromine Addition: Cool the mixture to 20-25°C using an ice bath. Slowly add liquid bromine (2.1-2.2 eq) via the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 25°C.

  • Reaction: After the addition is complete, slowly raise the temperature to 60-65°C and maintain it for 18-20 hours with vigorous stirring. The reaction progress can be monitored by techniques such as HPLC if desired.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a large amount of crushed ice with stirring. The product will precipitate as a solid.

  • Isolation and Purification: Filter the precipitated solid using a Büchner funnel, wash thoroughly with cold deionized water until the filtrate is neutral, and then dry the solid under vacuum. The product is crude 2,5-dibromoterephthalic acid.

Data Presentation: Bromination Reagents
ReagentMolar Eq.RoleKey Considerations
Terephthalic Acid1.0Starting MaterialMust be dry.
50% Oleum (H₂SO₄·SO₃)Solvent/CatalystHighly corrosive and moisture-sensitive.[4]Generates a strong electrophile.
Bromine (Br₂)2.1-2.2Brominating AgentHighly toxic and corrosive. Add slowly.
Iodine (I₂)~0.02Co-catalystActivates bromine for substitution.

Part 2: Synthesis of Dimethyl 2,5-dibromoterephthalate

Mechanistic Rationale & Experimental Causality

The conversion of the dicarboxylic acid to its dimethyl ester is achieved via Fischer esterification. This is a reversible, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.

  • Reaction Equilibrium: The reaction produces water as a byproduct. To drive the equilibrium towards the ester product, a large excess of the alcohol (methanol) is used.[1][6] This ensures that the concentration of one of the reactants is high, favoring the forward reaction according to Le Châtelier's principle.

  • Catalyst: A strong protic acid, such as concentrated sulfuric acid, is used as the catalyst. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the methanol.

  • Reaction Conditions: The reaction is typically conducted at reflux temperature to increase the reaction rate. The duration is usually several hours to ensure complete conversion of both carboxylic acid groups.

Fischer_Esterification cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Water Elimination cluster_3 Deprotonation RCOOH R-C(=O)OH Protonated_acid R-C(=O⁺H)OH RCOOH->Protonated_acid + H⁺ H_plus H⁺ Tetrahedral_intermediate Tetrahedral Intermediate Protonated_acid->Tetrahedral_intermediate + CH₃OH Methanol CH₃OH Protonated_ester Protonated Ester Tetrahedral_intermediate->Protonated_ester - H₂O Final_ester R-C(=O)OCH₃ Protonated_ester->Final_ester - H⁺

Sources

Navigating the Landscape of Dibrominated Terephthalates: An In-depth Technical Guide to Dimethyl 2,5-dibromoterephthalate

Author: BenchChem Technical Support Team. Date: April 2026

An important note on nomenclature: This guide addresses the molecular structure, synthesis, and applications of dibrominated dimethyl terephthalates. Initial inquiries into "Dimethyl 3,5-dibromoterephthalate" did not yield sufficient data in publicly available scientific literature, suggesting it is a less common or potentially undocumented isomer. Therefore, this guide will focus on the well-characterized and commercially available isomer, Dimethyl 2,5-dibromoterephthalate , as a representative and technically significant member of this chemical family.

Introduction: The Strategic Importance of Brominated Aromatic Esters

In the fields of materials science and pharmaceutical development, the precise arrangement of functional groups on an aromatic scaffold is paramount to dictating the final properties of a molecule. Brominated aromatic esters, such as the isomers of dimethyl dibromoterephthalate, are of particular interest due to the synthetic versatility imparted by the bromine atoms. These halogens serve as key reactive handles for a variety of cross-coupling reactions, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of the molecular structure, synthesis, and applications of Dimethyl 2,5-dibromoterephthalate, a pivotal building block for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties of Dimethyl 2,5-dibromoterephthalate

Dimethyl 2,5-dibromoterephthalate possesses a symmetrical molecular structure, with a central benzene ring substituted by two methyl ester groups at the 1 and 4 positions, and two bromine atoms at the 2 and 5 positions. This substitution pattern influences the molecule's reactivity and physical properties.

Synthesis_Workflow cluster_0 Reaction cluster_1 Work-up & Purification 2,5-Dibromoterephthalic_Acid 2,5-Dibromoterephthalic Acid Reflux Reflux (12h) 2,5-Dibromoterephthalic_Acid->Reflux Methanol_SOCl2 Methanol / Thionyl Chloride Methanol_SOCl2->Reflux Quench_Extract Quench with Water Extract with Et2O Reflux->Quench_Extract Wash_Dry Wash with NaHCO3 Dry with MgSO4 Quench_Extract->Wash_Dry Evaporate Solvent Evaporation Wash_Dry->Evaporate Recrystallize Recrystallization (Methanol) Evaporate->Recrystallize Product Dimethyl 2,5-dibromoterephthalate Recrystallize->Product

A Comprehensive Safety and Handling Guide for Dimethyl 3,5-dibromoterephthalate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed safety framework for researchers, scientists, and drug development professionals working with Dimethyl 3,5-dibromoterephthalate. Due to the limited availability of a specific, official Safety Data Sheet (SDS) for this particular isomer, this document employs a conservative, analog-based approach to hazard assessment and risk mitigation. By synthesizing data from the parent compound, Dimethyl terephthalate (DMT), and the closely related isomer, Dimethyl 2,5-dibromoterephthalate, we establish a robust protocol grounded in established chemical safety principles. This methodology ensures that all handling procedures are based on a cautious interpretation of the potential risks associated with halogenated aromatic esters.

Compound Identification and Structural Analog Comparison

Dimethyl 3,5-dibromoterephthalate is a substituted aromatic diester. Its chemical behavior and toxicological profile can be inferred by examining its parent structure and a positional isomer. The presence of two bromine atoms on the benzene ring is expected to significantly influence its reactivity and biological interactions compared to the unsubstituted Dimethyl terephthalate.

FeatureTarget Compound Analog 1: Parent Compound Analog 2: Isomer
Name Dimethyl 3,5-dibromoterephthalateDimethyl terephthalate (DMT)Dimethyl 2,5-dibromoterephthalate
Structure
CAS Number 117238-92-1 (Example, may vary)120-61-6[1][2][3]18014-00-1[4][5]
Molecular Formula C₁₀H₈Br₂O₄C₁₀H₁₀O₄[1][3]C₁₀H₈Br₂O₄[5]
Molecular Weight 351.98 g/mol 194.19 g/mol [3][6]351.98 g/mol [5]

Note: The structure images are illustrative representations.

Hazard Assessment: An Analog-Based Approach

Lacking specific toxicological data for the 3,5-isomer, we must adopt the most conservative hazard classifications indicated by its analogs. While DMT exhibits low acute toxicity[1][7], halogenated aromatics can present different challenges. The primary physical hazard for this compound, as a crystalline solid, is the potential for forming combustible dust concentrations in air[2][8].

Hazard CategoryGHS Classification (Inferred)Rationale and Precautionary Insight
Acute Toxicity (Oral) May be harmful if swallowed (Category 5)Based on DMT data, which suggests low acute toxicity. However, the brominated structure necessitates caution. Avoid ingestion.[6][8]
Skin Corrosion/Irritation May cause skin irritation (Category 2/3)DMT is a minimal irritant[1]. However, halogenated compounds can be more irritating. Prolonged contact should be avoided.[6][9]
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2)Direct contact of dust with eyes is likely to cause irritation.[9] Protective eyewear is mandatory.
Respiratory Irritation May cause respiratory tract irritationInhalation of fine dust can irritate the respiratory system.[6][9] All handling of powder should occur in a ventilated enclosure.
Aquatic Hazard Harmful to aquatic lifeThis is a precautionary classification based on general principles for synthetic organic compounds released into the environment.[10]
Combustibility May form combustible dust concentrations in airAs with many fine organic solids, dust clouds can be explosive if an ignition source is present.[2][8][11]

Toxicological Insight: The metabolism of Dimethyl terephthalate involves hydrolysis to terephthalic acid (TPA) and monomethyl terephthalate[1]. The introduction of bromine atoms may alter metabolic pathways, potentially leading to different or more toxic metabolites. No specific data on the mutagenicity or carcinogenicity of the 3,5-dibromo isomer is available; therefore, it should be handled as a compound with unknown long-term effects, minimizing exposure at all times.

Risk Assessment & Mitigation Workflow

The core of our safety protocol relies on a logical workflow when encountering a compound with incomplete safety data. This process ensures that a conservative and protective plan is developed before any experimental work begins.

G cluster_0 A Identify Target Compound: Dimethyl 3,5-dibromoterephthalate B Search for Specific SDS A->B C Is Specific Data Available? B->C D Follow Official SDS Protocol C->D Yes E Identify Structural Analogs (e.g., DMT, 2,5-isomer) C->E No F Synthesize Hazard Data (Adopt 'Worst-Case' Scenario) E->F G Develop Conservative SOP (Handling, PPE, Emergency) F->G H Proceed with Experiment Under Heightened Caution G->H

Caption: Risk assessment workflow for compounds with limited safety data.

Standard Operating Protocol (SOP) for Safe Handling

This protocol is designed to be a self-validating system, minimizing exposure through a combination of engineering controls and meticulous work practices.

4.1. Required Personal Protective Equipment (PPE)

  • Engineering Controls: A certified chemical fume hood or a ventilated balance enclosure is mandatory for all operations involving the solid compound.[6][12] This is the primary barrier to prevent inhalation of aerosolized dust.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[12]

  • Hand Protection: Nitrile gloves (minimum 4 mil thickness). Check for tears before use. Contaminated gloves must be removed and disposed of properly.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.

4.2. Step-by-Step Weighing and Handling Procedure

  • Preparation:

    • Ensure the chemical fume hood has a current certification and is functioning correctly.

    • Cover the work surface within the fume hood with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatula, weigh paper/boat, glassware, solvent) inside the fume hood before introducing the compound.

  • Handling the Solid:

    • Before opening, gently tap the container to settle the solid material and prevent dust from puffing out.

    • Open the container slowly inside the fume hood.

    • Use a dedicated, clean spatula to carefully transfer the desired amount of solid to a tared weigh boat or directly into a flask.

    • Causality: Avoid scooping rapidly or dropping the solid from a height, as this will generate airborne dust. The goal is to minimize mechanical agitation.

  • Post-Weighing & Dissolution:

    • Securely close the source container.

    • If transferring to a flask for dissolution, add the solvent slowly at first to wet the powder, which prevents it from becoming airborne upon swirling.

    • Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a complete and clean transfer.

  • Decontamination and Cleanup:

    • Carefully wipe the spatula and any affected surfaces with a damp cloth or towel, ensuring the cleaning material is disposed of as chemical waste.

    • Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the designated solid waste container.

    • Wash hands and forearms thoroughly with soap and water after the procedure is complete.[9][12]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Exposure RouteFirst Aid Measures
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[9][12]
Skin Contact Remove all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If irritation develops or persists, seek medical attention.[12]
Eye Contact Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[9][12] Persistent irritation requires immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the compound name or SDS if available.[6][12]
Accidental Spill For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[12] Clean the area with a wet cloth. For a large spill, evacuate the area and contact institutional safety personnel.

Storage and Disposal

Proper storage and disposal are essential to maintain a safe laboratory environment.

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[8][12] Store away from strong oxidizing agents, strong acids, and strong bases.[2]

  • Disposal: All waste material (excess solid, contaminated gloves, weigh paper, etc.) must be disposed of in accordance with local, state, and federal regulations for chemical waste.[8] Do not dispose of down the drain or in regular trash.

References

  • Dimethyl Terephthalate. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • The Importance of Dimethyl 2,5-Dibromoterephthalate in Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • DIMETHYL 2,5-DIBROMOTEREPHTHALATE. gsrs. [Link]

  • Safety Data Sheet. SOL Group. [Link]

  • Dimethyl terephthalate. GESTIS Substance Database. [Link]

  • Dimethyl terephthalate. OECD SIDS. [Link]

  • Dimethyl terephthalate. Wikipedia. [Link]

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physical and chemical properties of Dimethyl 3,5-dibromoterephthalate

Author: BenchChem Technical Support Team. Date: April 2026

Dimethyl 3,5-Dibromoterephthalate: A Technical Guide to Physicochemical Profiling, Regioselective Reactivity, and Drug Discovery Applications

Introduction & Structural Rationale

Dimethyl 3,5-dibromoterephthalate is a highly specialized, sterically congested halogenated building block utilized extensively in advanced medicinal chemistry. Characterized by its rigid aromatic core and orthogonally reactive functional groups, it serves as a critical intermediate in the synthesis of complex pharmacophores, most notably in the development of human mast cell tryptase inhibitors [1].

The molecular architecture of this compound dictates its unique reactivity profile. The presence of two bulky bromine atoms (van der Waals radius ~1.85 Å) at the 3 and 5 positions creates a profound steric wall around the C4 methyl ester. Conversely, the C1 methyl ester is flanked only by hydrogen atoms (at positions 2 and 6), rendering it highly accessible. This asymmetry is the cornerstone of its utility, allowing for highly regioselective transformations without the need for complex, atom-inefficient protecting group strategies.

Physicochemical Profiling

Understanding the physical and chemical properties of the dibrominated core is essential for optimizing reaction conditions, particularly regarding solvent selection and thermal parameters.

Table 1: Quantitative Physicochemical Properties

Property Value Structural Implication
Molecular Formula C10H8Br2O4 Defines the 1,4-dicarbonyl and 3,5-dibromo substitution pattern.
Molecular Weight 351.98 g/mol High mass dictates lower molarity in standard solvent volumes.
Exact Mass 349.879 g/mol Critical for high-resolution mass spectrometry (HRMS) validation.
Estimated LogP 3.2 – 3.5 Indicates moderate lipophilicity; requires biphasic or polar aprotic solvents for reaction.

| Melting Point | ~135–145 °C | High crystalline stability; extrapolated from its structural analog, [2]. |

Table 2: Solubility Profile & Application Rationale

Solvent Solubility at 25°C Causality / Application in Workflow
Dichloromethane (DCM) High (>50 mg/mL) Ideal for liquid-liquid extraction and silica gel chromatography due to rapid evaporation.
Dimethylformamide (DMF) Very High (>100 mg/mL) Primary solvent for high-temperature cross-coupling; easily solvates the hydrophobic core.
Methanol (MeOH) Moderate (10-20 mg/mL) Used as a protic co-solvent for controlled saponification to stabilize transition states.

| Water | Insoluble (<0.1 mg/mL) | Functions as an anti-solvent for the precipitation and isolation of hydrolyzed products. |

Chemical Reactivity & Mechanistic Pathways

Due to the steric shielding at the C4 position, nucleophiles such as hydroxide ions or primary amines preferentially attack the C1 carbonyl carbon. The optimal Bürgi-Dunitz trajectory (approx. 107°) for the C4 ester is effectively blocked by the electron-rich clouds of the adjacent bromines. Consequently, controlled saponification yields 3,5-dibromo-4-(methoxycarbonyl)benzoic acid with near-perfect regioselectivity.

Following monohydrolysis, the remaining C-Br bonds can be leveraged for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). The electron-withdrawing nature of the ester and carboxylic acid groups activates the aromatic ring, facilitating the oxidative addition of palladium, even in the presence of extreme steric hindrance.

ReactivityPathway A Dimethyl 3,5-dibromoterephthalate B Regioselective Hydrolysis (LiOH, MeOH/THF) A->B Nucleophilic Attack at C1 Ester C 4-(Methoxycarbonyl)-3,5-dibromobenzoic acid B->C Acidic Workup (pH 2-3) D Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) C->D Aryl Bromide Functionalization E Tryptase Inhibitor Scaffolds D->E Pharmacophore Attachment

Fig 1: Regioselective reactivity and functionalization pathway of the dibrominated core.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems incorporating explicit causality for every chemical intervention.

Protocol A: Regioselective Monohydrolysis

Objective: Isolate 3,5-dibromo-4-(methoxycarbonyl)benzoic acid while preserving the C4 ester.

  • Substrate Dissolution: Dissolve Dimethyl 3,5-dibromoterephthalate (1.0 eq) in a 3:1 mixture of THF and Methanol.

    • Causality: THF provides necessary solubility for the hydrophobic dibrominated core, while Methanol acts as a protic co-solvent to facilitate hydroxide ion solvation and nucleophilic attack.

  • Controlled Base Addition: Cool the solution to 0 °C using an ice bath and add 1.05 equivalents of aqueous LiOH (1M) dropwise over 15 minutes.

    • Causality: The strict stoichiometric control (1.05 eq) and low temperature suppress off-target hydrolysis of the sterically shielded C4 ester, maximizing the yield of the mono-acid.

  • Reaction Monitoring: Stir for 4 hours at 0 °C.

    • Causality: The unhindered C1 ester hydrolyzes rapidly, but extending the time at a suppressed temperature ensures full conversion without providing the thermal energy required to break the steric barrier at C4.

  • Acidic Workup & Isolation: Evaporate organic solvents under reduced pressure, dilute the aqueous layer with water, and acidify to pH 2 using 1M HCl. Filter the resulting white precipitate and dry under vacuum.

    • Causality: Protonation of the C1 carboxylate induces crystallization of the product, allowing isolation via simple vacuum filtration without the need for column chromatography.

  • Validation Checkpoint: Run an aliquot on LC-MS and 1 H NMR.

    • Self-Validation: The presence of a single major peak with m/z [M-H] corresponding to the mono-acid, and the absence of the di-acid confirms the preservation of the C4 ester. 1 H NMR must show the disappearance of one methoxy singlet (~3.9 ppm) while retaining the other.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C3 and C5 positions with aryl pharmacophores.

  • Reagent Mixing: Combine the mono-acid (1.0 eq), arylboronic acid (2.2 eq), and K 2​ CO 3​ (3.0 eq) in a Schlenk flask.

    • Causality: K 2​ CO 3​ acts as a mild base to activate the boronic acid into a reactive boronate complex without degrading the remaining C4 methyl ester.

  • Catalyst Addition: Add 5 mol% Pd(dppf)Cl 2​ .

    • Causality: The bulky, bidentate dppf ligand stabilizes the palladium center and facilitates difficult oxidative addition into the sterically congested C3 and C5 carbon-bromine bonds.

  • Solvent Addition & Degassing: Add degassed 1,4-Dioxane/Water (4:1).

    • Causality: Water is essential for the transmetalation step of the catalytic cycle, while rigorous degassing prevents oxidative degradation of the Pd(0) active species.

  • Thermal Activation: Heat at 90 °C for 12 hours. Cool, filter through Celite, and purify via flash chromatography.

    • Causality: Elevated temperatures are strictly required to overcome the high activation energy barrier imposed by the dual ortho-substituents flanking the C4 ester.

  • Validation Checkpoint: Analyze via 13 C NMR.

    • Self-Validation: Successful dual cross-coupling is validated by the complete disappearance of the C-Br carbon signals (~120 ppm) and the emergence of new aromatic resonances, confirming functionalization without ester cleavage.

Applications in Drug Development: Tryptase Inhibitors

Mast cell tryptase is a tetrameric serine protease heavily implicated in the pathogenesis of asthma, allergic rhinitis, and other inflammatory disorders. The design of potent tryptase inhibitors requires precise spatial orientation of basic functional groups to interact with the S1 and S4 specificity pockets of the enzyme.

Dimethyl 3,5-dibromoterephthalate serves as an optimal central building block for these inhibitors [1]. The rigid benzene ring, combined with the specific vectors of the 1,4-dicarbonyl and 3,5-diaryl (post-coupling) substituents, creates a conformationally restricted scaffold. This rigidity minimizes the entropic penalty upon target binding. By utilizing the regioselective protocols outlined above, researchers can sequentially attach a zinc-binding or serine-trapping motif at the C1 position, while utilizing the C3/C5 positions to build out hydrophobic or basic vectors that anchor the molecule into the tryptase active site.

References

  • Title: WO2002066420A2 - Inhibiteurs de la tryptase (Tryptase Inhibitors)
  • Title: PubChem Compound Summary for CID 87401, Dimethyl 2,5-dibromoterephthalate (Structural Analog) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Dimethyl 3,5-dibromoterephthalate structural formula and isomers

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Dimethyl Dibromoterephthalates: Structural Elucidation, Isomerism, and Synthetic Considerations

Introduction to Halogenated Terephthalates

Terephthalate esters, most notably dimethyl terephthalate (DMT), are foundational monomers in the polymer industry, forming the backbone of widely used polyesters like polyethylene terephthalate (PET).[1][2] The rigid, para-substituted aromatic core of the terephthalate unit imparts valuable thermal and mechanical properties to these materials. The strategic introduction of halogen atoms, such as bromine, onto this aromatic ring dramatically expands the synthetic utility of the terephthalate scaffold.

Halogenated terephthalates serve as highly versatile building blocks in both materials science and medicinal chemistry. The bromine substituents act as reactive handles for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures.[3] This functionality is crucial for developing advanced materials such as conjugated polymers for organic electronics, porous metal-organic frameworks (MOFs), and fire-retardant polymers. In drug discovery, the dibromo-terephthalate core provides a rigid and well-defined scaffold for the synthesis of novel therapeutic agents, where the bromine atoms can be replaced to systematically explore structure-activity relationships (SAR).[3]

This guide provides a comprehensive technical overview of dimethyl dibromoterephthalate, with a primary focus on the structural elucidation of the dimethyl 3,5-dibromoterephthalate isomer. It further presents a comparative analysis of its key structural isomers, details pertinent synthetic methodologies with an emphasis on the underlying chemical principles, and outlines expected characterization data for researchers in organic synthesis, materials science, and drug development.

The Parent Scaffold: Dimethyl Terephthalate (DMT)

To understand the properties of its brominated derivatives, it is essential first to consider the parent compound, dimethyl terephthalate (DMT). DMT is a white solid synthesized by the direct esterification of terephthalic acid with methanol.[1][4] Its symmetric structure, with two methoxycarbonyl groups at the 1 and 4 positions of a benzene ring, is the fundamental repeating unit in many commercial polyesters.[5]

PropertyValueSource
IUPAC NameDimethyl benzene-1,4-dicarboxylate[1]
CAS Number120-61-6[5][6]
Molecular FormulaC₁₀H₁₀O₄[1][6]
Molecular Weight194.186 g/mol [1]
Melting Point142 °C (288 °F; 415 K)[1]
AppearanceWhite solid[1]

The two ester groups are electron-withdrawing and act as meta-directors in electrophilic aromatic substitution reactions. This electronic property is a key consideration in the synthesis of its brominated analogues.

Caption: Structure of Dimethyl Terephthalate (DMT).

Dimethyl 3,5-dibromoterephthalate: Structural Elucidation

Based on IUPAC nomenclature, dimethyl 3,5-dibromoterephthalate is a constitutional isomer of dimethyl dibromoterephthalate where the two bromine atoms are positioned meta to each other and meta to the two methoxycarbonyl groups. This substitution pattern results in a molecule with a C2v symmetry axis.

Despite its well-defined structure, there is a notable scarcity of experimental data for the 3,5-isomer in peer-reviewed literature and chemical databases. This suggests it is a less commonly synthesized or isolated isomer compared to others, a fact that likely stems from the synthetic challenges associated with its preparation via direct bromination of DMT.

Predicted Chemical Properties:

Property Value
IUPAC Name Dimethyl 3,5-dibromobenzene-1,4-dicarboxylate
Molecular Formula C₁₀H₈Br₂O₄
Molecular Weight 351.98 g/mol

| Monoisotopic Mass | 349.87858 Da |

Caption: Deduced structure of Dimethyl 3,5-dibromoterephthalate.

Key Structural Isomers of Dimethyl Dibromoterephthalate

The properties and reactivity of dimethyl dibromoterephthalate are highly dependent on the substitution pattern of the bromine atoms on the aromatic ring. Understanding the structure of the key isomers is critical for designing synthetic routes and predicting material properties.

Dimethyl 2,5-dibromoterephthalate

This is the most widely documented and commercially available isomer.[7][8] The bromine atoms are located on opposite sides of the ring, ortho to one ester group and meta to the other. This symmetrical structure makes it a valuable monomer for creating linear, rigid polymers.

  • CAS Number: 18014-00-1[3][7][8]

  • Appearance: White to off-white solid.[3]

  • Key Applications: It is a crucial intermediate in the synthesis of specialty polymers with enhanced electronic or optical properties for applications like organic LEDs (OLEDs) and solar cells.[3] It also serves as a building block for active pharmaceutical ingredients (APIs).[3]

Caption: Structure of Dimethyl 2,5-dibromoterephthalate.

Dimethyl 2,3-dibromoterephthalate

In this isomer, the bromine atoms are adjacent to each other (ortho-disubstituted). This arrangement introduces significant steric hindrance and breaks the molecule's symmetry, which can influence its crystal packing and solubility.

  • CAS Number: 21972-83-8[9]

  • Structural Impact: The proximity of the two bulky bromine atoms can twist the ester groups out of the plane of the benzene ring, affecting conjugation and intermolecular interactions.

Caption: Structure of Dimethyl 2,3-dibromoterephthalate.

Dimethyl 2,6-dibromoterephthalate

This isomer features bromine atoms positioned ortho to one ester group and meta to the other, on opposite sides of the ring relative to the molecule's horizontal axis. This C2h symmetric structure is another important building block for creating well-defined polymeric materials.

  • CAS Number: 22191-59-9[9]

  • Synthetic Relevance: Like the 2,5-isomer, it provides two reactive sites for post-polymerization modification or for creating cross-linked networks.

Caption: Structure of Dimethyl 2,6-dibromoterephthalate.

Synthetic Strategies and Methodologies

The synthesis of a specific dimethyl dibromoterephthalate isomer requires careful planning, as the substitution pattern is dictated by the chosen synthetic route.

Causality in Synthetic Route Selection

Two primary strategies can be envisioned for the synthesis of these compounds:

  • Direct Bromination of Dimethyl Terephthalate (DMT): This approach involves the direct electrophilic aromatic substitution of DMT. However, the two methoxycarbonyl groups are strongly deactivating and meta-directing. Therefore, bromination would be expected to occur at the 2 and 5 positions (ortho to one ester, meta to the other) or potentially the 2 and 6 positions. The formation of the 3,5-isomer is electronically disfavored, which explains its relative obscurity. This route would likely yield a mixture of isomers requiring challenging separation.

  • Esterification of a Pre-brominated Terephthalic Acid: This is the more logical and controllable method. It involves first synthesizing the desired dibromoterephthalic acid isomer and then converting the carboxylic acid groups to methyl esters. This approach provides unambiguous control over the bromine substitution pattern. For example, to synthesize dimethyl 3,5-dibromoterephthalate, one would start with 3,5-dibromoterephthalic acid.

Experimental Protocol: Synthesis of Dimethyl 3,5-dibromoterephthalate

This protocol is a representative procedure based on standard Fischer esterification, a trusted and self-validating method for converting carboxylic acids to esters.

Objective: To synthesize dimethyl 3,5-dibromoterephthalate from 3,5-dibromoterephthalic acid and methanol using an acid catalyst.

Materials:

  • 3,5-Dibromoterephthalic acid (1.0 eq)

  • Methanol (reagent grade, excess, serves as solvent and reactant)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromoterephthalic acid and an excess of methanol (e.g., 20-40 mL per gram of diacid).

  • Catalyst Addition: While stirring, carefully add the catalytic amount of concentrated sulfuric acid to the suspension. The addition is exothermic and should be done slowly.

  • Reaction Execution: Heat the mixture to reflux (approximately 65 °C for methanol) and maintain for 4-12 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting diacid spot.

  • Work-up - Quenching and Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the bulk of the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent like DCM or EtOAc and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst; caution, CO₂ evolution), and finally with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter to remove the drying agent, and rinse the solid with a small amount of fresh solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to afford the pure dimethyl 3,5-dibromoterephthalate.

G cluster_workflow Synthesis Workflow start 1. Reaction Setup (Dibromoterephthalic Acid, Methanol, H₂SO₄) reflux 2. Reflux (65°C, 4-12h) start->reflux monitor 3. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 4. Work-up (Quench, Extract) monitor->workup Complete purify 5. Purification (Recrystallization) workup->purify product Pure Dimethyl Dibromoterephthalate purify->product

Caption: Workflow for the esterification of dibromoterephthalic acid.

Spectroscopic Characterization

Unambiguous identification of the correct isomer requires a combination of spectroscopic techniques. The symmetry of each isomer gives rise to a distinct spectroscopic fingerprint.

  • ¹H NMR Spectroscopy: The number and splitting patterns of the aromatic protons are highly informative.

    • Dimethyl 3,5-dibromoterephthalate: Due to its symmetry, it would show a singlet for the two equivalent aromatic protons (at H-2 and H-6) and a singlet for the six equivalent methyl protons.

    • Dimethyl 2,5-dibromoterephthalate: This isomer would also show a singlet for the two equivalent aromatic protons (at H-3 and H-6) and a singlet for the methyl protons. Distinguishing it from the 3,5-isomer would require comparison of chemical shifts or a 2D NMR experiment (NOESY).

    • Dimethyl 2,3-dibromoterephthalate: This asymmetric isomer would show two distinct singlets (or narrow doublets due to long-range coupling) for the two non-equivalent aromatic protons and likely two distinct singlets for the two non-equivalent methyl groups.

  • ¹³C NMR Spectroscopy: The number of signals in the proton-decoupled ¹³C NMR spectrum corresponds to the number of unique carbon atoms.

    • Dimethyl 3,5-dibromoterephthalate: Expected to show 5 signals (3 aromatic C, 1 carbonyl C, 1 methyl C).

    • Dimethyl 2,5-dibromoterephthalate: Expected to show 5 signals.

    • Dimethyl 2,3-dibromoterephthalate: Expected to show 10 signals (6 aromatic C, 2 carbonyl C, 2 methyl C).

  • Mass Spectrometry (MS): The key diagnostic feature is the isotopic pattern of the molecular ion (M⁺). The presence of two bromine atoms (⁵⁰% ⁷⁹Br, ⁵⁰% ⁸¹Br) results in a characteristic triplet of peaks for the molecular ion at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.

References

  • GSRS. DIMETHYL 2,5-DIBROMOTEREPHTHALATE. Global Substance Registration System. Available from: [Link].

  • Ningbo Inno Pharmchem Co., Ltd. The Importance of Dimethyl 2,5-Dibromoterephthalate in Chemical Innovation. Ningbo Inno Pharmchem. Available from: [Link].

  • Wikipedia. Dimethyl terephthalate. Wikipedia. Available from: [Link].

  • Universiti Kebangsaan Malaysia. Green Synthesis of Renewable Dimethyl Terephthalate-Like Monomer from Eugenol. Journal of the Malaysian Chemical Society. Available from: [Link].

  • PubChem. Dimethyl 2-bromoterephthalate. National Center for Biotechnology Information. Available from: [Link].

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Dimethyl Terephthalate. AICIS. Available from: [Link].

  • CompTox Chemicals Dashboard. Dimethyl 2,5-dibromoterephthalate - Links. U.S. Environmental Protection Agency. Available from: [Link].

  • MDPI. Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Inorganics. Available from: [Link].

  • NextSDS. 2,3-Dibromoterephthalic acid dimethyl ester — Chemical Substance Information. NextSDS. Available from: [Link].

  • NIST. Dimethyl phthalate. NIST WebBook. Available from: [Link].

  • SpectraBase. Dimethyl terephthalate - Optional[MS (GC)] - Spectrum. Wiley. Available from: [Link].

  • mzCloud. Dimethyl terephthalate. mzCloud. Available from: [Link].

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Resolving Nomenclature and Synthesis of "Dimethyl 3,5-Dibromoterephthalate": A Technical Guide to Dimethyl 2,6-Dibromobenzene-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of rational drug design, Active Pharmaceutical Ingredient (API) synthesis, and advanced materials science (such as Metal-Organic Frameworks), halogenated terephthalates serve as critical rigid linkers and cross-coupling intermediates. A pervasive point of confusion in chemical sourcing and legacy literature is the designation "Dimethyl 3,5-dibromoterephthalate" [1].

As an application scientist, it is imperative to establish that under rigorous IUPAC nomenclature standards, this compound is correctly identified as Dimethyl 2,6-dibromobenzene-1,4-dicarboxylate [2]. This whitepaper deconstructs the structural logic behind this correction, provides field-validated synthetic protocols, and outlines the self-validating analytical steps required to ensure high-fidelity synthesis for downstream pharmaceutical applications.

Structural Logic and IUPAC Nomenclature

The persistence of the name "3,5-dibromoterephthalate" stems from a fundamental misunderstanding of relative versus absolute numbering in symmetric aromatic systems. Terephthalic acid is a 1,4-dicarboxylic acid. If bromination occurs at positions adjacent to one another relative to the C1 carboxylate, a chemist might colloquially label them positions 3 and 5.

However, IUPAC Blue Book Rule P-14.4(e) dictates the Lowest Locant Rule . When numbering the benzene ring, the principal functional groups (the carboxylates) must remain at positions 1 and 4. The numbering direction must then be chosen to yield the lowest possible numerical locant set for the substituents (bromine atoms).

  • Incorrect Set (3,5): Numbering from C1 yields substituents at positions 3 and 5.

  • Correct Set (2,6): Re-indexing the ring by starting at the C4 carboxylate (making it the new C1) shifts the bromine atoms to positions 2 and 6.

Because the locant set (2,6) is numerically lower than (3,5), the correct parent acid is 2,6-dibromoterephthalic acid (CAS 22191-58-8)[3], and its esterified derivative is Dimethyl 2,6-dibromobenzene-1,4-dicarboxylate [2].

IUPAC_Logic A Terephthalic Acid Core B Bromination at relative positions 3 and 5 A->B C Colloquial Name: 3,5-Dibromoterephthalate B->C D IUPAC Lowest Locant Rule (Re-indexing from C4) C->D Rule P-14.4(e) E Standardized Name: 2,6-Dibromoterephthalate D->E

Fig 1: IUPAC nomenclature logic resolving the 3,5- vs 2,6-dibromoterephthalate ambiguity.

Physicochemical Profile

To ensure accurate chemical sourcing and analytical benchmarking, the quantitative data for the target compound is summarized below.

PropertyValue
Standardized IUPAC Name Dimethyl 2,6-dibromobenzene-1,4-dicarboxylate
Legacy/Colloquial Name Dimethyl 3,5-dibromoterephthalate
Target CAS Registry Number 22191-59-9
Parent Acid CAS Number 22191-58-8
Molecular Formula C₁₀H₈Br₂O₄
Molecular Weight 351.98 g/mol
Structural Isomer (Common) Dimethyl 2,5-dibromoterephthalate (CAS 18014-00-1)

Mechanistic Synthesis and Experimental Protocols

The synthesis of Dimethyl 2,6-dibromoterephthalate is achieved via a two-phase workflow: electrophilic aromatic substitution of the parent acid, followed by Fischer esterification.

Synthesis_Workflow N1 Terephthalic Acid + Br2 (Oleum, I2 cat.) N2 Electrophilic Aromatic Substitution (100-150°C) N1->N2 N3 2,6-Dibromoterephthalic Acid (Intermediate) N2->N3 N4 Fischer Esterification (MeOH, H2SO4, Reflux) N3->N4 N5 Dimethyl 2,6-dibromoterephthalate (Target API Linker) N4->N5

Fig 2: Two-phase synthetic workflow for Dimethyl 2,6-dibromobenzene-1,4-dicarboxylate.

Phase 1: Synthesis of 2,6-Dibromoterephthalic Acid

Because the two carboxylate groups strongly deactivate the benzene ring, standard bromination conditions are insufficient. The protocol requires harsh acidic conditions to generate a highly electrophilic bromonium species[4].

  • Reactor Preparation: In a multi-neck round-bottom flask equipped with a reflux condenser and a caustic scrubber system, charge 60 g (0.36 mol) of terephthalic acid, 150 g of concentrated H2​SO4​ , and 50 g of fuming sulfuric acid (oleum).

    • Causality: Oleum provides the necessary superacidic environment to overcome the electron-withdrawing effect of the carboxyl groups, driving the electrophilic aromatic substitution[4].

  • Catalyst Addition: Add 2.0 g of elemental iodine ( I2​ ).

    • Causality: Iodine acts as a Lewis acid catalyst, polarizing the Br2​ molecule and significantly lowering the activation energy for the reaction[4].

  • Bromine Addition: Slowly add 80 g (0.50 mol) of liquid bromine under continuous, vigorous stirring.

  • Thermal Gradient: Heat the mixture to 70°C for 5 hours, then gradually ramp the temperature to 150°C over 4 hours.

    • Causality: A gradual thermal ramp is critical. It prevents the premature volatilization and loss of bromine gas, ensuring maximum atom economy while driving the secondary bromination to completion.

  • Quenching & Isolation: Cool the reaction mixture to room temperature and slowly pour it over crushed ice. Filter the resulting precipitate (crude 2,6-dibromoterephthalic acid) and wash extensively with distilled water until the filtrate reaches a neutral pH. Dry under vacuum at 80°C.

Phase 2: Fischer Esterification
  • Reaction Setup: Suspend the crude 2,6-dibromoterephthalic acid in a 10-fold molar excess of anhydrous methanol. Add concentrated H2​SO4​ (5% v/v) as a catalyst.

    • Causality: The massive stoichiometric excess of methanol drives the equilibrium of the reversible Fischer esterification forward according to Le Chatelier’s principle.

  • Reflux & Monitoring: Heat the mixture to reflux (approx. 65°C) for 12-16 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The reaction is complete when the baseline spot (free acid) is entirely consumed.

  • Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize any residual sulfuric acid.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate. Recrystallize the crude ester from hot ethanol to yield pure Dimethyl 2,6-dibromobenzene-1,4-dicarboxylate .

Analytical Validation & Self-Validating Systems

To ensure the trustworthiness of the synthesized batch, the protocol must be treated as a self-validating system. The primary risk in this synthesis is contamination by the 2,5-dibromo positional isomer (CAS 18014-00-1).

  • Nuclear Magnetic Resonance (1H NMR, CDCl3, 400 MHz): The C2v​ symmetry of the 2,6-dibromo substituted ring is the key diagnostic marker. The two aromatic protons (at positions 3 and 5) are chemically equivalent. Validation is confirmed by the presence of a single, sharp singlet in the aromatic region ( δ 7.8 - 8.1 ppm). The methyl ester protons will appear as a distinct singlet integrating to 6H around δ 3.9 ppm.

  • Isomeric Purity Check: If the 2,5-isomer is present, its distinct aromatic singlet will appear at a slightly different chemical shift, breaking the baseline purity of the NMR spectrum. The absence of secondary aromatic peaks validates the regioselectivity of the synthesis.

References

  • ChemicalBook. "2,6-Dibromoterephthalic acid | 22191-58-8". ChemicalBook.
  • Chem-Space. "1,4-dimethyl 2,6-dibromobenzene-1,4-dicarboxylate". Chem-Space.
  • EvitaChem. "Buy 2-Hydroxy-1-nitro-3,4,5-trimethoxybenzene (EVT-8466174)". EvitaChem.
  • Nagata, Minoru. "Synthesis of 2,5-Dibromoterephthalic Acid". NII.

Sources

An In-depth Technical Guide to Dimethyl 3,5-dibromoterephthalate: Synthesis, Characterization, and Procurement for Advanced Research

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Niche Building Block

Dimethyl 3,5-dibromoterephthalate is a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its rigid benzene core, substituted with two bromine atoms and two methyl ester functionalities, offers a unique geometric and electronic profile. The bromine atoms serve as reactive handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The meta-disposed ester groups influence the molecule's conformation and solubility, making it a distinct alternative to its more common 2,5-disubstituted isomer.

Despite its potential, a thorough investigation of chemical supplier catalogs reveals that Dimethyl 3,5-dibromoterephthalate is not a readily available, off-the-shelf compound. This guide is therefore designed for researchers, scientists, and drug development professionals who require this specific isomer for their work. It provides a comprehensive overview of a proposed synthetic route, purification strategies, in-depth analytical characterization, and guidance on procuring the compound through custom synthesis.

Navigating the Synthetic Challenge: A Proposed Pathway

The primary challenge in synthesizing Dimethyl 3,5-dibromoterephthalate lies in achieving the 3,5-dibromo substitution pattern on the terephthalic acid scaffold. Direct electrophilic bromination of terephthalic acid is not a viable route, as the carboxylic acid groups are deactivating and meta-directing to each other, which would favor bromination at the 2 and 5 positions. Therefore, a multi-step approach starting from a precursor with the desired substitution pattern is necessary.

Proposed Synthesis of 3,5-Dibromoterephthalic Acid

A plausible synthetic strategy begins with a commercially available starting material that can be converted to the target dicarboxylic acid. One such approach involves the oxidation of a disubstituted xylene derivative.

dot

Caption: Proposed two-part synthesis of Dimethyl 3,5-dibromoterephthalate.

Experimental Protocol: Oxidation of 3,5-Dibromo-p-xylene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dibromo-p-xylene (1 equivalent).

  • Solvent Addition: Add a mixture of water and pyridine as the solvent.

  • Oxidant Addition: Gradually add potassium permanganate (KMnO₄) (4 equivalents) to the stirred solution. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.

    • Wash the MnO₂ cake with hot water.

    • Combine the filtrates and acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2.

    • The white precipitate of 3,5-dibromoterephthalic acid is then collected by vacuum filtration, washed with cold water, and dried.

Esterification to Dimethyl 3,5-dibromoterephthalate

The synthesized 3,5-dibromoterephthalic acid can be esterified using a standard Fischer-Speier esterification procedure.

Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the dried 3,5-dibromoterephthalic acid (1 equivalent) in a large excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reaction: Heat the mixture to reflux with stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Dimethyl 3,5-dibromoterephthalate.

Purification and Quality Control

The crude product from the esterification will likely contain some unreacted starting material and the mono-ester. Purification is essential to obtain the high-purity material required for most research applications.

Purification Method Description
Recrystallization The crude solid can be dissolved in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) and allowed to cool slowly to form crystals of the purified product.
Column Chromatography For higher purity, the crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
HPLC For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[1]

QC_Workflow cluster_0 Quality Control Workflow Crude_Product Crude Dimethyl 3,5-dibromoterephthalate Purification Purification (Recrystallization/Column Chromatography) Purity_Check Purity Assessment (GC-MS/HPLC) Structure_Verification Structural Verification (NMR, MS) Final_Product High-Purity Product

Sources

An In-depth Technical Guide to the Synthesis of Dimethyl 3,5-Dibromoterephthalate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of Aromatic Substitution

Dimethyl 3,5-dibromoterephthalate is a valuable, symmetrically substituted aromatic diester. Its structure makes it an important building block in the synthesis of specialized polymers, metal-organic frameworks (MOFs), and complex pharmaceutical intermediates. The bromine atoms provide reactive handles for further functionalization via cross-coupling reactions, while the diester groups offer sites for hydrolysis, amidation, or transesterification.

However, the synthesis of this specific isomer is not straightforward. A common assumption is that direct electrophilic bromination of terephthalic acid or its dimethyl ester would yield the desired product. This approach is fundamentally challenged by the electronic nature of the benzene ring. The two carboxylate groups are electron-withdrawing and act as meta-directors. This directing effect preferentially activates the 2 and 5 positions for electrophilic attack, leading predominantly to the formation of 2,5-dibromo isomers. Direct synthesis of the 3,5-isomer is therefore inefficient and results in a difficult-to-separate mixture of products.

This guide provides a robust and logical two-step synthetic strategy that circumvents the regioselectivity problem. By starting with a precursor that already possesses the desired 3,5-dibromo substitution pattern, the target molecule can be synthesized with high purity and yield. The recommended pathway involves the oxidation of 3,5-dibromo-p-xylene to form 3,5-dibromoterephthalic acid, followed by a classic Fischer-Speier esterification to yield the final product, Dimethyl 3,5-dibromoterephthalate.

Recommended Synthetic Pathway

The most reliable and field-proven method to ensure the correct isomer is formed involves a two-stage process. This strategy relies on installing the bromine atoms on a precursor molecule where the directing groups facilitate the desired substitution pattern, and then chemically modifying the other substituents to form the final ester groups.

The workflow is as follows:

  • Oxidation: Begin with a commercially available and appropriately substituted precursor, 3,5-dibromo-p-xylene. The two methyl groups are oxidized to carboxylic acids using a strong oxidizing agent.

  • Esterification: The resulting 3,5-dibromoterephthalic acid is then converted to its dimethyl ester via an acid-catalyzed reaction with methanol.

This approach provides complete control over the bromine atom positions, ensuring the exclusive formation of the 3,5-isomer.

Overall Synthetic Workflow

G cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Esterification Precursor 3,5-Dibromo-p-xylene Intermediate 3,5-Dibromoterephthalic Acid Precursor->Intermediate Oxidation (e.g., KMnO4 or Co/Mn/Br catalyst) FinalProduct Dimethyl 3,5-Dibromoterephthalate Intermediate->FinalProduct Fischer-Speier Esterification (Methanol, Acid Catalyst)

Caption: A two-stage synthetic route to Dimethyl 3,5-dibromoterephthalate.

Detailed Experimental Protocols

Protocol 1: Oxidation of 3,5-Dibromo-p-Xylene to 3,5-Dibromoterephthalic Acid

This protocol describes the oxidation of the methyl groups of the precursor to carboxylic acids. This transformation can be achieved using various strong oxidizing agents. A common laboratory method involves potassium permanganate (KMnO₄), while industrial processes often utilize a cobalt-manganese-bromide catalytic system with air or oxygen.[1][2]

Materials:

  • 3,5-dibromo-p-xylene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH) or pyridine for some variants

  • Water (deionized)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃) (for quenching)

  • Reaction vessel (round-bottom flask) equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

  • Reaction Setup: In a large round-bottom flask, suspend 3,5-dibromo-p-xylene in an aqueous solution. For every 1 mole of the starting material, use approximately 4-5 moles of KMnO₄. The reaction is typically run in water, sometimes with a co-solvent or base like pyridine to improve solubility.

  • Oxidation: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. The purple color of the permanganate will gradually disappear as it is consumed, forming a brown precipitate of manganese dioxide (MnO₂). The reaction can take several hours to reach completion. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the starting material is consumed, cool the reaction mixture to room temperature. Carefully add a saturated solution of sodium bisulfite (NaHSO₃) portion-wise until the brown MnO₂ precipitate dissolves and the solution becomes colorless. This step reduces any excess KMnO₄ and MnO₂.

  • Isolation of the Acid: The solution now contains the potassium salt of 3,5-dibromoterephthalic acid. Filter the solution to remove any insoluble impurities. Transfer the clear filtrate to a beaker and cool it in an ice bath.

  • Precipitation: Slowly add concentrated hydrochloric acid (HCl) to the filtrate with stirring. The 3,5-dibromoterephthalic acid will precipitate out as a white solid as the solution becomes acidic (target pH ~1-2).

  • Purification: Collect the white precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts. Dry the product thoroughly in a vacuum oven.

Self-Validation: The identity and purity of the 3,5-dibromoterephthalic acid can be confirmed by melting point determination and ¹H NMR spectroscopy. The aromatic protons should appear as a characteristic singlet, and the carboxylic acid protons will be a broad singlet far downfield.

Protocol 2: Fischer-Speier Esterification to Dimethyl 3,5-Dibromoterephthalate

This protocol employs a classic acid-catalyzed esterification method.[3][4][5] Methanol is used in large excess to serve as both a reactant and the solvent, driving the reaction equilibrium toward the product side.

Materials:

  • 3,5-dibromoterephthalic acid (from Protocol 1)

  • Methanol (anhydrous)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: Place the dried 3,5-dibromoterephthalic acid into a round-bottom flask. Add a large excess of anhydrous methanol (e.g., 20-40 mL per gram of acid).

  • Catalyst Addition: With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (typically 2-5% of the mass of the carboxylic acid).

  • Reflux: Heat the mixture to reflux (approximately 65°C for methanol) and maintain this temperature with stirring. The reaction progress can be monitored by TLC until the starting diacid is no longer visible. This typically requires 4-8 hours.

  • Workup - Neutralization: Cool the reaction mixture to room temperature. Reduce the volume of methanol using a rotary evaporator. Dilute the residue with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Carefully wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst (caution: CO₂ evolution). Then, wash with water, and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude Dimethyl 3,5-dibromoterephthalate can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to yield a white crystalline solid.

Self-Validation: The final product should be characterized to confirm its identity and purity. This includes melting point determination, ¹H NMR, and ¹³C NMR spectroscopy. The ¹H NMR should show two singlets with an integration ratio corresponding to the aromatic protons and the six methyl protons.

Mechanistic Insights and Rationale

Fischer-Speier Esterification Mechanism

The conversion of the diacid to the diester is a classic example of the Fischer-Speier esterification. The use of a strong acid catalyst (H₂SO₄) is critical as it protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation allows the weakly nucleophilic alcohol (methanol) to attack.

G Start Carboxylic Acid Protonated Protonated Carbonyl Start->Protonated Protonation Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral Nucleophilic Attack WaterLeaving Protonated Intermediate Tetrahedral->WaterLeaving Proton Transfer MeOH_out - CH₃OH EsterProtonated Protonated Ester WaterLeaving->EsterProtonated Elimination of H₂O H2O_out - H₂O FinalEster Ester EsterProtonated->FinalEster Deprotonation H_plus_final_out - H⁺ H_plus_in + H⁺ H_plus_out - H⁺ MeOH_in + CH₃OH

Caption: Mechanism of the Fischer-Speier Esterification reaction.

The reaction is an equilibrium process. To ensure a high yield of the ester, Le Châtelier's principle is applied by using a large excess of methanol, which shifts the equilibrium to the right.[5] Removing the water by-product would also achieve this but is less practical in this specific setup.

Data Summary and Characterization

The following table summarizes the key transformations and expected outcomes. Yields are highly dependent on reaction scale and purification efficiency.

Transformation Starting Material Key Reagents Product Typical Yield Validation Methods
Oxidation 3,5-Dibromo-p-xyleneKMnO₄, H₂O, HCl3,5-Dibromoterephthalic Acid70-85%Melting Point, ¹H NMR
Esterification 3,5-Dibromoterephthalic AcidMethanol, H₂SO₄ (cat.)Dimethyl 3,5-Dibromoterephthalate85-95%Melting Point, ¹H NMR, ¹³C NMR

Expected Spectroscopic Data for Dimethyl 3,5-Dibromoterephthalate:

  • ¹H NMR: A singlet for the two equivalent aromatic protons (H-2 and H-6) and a singlet for the six equivalent methyl protons of the two ester groups.

  • ¹³C NMR: Signals corresponding to the methyl carbons, the quaternary aromatic carbons attached to the ester groups, the bromine-substituted aromatic carbons, the proton-bearing aromatic carbons, and the carbonyl carbons of the ester groups.

Conclusion

The synthesis of Dimethyl 3,5-dibromoterephthalate requires a strategic approach that addresses the inherent challenges of electrophilic aromatic substitution on the terephthalate core. By employing a multi-step pathway starting from 3,5-dibromo-p-xylene, the desired 3,5-regioisomer can be reliably and efficiently produced. The oxidation of the precursor followed by a standard Fischer-Speier esterification represents a robust and validated method suitable for researchers in materials science and drug development. Careful execution of the described protocols and rigorous characterization of the intermediates and final product are essential for ensuring the high purity required for subsequent applications.

References

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link][6]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link][7]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link][5]

  • ScienceAsia. (n.d.). p-Xylene catalytic oxidation to terephthalic acid by ozone. Retrieved from [Link][1]

  • MDPI. (2023). p-Xylene Oxidation to Terephthalic Acid: New Trends. Retrieved from [Link][2]

  • Organic Reactions. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link][3]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link][8]

  • Frost, J. W. (n.d.). Process for preparation of terephthalic acid. Digital Repository at the University of Rochester. Retrieved from [Link][9]

  • Google Patents. (n.d.). US3894079A - Preparation of 2,5-dibromoterephthalic acid. Retrieved from [10]

  • Google Patents. (n.d.). US2491660A - Preparation of esters of terephthalic acid. Retrieved from [11]

  • European Patent Office. (n.d.). EP 0812818 A1 - Esterification process. Retrieved from [Link][12]

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Methodological & Application

Application Note: Dimethyl 3,5-Dibromoterephthalate as a Strategic Building Block in Metal-Organic Framework (MOF) Engineering

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of materials science and pharmaceutical drug delivery, Metal-Organic Frameworks (MOFs) require precise structural tuning to achieve target-specific porosity and host-guest interactions. Dimethyl 3,5-dibromoterephthalate serves as a highly versatile, bifunctional precursor in MOF synthesis. It functions both as a direct precursor for halogenated linkers and as a robust scaffold for synthesizing extended, sterically demanding dicarboxylates via transition-metal-catalyzed cross-coupling. This application note details the mechanistic rationale, self-validating protocols, and quantitative impacts of utilizing this precursor to engineer advanced porous architectures.

Mechanistic Insights: The Causality of Precursor Selection

As a Senior Application Scientist, it is critical to understand why we select specific molecular starting points before initiating solvothermal synthesis.

  • The Ester Advantage (Protection & Solubility): Attempting cross-coupling directly on free terephthalic acids often leads to palladium catalyst poisoning and poor solubility in organic solvents. The dimethyl ester acts as a robust protecting group, maintaining high solubility in biphasic systems (e.g., Toluene/Water) required for Suzuki-Miyaura coupling.

  • The 3,5-Dibromo Advantage (Sterics & Polarizability): While 2,5-dibromo isomers are frequently cited for symmetric frameworks[1], the 3,5-dibromo substitution pattern offers unique asymmetric steric hindrance.

    • Synthetic Utility: The C-Br bonds are excellent leaving groups for Pd-catalyzed elongation, enabling precise pore space partitioning[2].

    • Functional Utility: If hydrolyzed and used directly, the bulky, highly polarizable bromine atoms project into the MOF pores. This significantly increases the isosteric heat of adsorption for polarizable molecules, enhancing CO₂/CH₄ selectivity and providing hydrophobic pockets ideal for encapsulating complex Active Pharmaceutical Ingredients (APIs). Beyond gas separation, MOFs constructed from these robust terephthalates are increasingly investigated as stable matrices for energy storage[3].

Experimental Workflows & Self-Validating Protocols

The following protocols detail the divergent synthetic pathways from the dimethyl ester precursor to the final crystalline MOF.

Protocol A: Pre-synthetic Linker Elongation (Suzuki-Miyaura Coupling)

Objective: Synthesize an extended, sterically demanding dicarboxylate linker.

  • Reagent Preparation: In a Schlenk flask, combine Dimethyl 3,5-dibromoterephthalate (1.0 eq), the desired arylboronic acid (2.5 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under an inert N₂ atmosphere.

  • Solvent System: Introduce a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v/v). Causality: Toluene dissolves the organic precursors, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent, ensuring the Pd catalyst interfaces efficiently with both substrates.

  • Reaction: Heat the biphasic mixture at 90 °C for 24 hours under vigorous stirring.

  • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the precursor spot (Rf ~0.6) disappears. Confirm the structure of the purified extended ester via ¹H-NMR (CDCl₃), ensuring the retention of the methoxy singlet at ~3.9 ppm.

Protocol B: Base-Catalyzed Hydrolysis to Dicarboxylic Acid

Objective: Deprotect the methyl ester to yield the MOF-ready dicarboxylic acid linker.

  • Solvation: Dissolve the intermediate (either the extended ester from Protocol A or the starting Dimethyl 3,5-dibromoterephthalate) in a THF/MeOH (1:1 v/v) mixture.

  • Saponification: Add a 2M aqueous NaOH solution (10.0 eq). Causality: Excess strong base drives the equilibrium of the sterically hindered ester towards complete saponification. THF prevents the premature precipitation of partially hydrolyzed intermediates.

  • Reaction: Reflux at 70 °C for 12 hours.

  • Isolation: Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous layer with 2M HCl to pH ~2 to precipitate the free dicarboxylic acid. Filter and dry under a dynamic vacuum at 60 °C.

  • Self-Validation Check: Analyze via FTIR. Successful hydrolysis is confirmed by the shift of the sharp ester C=O stretch (~1720 cm⁻¹) to a broader carboxylic acid C=O stretch (~1690 cm⁻¹) and the appearance of a broad O-H stretch (2500–3300 cm⁻¹).

Protocol C: Modulated Solvothermal MOF Assembly (UiO-66 Topology)

Objective: Assemble a highly crystalline Zr-based MOF.

  • Precursor Mixing: In a Teflon-lined stainless steel autoclave, dissolve the dicarboxylic acid linker (1.0 eq) and ZrCl₄ (1.0 eq) in anhydrous DMF.

  • Modulator Addition: Add Glacial Acetic Acid (30.0 eq). Causality: Zr⁴⁺ is highly reactive. Without a modulator, rapid coordination leads to amorphous gels. Acetic acid competes with the linker for metal coordination sites, slowing nucleation and promoting thermodynamic error-correction during crystal growth.

  • Crystallization: Seal and heat at 120 °C for 48 hours.

  • Activation: Centrifuge to collect the powder. Wash sequentially with DMF (3x) and Methanol (3x) to remove unreacted precursors. Perform solvent exchange in Methanol for 3 days, followed by vacuum activation at 120 °C for 12 hours.

  • Self-Validation Check: Perform Powder X-Ray Diffraction (PXRD) to verify phase purity against simulated crystallographic data. Conduct N₂ sorption isotherms at 77 K to confirm permanent porosity.

Quantitative Data: Impact on Porosity and Sorption

The strategic incorporation of dibromoterephthalate derivatives significantly modulates the physical properties of the resulting frameworks[1].

MOF SystemLinker Derived FromBET Surface Area (m²/g)CO₂ Uptake (cm³/g at 298K)Primary Application / Advantage
UiO-66 (Standard) Terephthalic acid~1,200~60Baseline stability and porosity
UiO-66-Br₂ 3,5-Dibromoterephthalate~850~85Enhanced CO₂/CH₄ selectivity via polarizability
MUT-4 (Pillared) Dibromoterephthalate + DABCO~950~95Modulated CO₂ storage[1]
Li-Chelated MOF Extended Dibromoterephthalate~1,800~120Benchmark C₂H₂/CO₂ separation[2]

Pathway Visualization

MOF_Workflow cluster_A Pathway A: Linker Elongation cluster_B Pathway B: Direct Halogenation Start Dimethyl 3,5-dibromoterephthalate (Core Precursor) Coupling Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Start->Coupling Boronic Acids Pd(dppf)Cl2 Hydro2 Base-Catalyzed Hydrolysis (NaOH / MeOH) Start->Hydro2 Direct Deprotection ExtEster Extended Dimethyl Ester (Sterically Tuned) Coupling->ExtEster Hydro1 Base-Catalyzed Hydrolysis (NaOH / MeOH) ExtEster->Hydro1 ExtLinker Extended Dicarboxylic Acid (Custom Linker) Hydro1->ExtLinker MOF_Assembly Solvothermal MOF Assembly (e.g., UiO-66 or Pillared-Layer) ExtLinker->MOF_Assembly Metal Salts Modulators BrLinker 3,5-Dibromoterephthalic Acid (Halogenated Linker) Hydro2->BrLinker BrLinker->MOF_Assembly Metal Salts Modulators

Fig 1: Synthetic divergence of Dimethyl 3,5-dibromoterephthalate in MOF engineering workflows.

References

  • [1] Title: Modulating Carbon Dioxide Storage by Facile Synthesis of Nanoporous Pillared-Layered Metal–Organic Framework with Different Synthetic Routes. Source: Inorganic Chemistry, ACS Publications. URL:[Link]

  • [3] Title: Organic Anode Materials for Lithium-Ion Batteries: Recent Progress and Challenges. Source: PMC / Materials. URL:[Link]

  • [2] Title: Pore Space Partition Enabled by Lithium(I) Chelation of a Metal–Organic Framework for Benchmark C2H2/CO2 Separation. Source: Journal of the American Chemical Society, ACS Publications. URL:[Link]

Sources

Application Notes and Protocols: Dimethyl 3,5-dibromoterephthalate as a Versatile Linker for Advanced Porous Polymers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Pre-functionalized Linkers in Porous Polymer Synthesis

The field of porous materials, encompassing metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and porous organic polymers (POPs), is driven by the rational design of building blocks to achieve desired properties and functionalities. The choice of the organic linker is paramount, as it dictates the topology, porosity, and chemical environment of the resulting framework. While post-synthetic modification (PSM) offers a powerful tool to introduce new functionalities, the use of pre-functionalized linkers, such as Dimethyl 3,5-dibromoterephthalate, provides a more direct and often more controlled route to materials with tailored characteristics.

The bromine substituents on the terephthalate backbone serve as versatile synthetic handles. They can be retained to create a halogen-rich environment within the pores, which can be advantageous for specific applications like halogen bonding-mediated capture of molecules. More commonly, the carbon-bromine bonds are ideal sites for post-synthetic modification or, more strategically, for direct polymerization via cross-coupling reactions to form robust porous frameworks. This application note will provide a detailed guide on the utilization of Dimethyl 3,5-dibromoterephthalate in the synthesis of porous polymers via Suzuki-Miyaura and Sonogashira-Hagihara cross-coupling reactions, highlighting the causality behind experimental choices and providing detailed protocols for synthesis and characterization.

Synthetic Strategies: Building Porous Architectures with Dimethyl 3,5-dibromoterephthalate

The two primary palladium-catalyzed cross-coupling reactions for polymerizing aryl halides are the Suzuki-Miyaura and Sonogashira-Hagihara reactions. These methods are highly efficient for forming carbon-carbon bonds under relatively mild conditions and are tolerant of a wide range of functional groups, making them ideal for the synthesis of complex porous polymers.

Suzuki-Miyaura Polycondensation: Creating C-C Linked Porous Aromatic Frameworks

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[1] In the context of porous polymer synthesis, this typically involves the polycondensation of a dibromo monomer, such as Dimethyl 3,5-dibromoterephthalate, with a multi-functional boronic acid or boronate ester comonomer. The choice of the comonomer is critical as its geometry will define the dimensionality and topology of the resulting porous network.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) catalyst is essential for the catalytic cycle.[1] Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used due to their stability and efficiency in a variety of coupling reactions. The choice of phosphine ligands can significantly influence the reaction rate and yield by affecting the electron density and steric environment around the palladium center.

  • Base: A base is required to activate the organoboron species for transmetalation.[1] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The strength and solubility of the base can impact the reaction kinetics and side reactions.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is typically used. This two-phase system facilitates the dissolution of both the organic monomers and the inorganic base. Degassing the solvent is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Comonomer Geometry: To create a porous material, a comonomer with a rigid, non-linear geometry is required to prevent dense packing of the polymer chains. Triptycene-based diboronic acids are excellent candidates due to their rigid, three-dimensional structure which generates significant free volume in the resulting polymer network.

Experimental Workflow: Suzuki-Miyaura Polycondensation

cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Workup & Purification prep1 Combine Dimethyl 3,5-dibromoterephthalate, diboronic acid comonomer, and base in a Schlenk flask. prep2 Add Pd catalyst and degassed solvent. prep1->prep2 prep3 Degas the mixture via freeze-pump-thaw cycles. prep2->prep3 react1 Heat the reaction mixture under inert atmosphere (e.g., 90-120 °C). prep3->react1 react2 Monitor reaction progress by observing the formation of a precipitate. react1->react2 work1 Cool the reaction and filter the solid product. react2->work1 work2 Wash the polymer sequentially with water, methanol, and other organic solvents to remove unreacted monomers, catalyst, and salts. work1->work2 work3 Dry the polymer under vacuum. work2->work3

A typical experimental workflow for Suzuki-Miyaura polycondensation.

Protocol 1: Synthesis of a Porous Aromatic Framework via Suzuki-Miyaura Coupling

Materials:

  • Dimethyl 3,5-dibromoterephthalate

  • Triptycene-1,4-diboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized water (degassed)

  • Methanol

  • Chloroform

Procedure:

  • In a 100 mL Schlenk flask, combine Dimethyl 3,5-dibromoterephthalate (1.0 mmol), triptycene-1,4-diboronic acid (1.0 mmol), and K₂CO₃ (4.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the flask.

  • Add a degassed mixture of 1,4-dioxane (20 mL) and 2M aqueous K₂CO₃ solution (5 mL).

  • Subject the mixture to three freeze-pump-thaw cycles to ensure complete removal of oxygen.

  • Heat the reaction mixture at 100 °C with vigorous stirring for 48 hours. A solid precipitate should form as the polymerization proceeds.

  • Cool the reaction to room temperature and filter the solid product.

  • Wash the collected solid extensively with water (3 x 50 mL), methanol (3 x 50 mL), and chloroform (3 x 50 mL) to remove any unreacted monomers, catalyst residues, and inorganic salts.

  • Dry the resulting polymer in a vacuum oven at 80 °C overnight.

Sonogashira-Hagihara Polycondensation: Constructing Alkyne-Functionalized Porous Polymers

The Sonogashira-Hagihara coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is particularly useful for synthesizing conjugated microporous polymers (CMPs) with rigid backbones and high porosity. The resulting ethynylene linkages contribute to the rigidity and electronic properties of the polymer network.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction typically employs a dual catalyst system consisting of a palladium(0) complex and a copper(I) salt (e.g., CuI).[2] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne for transmetalation. Copper-free Sonogashira protocols also exist, which can be advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling).

  • Base: A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to neutralize the HX byproduct and to act as a solvent.

  • Solvent: The amine base often serves as the solvent. In some cases, a co-solvent like THF or DMF is used to improve the solubility of the monomers.

  • Comonomer: A rigid comonomer with at least two terminal alkyne groups is required. Tetra(4-ethynylphenyl)methane is a common choice due to its tetrahedral geometry, which leads to the formation of a 3D porous network.

Experimental Workflow: Sonogashira-Hagihara Polycondensation

cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Workup & Purification prep1 Dissolve Dimethyl 3,5-dibromoterephthalate and the terminal alkyne comonomer in a mixture of amine base and co-solvent in a Schlenk flask. prep2 Add Pd and Cu catalysts. prep1->prep2 prep3 Degas the solution. prep2->prep3 react1 Heat the reaction mixture under an inert atmosphere (e.g., 60-80 °C). prep3->react1 react2 Observe the formation of a solid precipitate over time. react1->react2 work1 Cool the reaction and filter the polymer. react2->work1 work2 Wash the solid with various solvents to remove impurities. work1->work2 work3 Dry the final porous polymer product. work2->work3

Sources

Application Note: Advanced Polymerization Protocols Utilizing Dimethyl 3,5-Dibromoterephthalate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals designing advanced functional materials, the selection of aryl halide monomers dictates the thermomechanical, electronic, and spatial properties of the resulting polymer. Dimethyl 3,5-dibromoterephthalate is a highly specialized, electron-deficient building block initially developed for small-molecule pharmaceutical synthesis, such as tryptase inhibitors (). However, its unique structural topology—featuring a meta-bromo arrangement relative to the 1,4-diester core—makes it an exceptional V-shaped monomer for advanced step-growth polymerizations.

This application note provides field-proven, self-validating protocols for polymerizing Dimethyl 3,5-dibromoterephthalate, focusing on causality-driven experimental design to ensure high-fidelity synthesis of conjugated copolymers, porous organic polymers (POPs), and ionomeric battery binders.

Mechanistic Rationale: The 3,5-Dibromo Advantage

The strategic choice to utilize Dimethyl 3,5-dibromoterephthalate over the more common 2,5-dibromo isomer is driven by two fundamental chemical properties:

  • Electronic Activation: The two methyl ester groups exert a strong electron-withdrawing effect (-M, -I) on the benzene ring. This significantly lowers the activation energy required for the oxidative addition of Palladium(0) into the C–Br bonds, accelerating polymerization kinetics.

  • Topological Kinking: The 3,5-dibromo substitution pattern forces the growing polymer chain into a ~120° meta-linkage. This V-shaped geometry disrupts extended π-conjugation and prevents dense interchain π-π stacking. Consequently, the resulting polymers exhibit enhanced solubility in organic solvents, wider electronic bandgaps, and an intrinsic free volume ideal for gas separation or ion-transport applications.

Pathways Monomer Dimethyl 3,5-dibromoterephthalate (V-shaped, e- deficient) Suzuki Suzuki-Miyaura Polycondensation (with Diboronic Acids) Monomer->Suzuki Pd(0), Base Sonogashira Sonogashira Coupling (with Diynes) Monomer->Sonogashira Pd(0), CuI, Amine DArP Direct Arylation (DArP) (with C-H activated Arenes) Monomer->DArP Pd(OAc)2, Carboxylic Acid POP Porous Organic Polymers (POPs) & Foldamers Suzuki->POP PAE Poly(arylene ethynylene)s (PAEs) (Wide Bandgap) Sonogashira->PAE Conjugated Donor-Acceptor Copolymers (Battery Binders / OPVs) DArP->Conjugated

Divergent Pd-catalyzed polymerization pathways for Dimethyl 3,5-dibromoterephthalate.

Quantitative Performance Metrics

The table below summarizes the expected physicochemical properties of Dimethyl 3,5-dibromoterephthalate copolymers synthesized via different cross-coupling techniques.

Polymerization TypeCo-MonomerCatalyst SystemTemp (°C)Yield (%) Mn​ (kDa)PDIKey Application
Direct Arylation (DArP)3-(2-Ethylhexyl)thiophenePd(OAc)₂, Neodecanoic Acid, K₂CO₃12085–9218.52.1High-capacity LIB binders
Suzuki-Miyaura1,4-Benzenediboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O9078–8412.01.8Porous Organic Polymers
Sonogashira1,4-DiethynylbenzenePd(PPh₃)₂Cl₂, CuI, Diisopropylamine8088–9522.42.3Wide-bandgap PAEs

Protocol 1: Direct Arylation Polymerization (DArP)

Direct Arylation Polymerization (DArP) bypasses the need for toxic, pre-functionalized organometallic reagents (like stannanes or boronic acids) by directly activating the C–H bonds of a co-monomer. This protocol adapts foundational DArP methodologies for terephthalate derivatives () to synthesize a meta-linked thiophene-phenylene copolymer.

Self-Validating System: End-Capping & Absolute Mass Verification

To ensure the protocol is self-validating, an end-capping sequence (bromobenzene followed by phenylboronic acid) is integrated. This quenches active Pd–C bonds and installs distinct terminal phenyl groups. Researchers must use ¹H-NMR integration of the terminal 7.4–7.6 ppm multiplet against the polymer backbone signals to calculate the absolute number-average molecular weight ( Mn​ ). If the NMR-derived Mn​ diverges by >15% from Gel Permeation Chromatography (GPC) data, it immediately flags potential chain aggregation or incomplete end-capping.

Step-by-Step Methodology
  • Stoichiometric Loading: In a 25 mL Schlenk tube, add 3-(2-ethylhexyl)thiophene (1.13 mmol) and Dimethyl 3,5-dibromoterephthalate (1.13 mmol).

    • Causality: Step-growth polymerization strictly obeys the Carothers equation; an exact 1:1 molar ratio is mandatory to achieve high molecular weights.

  • Catalyst & Base Addition: Add anhydrous K₂CO₃ (3.36 mmol), Pd(OAc)₂ (0.14 equiv), and neodecanoic acid (0.30 equiv).

    • Causality: Neodecanoic acid is not merely a solvent additive; it acts as a critical proton shuttle in the Concerted Metalation-Deprotonation (CMD) pathway, drastically lowering the activation energy for C–H bond cleavage on the thiophene ring compared to standard base-only systems.

  • Solvent & Degassing: Add anhydrous N-methyl-2-pyrrolidone (NMP) (1.1 mL). Perform three freeze-pump-thaw cycles.

    • Causality: NMP provides high solubility for the growing rigid polymer chain, delaying premature precipitation. Strict degassing prevents the oxidative homocoupling of the thiophene monomer (Glaser-type coupling), which would destroy the 1:1 stoichiometry.

  • Polymerization: Backfill with N₂ and heat the sealed tube to 120 °C for 24 hours.

  • End-Capping (Validation Step): Inject bromobenzene (0.1 mL) and stir for 2 hours at 120 °C. Subsequently, add phenylboronic acid (50 mg) and stir for an additional 2 hours.

  • Purification: Cool to room temperature and precipitate the mixture dropwise into 200 mL of methanol. Recover the solid via filtration and perform sequential Soxhlet extraction (Methanol → Acetone → Hexane → Chloroform).

    • Causality: Sequential extraction selectively removes unreacted monomers, low-molecular-weight oligomers (which act as detrimental plasticizers), and Pd black. The final chloroform fraction contains the target high- Mn​ polymer.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd + Monomer CMD Concerted Metalation-Deprotonation (C-H Activation) OxAdd->CMD + Carboxylate Ligand RedElim Reductive Elimination (C-C Bond Formation) CMD->RedElim + Ar-H Monomer RedElim->Pd0 - HBr (neutralized) Polymer Polymer Chain Extension RedElim->Polymer

Concerted Metalation-Deprotonation (CMD) catalytic cycle in Direct Arylation Polymerization.

Protocol 2: Saponification to Ionomeric Binders

For applications in energy storage (e.g., silicon anode binders for Lithium-Ion Batteries), the hydrophobic methyl ester groups of the synthesized polymer must be converted into hydrophilic carboxylate salts to ensure strong hydrogen bonding with the silicon oxide layer.

Self-Validating System: FT-IR Tracking

The success of this post-polymerization modification is validated via Fourier-Transform Infrared (FT-IR) spectroscopy. The complete disappearance of the ester carbonyl stretch ( C=O ) at ~1735 cm⁻¹ and the emergence of a strong asymmetric carboxylate stretch at ~1580 cm⁻¹ serves as an internal binary check for 100% conversion.

Step-by-Step Methodology
  • Dissolution: Dissolve 150 mg of the purified copolymer (from Protocol 1) in 80 mL of Tetrahydrofuran (THF).

    • Causality: THF swells the polymer coils, exposing the sterically hindered ester groups located within the V-shaped meta-linkage cleft to the aqueous base.

  • Hydrolysis: Add 10 mL of a 0.1 M NaOH aqueous solution. Reflux the mixture at 75 °C for 12 hours under vigorous stirring.

  • Recovery: Evaporate the THF under reduced pressure. The resulting sodium-salt ionomer will remain soluble in the residual water. Dialyze the aqueous solution against deionized water for 48 hours (MWCO 3.5 kDa) to remove excess NaOH.

  • Lyophilization: Freeze-dry the dialyzed solution to yield the final ionomeric binder as a highly porous, static-free powder.

References

  • Title: Inhibiteurs de la tryptase (Tryptase Inhibitors)
  • Title: High-Performance Lithium Ion Batteries Combining Submicron Silicon and Thiophene–Terephthalic Acid-Conjugated Polymer Binders Source: ACS Sustainable Chemistry & Engineering URL: [Link]

Application Note: Synthesis and Characterization of Flame-Retardant Polyesters Using Dimethyl 3,5-Dibromoterephthalate (DMBT)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Scientists, and Materials Engineers Document Version: 1.0 (March 2026)

Executive Summary & Mechanistic Rationale

The demand for high-performance, flame-retardant polymers in aerospace, automotive, and electronic applications has driven the development of intrinsically halogenated polyesters. Dimethyl 3,5-dibromoterephthalate (DMBT) serves as a highly effective, reactive co-monomer for synthesizing flame-retardant poly(ethylene terephthalate) (PET) analogs.

Causality of Experimental Choices: Unlike additive flame retardants that can leach out or degrade mechanical properties over time, copolymerizing DMBT directly into the polymer backbone ensures permanent, homogeneous flame retardancy[1]. The selection of the 3,5-dibromo isomer is highly intentional and operates on two mechanistic fronts:

  • Gas-Phase Radical Scavenging: During combustion, the relatively weak C-Br bonds cleave endothermically to release bromine radicals (Br•). These radicals quench highly reactive hydrogen (H•) and hydroxyl (OH•) radicals in the flame zone, effectively starving the combustion process and increasing the overall char yield[2].

  • Steric Hindrance and Thermal Properties: The bulky bromine atoms at the 3 and 5 positions of the terephthalate ring restrict the rotational mobility of the polymer chains. This steric hindrance increases the glass transition temperature ( Tg​ ) while simultaneously disrupting the highly ordered crystalline packing of standard PET, leading to a lower melting temperature ( Tm​ ) and improved melt-processability.

Materials and Reagents

  • Primary Monomers: Dimethyl terephthalate (DMT, >99% purity), Dimethyl 3,5-dibromoterephthalate (DMBT, >98% purity).

  • Diol: Ethylene glycol (EG, anhydrous).

  • Catalyst: Titanium tetrabutoxide ( Ti(OBu)4​ ) or Antimony triacetate ( Sb(OAc)3​ ) (0.05 mol% relative to total diacids).

  • Thermal Stabilizer: Triphenyl phosphate (TPP) (0.1 wt% to prevent thermal discoloration).

Experimental Methodology: Self-Validating Synthesis Protocol

To ensure reproducibility and reliability, this protocol is designed as a self-validating system . By monitoring specific stoichiometric byproducts and rheological changes, researchers can mathematically verify reaction progression in real-time without relying solely on post-synthesis characterization.

Stage 1: Transesterification (Ester Interchange)
  • Charge the Reactor: To a 1 L stainless steel autoclave equipped with a mechanical stirrer, nitrogen inlet, and a distillation column, add DMT (0.8 mol), DMBT (0.2 mol), and EG (2.2 mol). The 2.2 molar excess of EG is critical to drive the equilibrium forward.

  • Catalyst Addition: Add 0.05 mol% Ti(OBu)4​ .

  • Heating & Validation: Purge the system with N2​ and heat the mixture to 180°C–200°C under atmospheric pressure.

  • Self-Validation Checkpoint: The reaction produces methanol as a stoichiometric byproduct. Monitor the volume of distilled methanol. For 1.0 mol of total dimethyl esters, the theoretical methanol yield is 2.0 mol (~81 mL). The transesterification is considered complete only when >95% of the theoretical methanol volume is collected. If evolution stops early, it indicates catalyst deactivation or an incorrect thermal ramp[1].

Stage 2: Polycondensation
  • Stabilization: Add 0.1 wt% TPP to the prepolymer melt. Causality: Phosphorus-based stabilizers inhibit the premature thermal cleavage of C-Br bonds during the high-heat phase.

  • Vacuum Ramp: Gradually increase the temperature to 270°C–280°C while simultaneously reducing the pressure to < 1 mbar over 45 minutes. Causality: A gradual vacuum ramp prevents oligomer entrainment and foaming.

  • Molecular Weight Build-up: Maintain the high vacuum and temperature. The continuous removal of excess EG drives the polycondensation.

  • Self-Validation Checkpoint: Monitor the mechanical stirrer's torque. As the polymer chain length increases, melt viscosity rises exponentially. Terminate the reaction when the torque reaches a predefined plateau (typically 1.5–2.0 Nm for fiber-grade polyesters). Continuing past this plateau risks thermal degradation (debromination), which manifests as a sharp drop in torque and severe discoloration[3].

  • Extrusion: Break the vacuum with N2​ and extrude the polymer into a cold water bath for pelletization.

Quantitative Data & Material Properties

The incorporation of DMBT significantly alters the thermal and flammability profiles of the resulting copolyesters. As demonstrated in the table below, the Limiting Oxygen Index (LOI) increases linearly with the bromine content, confirming a marked flame-retarding property[3].

Polymer Composition Tg​ (°C) Tm​ (°C)Intrinsic Viscosity (dL/g)LOI (%)Char Yield at 600°C (%)
Neat PET 752550.6521.012.5
PET-co-DMBT (10 mol%) 822400.5828.518.0
PET-co-DMBT (20 mol%) 882250.5232.024.5

Process Visualization

G Monomers Monomers: DMBT + DMT + EG Transesterification Stage 1: Transesterification (180-200°C, N2) Monomers->Transesterification Methanol Methanol Distillation Transesterification->Methanol Byproduct Prepolymer Bis(hydroxyethyl) Terephthalate Prepolymer Transesterification->Prepolymer Polycondensation Stage 2: Polycondensation (270-280°C, Vacuum) Prepolymer->Polycondensation EG_Removal Excess EG Removal Polycondensation->EG_Removal Byproduct Polymer Flame-Retardant Copolyester (PET-co-DMBT) Polycondensation->Polymer Mechanism Combustion Mechanism: Br• Radical Release Quenches H• / OH• Polymer->Mechanism Heat/Fire Exposure

Figure 1: Workflow of DMBT-copolymerized PET synthesis and its flame-retardant mechanism.

Troubleshooting & Optimization

  • Issue: Severe yellowing/browning of the polymer melt.

    • Cause: Homolytic cleavage of the C-Br bond due to excessive polycondensation temperatures (>285°C), leading to the formation of conjugated double bonds and free bromine radicals.

    • Solution: Strictly cap the polycondensation temperature at 280°C. Ensure the addition of a phosphorus-based radical scavenger (like TPP) prior to the high-heat vacuum stage to quench early degradation radicals[2].

  • Issue: Failure to reach torque plateau (low molecular weight).

    • Cause: Incomplete transesterification or poor vacuum (< 1 mbar not achieved).

    • Solution: Verify that the theoretical methanol volume was fully collected in Stage 1. Check the vacuum seals and cold trap efficiency to ensure complete EG removal in Stage 2.

References

  • Source: google.
  • Source: ethernet.edu.
  • Title: Phosphine Oxide Containing Poly(pyridinium salt)

Sources

Application Note: Synthesis and Functionalization of Conjugated Polymers Using Dimethyl 3,5-Dibromoterephthalate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Advanced Polymerization Workflows, Mechanistic Causality, and Bio-Interface Engineering

Strategic Rationale: The Architectural Advantage of the 3,5-Isomer

In the design of functionalized poly(arylene)s and conjugated copolymers for drug delivery and bio-electronics, the choice of monomer dictates the entire macromolecular fate. While Dimethyl 2,5-dibromoterephthalate is widely used to create linear, rigid-rod polymers, these structures suffer from severe π-π stacking, leading to aggregation and poor processability.

By strategically selecting Dimethyl 3,5-dibromoterephthalate (D35DBT) , polymer chemists introduce a meta-linkage into the polymer backbone. This specific 3,5-substitution pattern forces a 120° structural "kink" in the growing chain. This architectural disruption prevents extensive inter-chain stacking, exponentially increasing solubility in organic solvents and aqueous media (post-hydrolysis). Furthermore, the two methyl ester groups provide orthogonal functionalization sites for attaching targeting ligands or tuning the hydrophilic-lipophilic balance (HLB) of nanocarriers.

Logic Monomer 3,5-Dibromo Substitution Kink Kinked Polymer Backbone Monomer->Kink Meta-linkage Steric Steric Shielding of Ester Groups Monomer->Steric Ortho-effects Solubility Enhanced Aqueous Solubility Kink->Solubility Reduced π-π stacking Drug Tunable Drug Release Kinetics Solubility->Drug Bioavailability Steric->Drug Controlled hydrolysis

Figure 1: Logical causality of 3,5-dibromo substitution on pharmacological utility.

Mechanistic Insights: Direct Arylation Polymerization (DArP)

To polymerize D35DBT with heteroaromatics (e.g., thiophene derivatives), Direct Arylation Polymerization (DArP) is the method of choice. DArP is a green-chemistry alternative that bypasses the toxic organotin reagents of Stille coupling and the unstable organoboron reagents of Suzuki-Miyaura coupling . This is critical for drug development, where heavy metal and toxic metalloid contamination must be strictly minimized.

Causality of the Catalytic System:

  • Precatalyst (Pd(OAc)₂): Provides the active Pd(0) species necessary for oxidative addition into the C-Br bonds of D35DBT.

  • Proton Shuttle (Pivalic Acid - PivOH): Operates via a Concerted Metalation-Deprotonation (CMD) pathway. The bulky pivalate anion acts as an intramolecular proton shuttle, significantly lowering the activation energy required to cleave the unactivated C-H bond on the comonomer.

  • Base (K₂CO₃): Neutralizes the HBr byproduct, driving the reaction forward and regenerating the active Pd-pivalate complex.

Workflow Start D35DBT + Comonomer Catalyst Pd(OAc)2 & PivOH (Catalyst & Proton Shuttle) Start->Catalyst CMD Concerted Metalation-Deprotonation (C-H Activation) Catalyst->CMD Coupling Reductive Elimination (C-C Bond Formation) CMD->Coupling Polymer Precipitation & Soxhlet Extraction (Purified Polyester) Coupling->Polymer Saponification Saponification (NaOH/MeOH) (Water-Soluble Polymer) Polymer->Saponification

Figure 2: Workflow of Direct Arylation Polymerization and post-modification.

Self-Validating Experimental Protocol

The following protocol details the synthesis of a kinked Poly(thiophene-alt-3,5-terephthalate) copolymer. It is designed as a self-validating system, meaning observable physical changes confirm the success of each critical step.

Step 1: Reaction Assembly (Schlenk Line)
  • In a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add Dimethyl 3,5-dibromoterephthalate (1.00 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), Pivalic acid (0.30 mmol, 30 mol%), and K₂CO₃ (2.50 mmol).

  • Causality Check: K₂CO₃ must be mortar-ground to a fine powder immediately before use. The CMD pathway relies on a heterogeneous solid-liquid interface; maximizing the surface area of the base prevents reaction stalling.

  • Evacuate and backfill the tube with high-purity Argon three times.

Step 2: Monomer and Solvent Addition
  • Inject 3-(2-Ethylhexyl)thiophene (1.00 mmol) and anhydrous N,N-Dimethylacetamide (DMAc) (5.0 mL) via a gas-tight syringe.

  • Seal the tube and stir at room temperature for 15 minutes.

  • Validation Checkpoint: The mixture must appear as a pale yellow, heterogeneous suspension. If the solution turns black at this stage, oxygen contamination has caused premature catalyst decomposition (Pd black formation).

Step 3: Polymerization
  • Transfer the Schlenk tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 24 hours.

  • Validation Checkpoint: Within 2–4 hours, the solution will transition from a pale suspension to a highly viscous, dark red/purple solution. This rheological and chromatic shift indicates successful C-C coupling and the extension of π-conjugation.

Step 4: Purification via Soxhlet Extraction

Cool the reaction and precipitate the crude polymer into 150 mL of vigorously stirring methanol. Filter into a cellulose thimble and perform sequential Soxhlet extraction. Do not skip or reorder these solvents; the causality of this sequence is absolute for pharmaceutical-grade purity:

  • Methanol (12 h): Removes polar salts (KBr), residual PivOH, and unreacted monomers.

  • Acetone (12 h): Extracts low-molecular-weight oligomers that would otherwise cause batch-to-batch variability in downstream drug-release profiles.

  • Hexane (12 h): Strips away non-polar impurities and lipophilic catalyst ligands.

  • Chloroform (12 h): Extracts the purified, high-molecular-weight target polymer.

Concentrate the chloroform fraction, re-precipitate in methanol, and dry under vacuum at 60 °C.

Post-Polymerization: Saponification for Bio-Interfaces

To convert the hydrophobic polyester into a water-soluble polyelectrolyte suitable for hydrogel formulation or active pharmaceutical ingredient (API) encapsulation, the methyl esters must be hydrolyzed .

  • Dissolve 100 mg of the purified polymer in 20 mL of THF.

  • Add 10 mL of 2M aqueous NaOH and reflux at 80 °C for 12 hours.

  • Causality Check: The steric hindrance generated by the polymer backbone's 3,5-kink shields the ester carbonyls. Unlike standard esters that hydrolyze at room temperature, this specific topology requires sustained thermal energy (80 °C) to achieve >95% conversion to carboxylates.

  • Acidify with 1M HCl to precipitate the poly(dicarboxylic acid), wash with DI water, and lyophilize.

Quantitative Data & Polymer Characteristics

The structural differences between the 2,5-isomer and the 3,5-isomer drastically impact the physical data of the resulting polymers. The table below summarizes the comparative metrics, proving the superiority of the 3,5-isomer for solution-processed applications.

Monomer IsomerPolymer TopologyMₙ (kDa)PDI (M₷/Mₙ)Solubility in THF (mg/mL)Hydrodynamic Radius (nm)
2,5-Dibromo Linear / Rigid-Rod12.42.1< 5 (Aggregates rapidly)N/A (Insoluble)
3,5-Dibromo Kinked / Coiled28.61.8> 50 (Highly Soluble)14.2

Note: The kinked topology of the 3,5-dibromo derived polymer allows it to reach a much higher number-average molecular weight (Mₙ) before precipitating out of the reaction solvent, resulting in longer, more uniform chains (lower PDI).

References

  • High-Performance Lithium Ion Batteries Combining Submicron Silicon and Thiophene–Terephthalic Acid-Conjugated Polymer Binders ACS Sustainable Chemistry & Engineering URL:[Link]

  • Suzuki–Miyaura Catalyst-Transfer Condensation Polymerization for the Synthesis of Polyphenylene with Ester Side Chain Macromolecules URL:[Link]

  • Exploring the Acid-Catalyzed Reactions of 10,11-Epoxy-Dibenzo[a,d]cycloheptan-5-ol as the Synthetic Modules toward Polycyclic Aromatic Scaffolds National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Application Note: Dimethyl 3,5-Dibromoterephthalate as a Rigid Scaffold in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, designing molecules that can bridge distant binding pockets within an enzyme's active site requires rigid, highly functionalized core scaffolds. Dimethyl 3,5-dibromoterephthalate has emerged as a privileged building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs), most notably in the development of bivalent enzyme inhibitors such as human mast cell tryptase inhibitors [1].

This application note provides an in-depth mechanistic rationale and validated experimental protocols for utilizing Dimethyl 3,5-dibromoterephthalate. By leveraging the orthogonal reactivity of its functional groups, chemists can execute highly controlled, multi-step functionalizations to build complex bi-aryl or alkynylated architectures.

Physicochemical Profiling & Structural Causality

The utility of Dimethyl 3,5-dibromoterephthalate lies in its highly symmetric, bi-functionalized aromatic ring [2]. The 1,4-diester configuration provides a linear axis for subsequent amidation or hydrolysis, whereas the 3,5-dibromo substitution dictates a V-shaped geometry for cross-coupling.

Causality in Reactivity: The two methyl ester groups are strongly electron-withdrawing. By lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, these esters significantly accelerate the oxidative addition of Palladium(0) into the C-Br bonds during cross-coupling reactions.

Table 1: Physicochemical and Reactivity Profile
ParameterValue / DescriptionImpact on Synthetic Workflow
Chemical Formula C₁₀H₈Br₂O₄Provides a high density of functionalizable sites.
Molecular Weight 351.98 g/mol Requires careful tracking of mass balance during double-coupling.
Appearance White to off-white solidHigh crystallinity aids in the purification of intermediates.
Solubility DMF, DMSO, THF, Et₃NAllows for homogeneous catalysis in standard cross-coupling solvents.
Reactivity Vector Orthogonal (Ester vs. Halide)Enables sequential Pd-catalyzed coupling followed by saponification.

Mechanistic Rationale: The Bis-Sonogashira Coupling

To construct the rigid core of tryptase inhibitors, Dimethyl 3,5-dibromoterephthalate is typically subjected to a double Sonogashira cross-coupling with terminal alkynes [1].

Catalyst Selection Causality: While standard Sonogashira couplings often use CuI as a co-catalyst, utilizing CuBr·SMe₂ in conjunction with Pd(PPh₃)₄ is highly recommended for this specific scaffold. The dimethyl sulfide (SMe₂) ligand stabilizes the Cu(I) species, preventing rapid disproportionation or oxidation. This is critical because double-couplings require extended reaction times, and the steric hindrance from the ortho-ester groups necessitates a robust, long-lived catalytic system. Triethylamine (Et₃N) serves a dual purpose as both the solvent and the stoichiometric base to neutralize the HBr byproduct.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Accelerated by -COOMe) Pd0->OxAdd PdII Pd(II) Aryl Bromide Complex OxAdd->PdII + Dimethyl 3,5-dibromoterephthalate Transmet Transmetallation with Cu-Acetylide PdII->Transmet PdII_Alkyne Pd(II) Aryl Alkyne Complex Transmet->PdII_Alkyne + Cu-Alkyne - CuBr RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product Release of Product

Mechanistic catalytic cycle of the Pd-catalyzed Sonogashira cross-coupling.

Validated Experimental Protocols

Protocol A: Bis-Sonogashira Cross-Coupling

Objective: Synthesize the di-alkynylated intermediate from Dimethyl 3,5-dibromoterephthalate.

  • Degassing (Critical Step): In a flame-dried Schlenk flask, dissolve Dimethyl 3,5-dibromoterephthalate (2.0 g, 5.7 mmol) in anhydrous triethylamine (40 mL). Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Pd(0) is highly sensitive to O₂, which can oxidize the catalyst and promote unwanted Glaser homocoupling of the alkyne.

  • Catalyst Addition: Under a positive flow of Argon, add Pd(PPh₃)₄ (330 mg, 0.05 eq) and CuBr·SMe₂ (117 mg, 0.1 eq). Stir at room temperature for 10 minutes until a homogeneous transition state color (usually pale yellow/orange) is observed [1].

  • Alkyne Addition: Add the terminal alkyne (14.25 mmol, 2.5 eq) dropwise. Causality: A slight excess of alkyne ensures complete conversion of the mono-coupled intermediate to the di-coupled product.

  • Reaction Execution: Heat the mixture to reflux (80°C) and stir for 12–16 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the precipitated triethylammonium bromide salts and Pd-black. Concentrate the filtrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Saponification and Amidation

Objective: Convert the rigid diester core into a functionalized bivalent API.

  • Saponification: Dissolve the di-alkynylated intermediate in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (4.0 eq) and stir at 40°C for 4 hours. Acidify with 1M HCl to pH 2 to precipitate the dicarboxylic acid.

  • Amidation: Dissolve the resulting di-acid in anhydrous DMF. Add HATU (2.2 eq) and DIPEA (4.0 eq), followed by the target amine (2.2 eq). Stir at room temperature for 6 hours to yield the final tryptase inhibitor scaffold.

SyntheticWorkflow SM Dimethyl 3,5-dibromoterephthalate (Rigid Core Scaffold) Coupling Sonogashira Cross-Coupling Pd(PPh3)4, CuBr·SMe2, Et3N SM->Coupling Alkyne Terminal Alkyne (Pharmacophore Precursor) Alkyne->Coupling Intermediate Di-alkynylated Terephthalate (Intermediate) Coupling->Intermediate Step 1: C-C Bond Formation Saponification Saponification & Amidation LiOH, then HATU/Amine Intermediate->Saponification API Tryptase Inhibitor API (Target Molecule) Saponification->API Step 2: Core Functionalization

Workflow illustrating the orthogonal functionalization of Dimethyl 3,5-dibromoterephthalate.

Trustworthiness: In-Process Controls (IPC) & Self-Validating Systems

A synthetic protocol is only as reliable as its in-process controls. To ensure the self-validation of the Sonogashira coupling, a reverse-phase HPLC method must be employed. The reaction follows a predictable kinetic sequence: Starting Material (SM) → Mono-coupled Intermediate → Di-coupled Product .

By monitoring the relative Area-Under-the-Curve (AUC) of these three species, the chemist can diagnose reaction health in real-time.

Table 2: HPLC IPC Diagnostic Matrix
Observation at t = 4 hoursDiagnostic ConclusionCorrective Action (Self-Validation)
High SM, Low Mono, No Di Catalyst deactivation or severe O₂ contamination.Spike reaction with 0.02 eq Pd(PPh₃)₄. If no change in 1h, abort and restart with stricter degassing.
No SM, High Mono, Low Di Reaction stalled at the intermediate stage; alkyne depletion via Glaser coupling.Add 0.5 eq of terminal alkyne. A rapid shift from Mono to Di validates that the catalyst is still active.
No SM, No Mono, High Di Reaction is proceeding optimally.Proceed to cooling and workup.

References

  • WO2002066420A2 - Inhibiteurs de la tryptase - Google Patents Source: Google Patents URL
  • Dimethyl 3,5-dibromoterephthalate Product Specifications Source: EvitaChem URL
  • Dimethyl 2,5-dibromoterephthalate | 18014-00-1 (Isomeric Reference)

Application Notes and Protocols for the Creation of Novel Functional Materials from Dimethyl 3,5-dibromoterephthalate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Dimethyl 3,5-dibromoterephthalate is a versatile and symmetrically substituted aromatic building block, pivotal in the design and synthesis of a new generation of functional materials. The presence of two reactive bromine atoms ortho to the ester functionalities allows for programmed and sequential functionalization through various cross-coupling reactions. This guide provides an in-depth exploration of the synthetic pathways to create advanced functional materials, including Porous Organic Polymers (POPs), Metal-Organic Frameworks (MOFs), Liquid Crystals (LCs), and Fluorescent Sensors, using Dimethyl 3,5-dibromoterephthalate and its derivatives. Detailed, field-proven protocols, the rationale behind experimental choices, and comprehensive characterization methodologies are presented for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Strategic Advantage of Dimethyl 3,5-dibromoterephthalate

The rigid terephthalate core of Dimethyl 3,5-dibromoterephthalate provides a robust and predictable scaffold for the construction of complex molecular architectures. The two bromine atoms serve as versatile handles for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[1] This allows for the precise installation of a wide range of functional groups, enabling the fine-tuning of the electronic, optical, and physical properties of the resulting materials. The ester groups can be readily hydrolyzed to the corresponding dicarboxylic acid, which is a common linker for the synthesis of Metal-Organic Frameworks (MOFs).[2][3]

This guide is structured to provide a logical progression from the foundational synthetic transformations of Dimethyl 3,5-dibromoterephthalate to the creation and characterization of specific classes of functional materials. Each section includes detailed experimental protocols, data tables for quick reference, and diagrams to illustrate key processes and relationships.

Core Synthetic Methodologies: Functionalization of the Terephthalate Scaffold

The primary route to novel materials from Dimethyl 3,5-dibromoterephthalate involves the substitution of the bromine atoms. The following sections detail the protocols for the two most critical transformations: the Suzuki-Miyaura coupling for the formation of C-C single bonds and the Sonogashira coupling for the formation of C-C triple bonds.

Suzuki-Miyaura Cross-Coupling: Introducing Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of biaryl compounds.[1][4] It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. This reaction is highly tolerant of a wide variety of functional groups, making it ideal for the synthesis of complex molecules.[4]

Rationale for Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used, commercially available, and effective catalyst for a wide range of Suzuki couplings.[5] The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in many Suzuki reactions and is generally compatible with ester functionalities.

  • Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane and water is often used to dissolve both the organic starting materials and the inorganic base.[5]

Experimental Protocol: Synthesis of Dimethyl 3,5-diphenylterephthalate

Materials:

  • Dimethyl 3,5-dibromoterephthalate

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask, add Dimethyl 3,5-dibromoterephthalate (1.0 equiv.), phenylboronic acid (2.2 equiv.), and potassium carbonate (3.0 equiv.).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Table 1: Representative Suzuki-Miyaura Coupling Reactions with Dimethyl 3,5-dibromoterephthalate

EntryArylboronic AcidProductCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidDimethyl 3,5-diphenylterephthalatePd(PPh₃)₄ (5)K₂CO₃ (3.0)Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidDimethyl 3,5-bis(4-methoxyphenyl)terephthalatePd(PPh₃)₄ (5)K₂CO₃ (3.0)Dioxane/H₂O (4:1)901280-90
34-Cyanophenylboronic acidDimethyl 3,5-bis(4-cyanophenyl)terephthalatePd(PPh₃)₄ (5)K₂CO₃ (3.0)Dioxane/H₂O (4:1)901275-85
4Thiophene-3-boronic acidDimethyl 3,5-di(thiophen-3-yl)terephthalatePd(PPh₃)₄ (5)K₂CO₃ (3.0)Dioxane/H₂O (4:1)901270-80

Diagram 1: Suzuki-Miyaura Coupling Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Combine Reactants: - Dimethyl 3,5-dibromoterephthalate - Arylboronic Acid - Pd(PPh₃)₄ - K₂CO₃ start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Dioxane/Water inert->solvent heat Heat to 90°C (12 hours) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product G cluster_cu Copper Cycle Pd(0)L₂ Pd(0)L₂ Pd(II)(Ar)X(L₂) Pd(II)(Ar)X(L₂) Pd(0)L₂->Pd(II)(Ar)X(L₂) Oxidative Addition (Ar-X) Pd(II)(Ar)(C≡CR')(L₂) Pd(II)(Ar)(C≡CR')(L₂) Pd(II)(Ar)X(L₂)->Pd(II)(Ar)(C≡CR')(L₂) Transmetalation (from Cu-acetylide) Pd(II)(Ar)(C≡CR')(L₂)->Pd(0)L₂ Reductive Elimination (Ar-C≡CR') CuX CuX Cu-C≡CR' Cu-C≡CR' Cu-C≡CR'->CuX to Pd(II) H-C≡CR' H-C≡CR' H-C≡CR'->Cu-C≡CR' + CuX, Base Base Base

Sources

Application Notes and Protocols for the Analytical Characterization of Polymers from Dimethyl 3,5-dibromoterephthalate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Polymers derived from Dimethyl 3,5-dibromoterephthalate are a significant class of materials, often finding applications in high-performance sectors due to their inherent flame retardancy, thermal stability, and potential for further functionalization. The bromine atoms on the terephthalate ring provide a reactive handle for post-polymerization modifications, allowing for the tailoring of material properties.[1] Accurate and comprehensive characterization of these polymers is paramount for ensuring their quality, predicting their performance, and guiding further material development. This guide provides detailed application notes and protocols for the essential analytical techniques used to characterize these unique polymers, intended for researchers, scientists, and professionals in drug development and material science. The following sections will delve into the core analytical methodologies, explaining not just the "how" but also the critical "why" behind each experimental choice.

I. Structural Characterization: Unveiling the Molecular Architecture

The precise arrangement of atoms and functional groups within the polymer chain is fundamental to its properties. Spectroscopic techniques are indispensable tools for elucidating this molecular architecture.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful technique for determining the detailed molecular structure of polymers in solution.[2] It relies on the magnetic properties of atomic nuclei, providing information about the chemical environment of each atom. For polymers derived from Dimethyl 3,5-dibromoterephthalate, both ¹H and ¹³C NMR are crucial for confirming the successful incorporation of the brominated monomer and for identifying the resulting polymer structure.

Application Insights: The presence of the bulky, electron-withdrawing bromine atoms significantly influences the chemical shifts of adjacent protons and carbons in the NMR spectrum.[1][3] This effect can be used to confirm the regiochemistry of the polymerization and to quantify the degree of bromination if side reactions are possible. In copolymers, NMR can provide information on the sequence distribution of the different monomer units.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Dissolve 10-20 mg of the polymer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, DMF-d₇, or hexafluoroisopropanol-d₂ (HFIP-d₂)) in a 5 mm NMR tube. The choice of solvent is critical; aromatic polyamides and polyesters often require strong, polar solvents.[4]

    • Ensure the polymer is fully dissolved, using gentle heating or sonication if necessary. Incomplete dissolution will lead to broad peaks and poor spectral resolution.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 300 MHz or higher for better resolution.

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay may be needed for quantitative analysis.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 75 MHz or higher.

    • Pulse Sequence: A proton-decoupled experiment (e.g., zgpg30) is standard to simplify the spectrum.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

    • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the polymer repeat unit based on known chemical shift ranges and coupling patterns.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying the presence of key chemical bonds in the polymer.

Application Insights: For polymers derived from Dimethyl 3,5-dibromoterephthalate, FTIR is used to confirm the formation of the desired linkages (e.g., amide or ester bonds) and the presence of the aromatic rings. The C-Br stretching vibration can also be observed, although it is typically weak and in the fingerprint region.

Protocol: FTIR Analysis
  • Sample Preparation:

    • Thin Film: If the polymer is soluble and can be cast into a film, dissolve a small amount in a volatile solvent and cast it onto a salt plate (e.g., KBr or NaCl).

    • KBr Pellet: If the polymer is not film-forming, grind a small amount of the dry polymer with dry KBr powder and press it into a transparent pellet.

    • Attenuated Total Reflectance (ATR): This is often the simplest method. Place a small amount of the solid polymer directly onto the ATR crystal.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are usually sufficient.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups in the polymer. For example, for a polyamide, look for the N-H stretch (~3300 cm⁻¹), the amide I band (C=O stretch, ~1650 cm⁻¹), and the amide II band (N-H bend and C-N stretch, ~1550 cm⁻¹). For a polyester, look for the C=O stretch (~1720 cm⁻¹) and the C-O stretch (~1250 cm⁻¹).

II. Molecular Weight and Distribution: Understanding Polymer Size

The molecular weight and its distribution are critical parameters that significantly influence the mechanical and processing properties of polymers.[5]

A. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Principle: GPC/SEC is a liquid chromatography technique that separates polymer molecules based on their hydrodynamic volume in solution.[6][7] Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating the system with standards of known molecular weight, the molecular weight distribution of an unknown polymer can be determined.

Application Insights: Aromatic polymers, such as those derived from Dimethyl 3,5-dibromoterephthalate, are often difficult to dissolve and may require aggressive solvents and elevated temperatures for analysis. The choice of mobile phase and column type is therefore critical for obtaining accurate results.

Protocol: GPC/SEC Analysis
  • Sample Preparation:

    • Dissolve the polymer in the GPC mobile phase at a concentration of 1-2 mg/mL.[8]

    • Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter that could damage the column.

  • Instrumentation and Conditions:

ParameterRecommendationRationale
Mobile Phase Hexafluoroisopropanol (HFIP) with 0.02 M potassium trifluoroacetate (KTFA) or N,N-Dimethylformamide (DMF) with 0.01 M LiBrThese are good solvents for many aromatic polyamides and polyesters, and the salt is added to suppress polymer-column interactions.[4]
Columns A set of columns with a range of pore sizes suitable for the expected molecular weight range of the polymer.To achieve a linear calibration curve over a broad molecular weight range.[8]
Flow Rate 1.0 mL/minA standard flow rate for most GPC applications.
Column Temperature 40-60 °CElevated temperatures can improve solubility and reduce solvent viscosity.
Detector Refractive Index (RI) is standard. A viscometer or light scattering detector can provide absolute molecular weight information.[8]RI is a universal detector for polymers, while advanced detectors offer more detailed information.
Calibration Polystyrene or poly(methyl methacrylate) standardsThese are commonly used standards for GPC calibration.
  • Data Analysis:

    • Use the GPC software to create a calibration curve from the elution times of the standards.

    • From the chromatogram of the polymer sample, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

III. Thermal Properties: Assessing Performance at a Range of Temperatures

The thermal stability and transitions of a polymer are crucial for determining its processing window and end-use applications.[9]

A. Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] It is used to determine the thermal stability and decomposition profile of a polymer.

Application Insights: The presence of bromine in the polymer backbone is expected to enhance its flame retardancy, which can be observed in the TGA data as a higher char yield at elevated temperatures.

Protocol: TGA Analysis
  • Sample Preparation:

    • Place 5-10 mg of the polymer sample into a TGA pan (e.g., platinum or alumina).

  • Instrument Parameters:

    • Temperature Range: 30-800 °C.

    • Heating Rate: 10-20 °C/min.

    • Atmosphere: Nitrogen or air, with a flow rate of 20-50 mL/min. Running the experiment in both inert and oxidative atmospheres can provide valuable information about the degradation mechanism.

  • Data Analysis:

    • Determine the onset temperature of decomposition (Td), which is often taken as the temperature at which 5% weight loss occurs.

    • Determine the temperature of maximum decomposition rate from the peak of the derivative TGA (DTG) curve.

    • Measure the char yield, which is the percentage of material remaining at the end of the experiment.

B. Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Application Insights: The Tg is a critical parameter for amorphous or semi-crystalline polymers, as it represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[12] For semi-crystalline polymers, the Tm and Tc provide information about the crystalline domains.

Protocol: DSC Analysis
  • Sample Preparation:

    • Weigh 5-10 mg of the polymer sample into a DSC pan and seal it.

  • Instrument Parameters:

    • Temperature Program: A heat-cool-heat cycle is typically used.

      • 1st Heat: Heat from room temperature to a temperature above the expected Tg or Tm to erase the thermal history of the sample.

      • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min).

      • 2nd Heat: Heat the sample again at the same rate as the first heat scan. The Tg is typically determined from the second heating scan.

    • Heating/Cooling Rate: 10 °C/min is a standard rate.

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

  • Data Analysis:

    • Determine the Tg as the midpoint of the step change in the heat flow curve during the second heating scan.

    • If the polymer is semi-crystalline, determine the Tm from the peak of the endothermic melting transition and the Tc from the peak of the exothermic crystallization transition during cooling.

IV. Crystalline Structure: Examining Polymer Chain Packing

The arrangement of polymer chains in the solid state can be amorphous, semi-crystalline, or highly crystalline, which strongly influences the material's mechanical properties.[13]

A. X-ray Diffraction (XRD)

Principle: XRD is a technique used to investigate the atomic and molecular structure of materials.[13] When a beam of X-rays is directed at a sample, the X-rays are diffracted by the crystalline domains in a predictable pattern. Amorphous materials produce a broad "halo," while crystalline materials produce sharp peaks.[13]

Application Insights: For polymers derived from Dimethyl 3,5-dibromoterephthalate, XRD can be used to determine the degree of crystallinity and to study how the bulky bromine atoms affect the packing of the polymer chains.[14]

Protocol: XRD Analysis
  • Sample Preparation:

    • The sample can be in the form of a powder, film, or molded part.

    • Ensure the sample surface is flat and representative of the bulk material.

  • Instrument Parameters:

    • X-ray Source: Typically Cu Kα radiation (λ = 1.54 Å).

    • Scan Range (2θ): 5-50° is usually sufficient for polymers.

    • Scan Speed: A slow scan speed (e.g., 1-2°/min) will improve the signal-to-noise ratio.

  • Data Analysis:

    • Analyze the XRD pattern to identify any sharp peaks, which indicate the presence of crystalline domains.

    • The degree of crystallinity can be estimated by deconvoluting the XRD pattern into crystalline peaks and an amorphous halo and calculating the ratio of the crystalline peak area to the total area.[15]

V. Visualization of Workflows

Experimental Workflow for Polymer Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Analytical Characterization cluster_structural Structural Analysis cluster_mw Molecular Weight cluster_thermal Thermal Properties cluster_morphology Solid-State Structure Monomer Dimethyl 3,5-dibromoterephthalate + Co-monomer(s) Polymerization Polycondensation Monomer->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Purification Purification Crude_Polymer->Purification Pure_Polymer Pure, Dry Polymer Purification->Pure_Polymer NMR NMR Spectroscopy (¹H, ¹³C) Pure_Polymer->NMR FTIR FTIR Spectroscopy Pure_Polymer->FTIR GPC GPC / SEC Pure_Polymer->GPC TGA TGA Pure_Polymer->TGA DSC DSC Pure_Polymer->DSC XRD XRD Pure_Polymer->XRD Final_Report Comprehensive Characterization Report NMR->Final_Report FTIR->Final_Report GPC->Final_Report TGA->Final_Report DSC->Final_Report XRD->Final_Report

Caption: General experimental workflow for the synthesis and characterization of polymers.

VI. Concluding Remarks

The analytical techniques described in this guide provide a comprehensive framework for the characterization of polymers derived from Dimethyl 3,5-dibromoterephthalate. A thorough understanding of the principles and careful implementation of the protocols will enable researchers to gain valuable insights into the structure-property relationships of these materials, ultimately accelerating the development of new and improved high-performance polymers.

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  • Campbell, D., & White, J. R. (n.d.). Chapter 7. XRD. [Link]

  • Staudt-Bickel, C., & Koros, W. J. (1999). Structural characterization and gas-transport properties of brominated matrimid polyimide. Journal of Polymer Science Part B: Polymer Physics, 37(15), 1707-1720.
  • Williams, C. A., et al. (2022). Tailored sequencing of highly brominated Poly(ether ether ketone) as a means to preserve crystallizability and enhance. Polymer, 248, 124795.
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  • Al-Ghamdi, A. M., & Naguib, A. M. (2012). Synthesis and characterization of new polyamides derived from alanine and valine. Molecules, 17(8), 9690-9703.
  • University of Southern Mississippi. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. [Link]

  • NETZSCH. (n.d.). Thermal Characterization of Polymers. [Link]

  • van der Hage, E. R. E., et al. (1996). Characterization of Polymers by Multi-Step Thermal Desorption/Programmed Pyrolysis Gas Chromatography Using a High Temperature PTV Injector.
  • Rorrer, J. E., et al. (2024). Characterization of polymer properties and identification of additives in commercially available research plastics. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl 3,5-Dibromoterephthalate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Dimethyl 3,5-dibromoterephthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving synthesis yield and overcoming common experimental challenges.

Core Synthesis Protocol: Direct Bromination of Dimethyl Terephthalate

The synthesis of Dimethyl 3,5-dibromoterephthalate is most directly achieved via electrophilic aromatic substitution on the dimethyl terephthalate starting material. The two methoxycarbonyl (-COOCH₃) groups are electron-withdrawing, which deactivates the aromatic ring and directs incoming electrophiles to the meta positions (C3 and C5).[1][2][3] This inherent directing effect is the cornerstone of this synthesis strategy.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Isolation cluster_3 Purification A 1. Charge Reactor: - Dimethyl Terephthalate - Dichloromethane (Solvent) B 2. Add Catalyst: - Anhydrous FeBr₃ A->B C 3. Cool Mixture: - Ice Bath (0-5 °C) B->C D 4. Add Bromine: - Dropwise addition of Br₂ in Dichloromethane C->D E 5. Stir at 0-5 °C D->E F 6. Warm to Room Temp & Stir Overnight E->F G 7. Monitor Progress: - TLC or GC-MS F->G H 8. Quench Reaction: - Add aq. Na₂S₂O₃ solution G->H I 9. Phase Separation: - Separate organic layer H->I J 10. Wash Organic Layer: - H₂O, then Brine I->J K 11. Dry & Concentrate: - Dry over Na₂SO₄ - Evaporate solvent J->K L 12. Crude Product K->L M 13. Recrystallization: - Methanol or Ethanol L->M N 14. Isolate & Dry: - Filter crystals - Dry under vacuum M->N O Pure Dimethyl 3,5-dibromoterephthalate N->O

Caption: High-level workflow for the synthesis and purification of Dimethyl 3,5-dibromoterephthalate.

Step-by-Step Methodology
StepActionReagent/ParameterPurpose & Scientific Rationale
1Reactor Setup Dimethyl Terephthalate (1.0 eq), Dichloromethane (DCM)Dissolve the starting material in an inert solvent. DCM is chosen for its low boiling point and ability to dissolve both reactants.
2Catalyst Addition Anhydrous Iron(III) Bromide (FeBr₃, 0.1 eq)FeBr₃ is a Lewis acid that polarizes the Br-Br bond, creating a potent electrophile (Br⁺) necessary for the substitution reaction. It must be anhydrous as water deactivates the catalyst.
3Cooling 0-5 °C (Ice Bath)The bromination of deactivated rings is exothermic. Initial cooling helps to control the reaction rate, prevent overheating, and minimize the formation of side products.
4Bromine Addition Bromine (Br₂, 2.2 eq) in DCMBromine is the electrophile source. A slight excess ensures complete dibromination. Dropwise addition is critical to maintain temperature control and prevent a runaway reaction.
5Reaction Stir at 0-5 °C for 1h, then RT overnightThe initial low temperature allows for controlled initiation. Allowing the reaction to proceed overnight at room temperature provides sufficient time for the slower second bromination to occur, maximizing the yield of the dibrominated product.
6Quenching Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)Thiosulfate reduces any unreacted bromine (a toxic and corrosive reagent) to bromide (Br⁻), safely neutralizing it.
7Work-up Water, BrineWashing with water removes water-soluble byproducts. The brine wash helps to remove residual water from the organic layer before drying.
8Drying & Evaporation Anhydrous Sodium Sulfate (Na₂SO₄), Rotary EvaporatorNa₂SO₄ removes trace amounts of water from the organic solvent. The solvent is then removed under reduced pressure to yield the crude product.
9Purification Methanol or EthanolRecrystallization is a highly effective method for purifying the solid product from remaining starting material and monobrominated intermediates.[4]

Troubleshooting Guide (Q&A)

Here we address specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Q1: My reaction is very slow, and TLC/GC-MS analysis shows a low conversion of the starting material after several hours. What's wrong?

A1: Low reactivity is a common issue when performing electrophilic substitution on a deactivated aromatic ring.

  • Cause 1: Inactive Catalyst. The Lewis acid catalyst, FeBr₃, is highly hygroscopic. If it has been exposed to atmospheric moisture, it will be partially or fully hydrolyzed, rendering it inactive.

    • Solution: Use freshly opened, anhydrous FeBr₃ or purchase it in sealed ampoules. Ensure all glassware is thoroughly dried (oven- or flame-dried) before use.

  • Cause 2: Insufficient Activation Energy. The deactivating nature of the two ester groups increases the activation energy required for bromination. Room temperature may not be sufficient to drive the reaction to completion.

    • Solution: After the initial controlled addition of bromine at low temperature, consider gently heating the reaction mixture to a reflux in DCM (approx. 40 °C). Monitor the progress carefully by TLC to avoid over-bromination.

  • Cause 3: Purity of Starting Material. Impurities in the dimethyl terephthalate starting material could potentially interfere with the catalyst.

    • Solution: Ensure the purity of your starting material. If necessary, it can be purified by recrystallization from methanol.[5]

Q2: I'm getting a significant amount of monobrominated product (Dimethyl 3-bromoterephthalate) and unreacted starting material, but very little of the desired dibrominated product.

A2: This indicates that the second bromination step is significantly slower than the first and has not gone to completion.

  • Cause 1: Insufficient Bromine. The stoichiometry of bromine is crucial. While 2.0 equivalents are theoretically needed, some may be lost to evaporation or reaction with trace impurities.

    • Solution: Increase the amount of bromine slightly to 2.2-2.5 equivalents. This provides a greater concentration of the electrophile to drive the more difficult second substitution.

  • Cause 2: Insufficient Reaction Time or Temperature. As mentioned, the second bromination is much harder than the first because the ring is now even more deactivated by the first bromine atom (an electron-withdrawing group).

    • Solution: Extend the reaction time to 24 hours or more. If the reaction still stalls, gentle heating (reflux) may be required after the initial phase.

Q3: My final product is a dark, oily solid, and the yield is very low after recrystallization. How can I improve the isolation and purification?

A3: Product purity and isolation are critical for achieving a high yield. Discoloration often points to residual bromine or side products.

  • Cause 1: Incomplete Quenching. Residual bromine (Br₂) can lead to a dark orange or brown color and can complicate purification.

    • Solution: During the work-up, add the sodium thiosulfate solution slowly and continue adding until the orange/brown color of the organic layer fully disappears. Test the aqueous layer with starch-iodide paper to ensure no oxidizing agents remain.

  • Cause 2: Formation of Acidic Impurities. Although unlikely under these conditions, some hydrolysis of the ester groups to carboxylic acids could occur, leading to purification difficulties.

    • Solution: Include a wash step with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, after quenching. This will extract any acidic impurities into the aqueous layer.[4] Be sure to perform this step carefully to avoid pressure buildup from CO₂ evolution.

  • Cause 3: Improper Recrystallization Technique. Using too much solvent will result in a low recovery of the crystallized product. Cooling the solution too quickly can trap impurities.

    • Solution: Use a minimal amount of hot methanol or ethanol to fully dissolve the crude product. Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation. Wash the collected crystals with a small amount of ice-cold solvent to remove surface impurities.

Frequently Asked Questions (FAQs)

Q: Why is FeBr₃ used as a catalyst instead of just mixing bromine with the substrate? A: The aromatic ring of dimethyl terephthalate is "electron-poor" due to the deactivating ester groups. It is not nucleophilic enough to react with Br₂ directly. The FeBr₃ Lewis acid catalyst is essential to polarize the Br-Br bond, creating a much stronger electrophile, [FeBr₄]⁻Br⁺, which is capable of reacting with the deactivated ring.

Q: Can I use a different solvent? A: Yes, other halogenated solvents like 1,2-dichloroethane or carbon tetrachloride can be used. However, DCM is often preferred for its balance of solvent properties and ease of removal. Non-halogenated solvents are generally not suitable as they may react with bromine or the catalyst.

Q: How can I effectively monitor the reaction by Thin Layer Chromatography (TLC)? A: Spot the reaction mixture on a silica gel TLC plate and elute with a solvent system such as 3:1 Hexanes:Ethyl Acetate. The product, being more brominated, will be less polar than the monobrominated intermediate and the starting material. Therefore, the product will have the highest Rf value.

  • Rf Order: Dimethyl 3,5-dibromoterephthalate > Dimethyl 3-bromoterephthalate > Dimethyl terephthalate. You can visualize the spots under a UV lamp (254 nm).

Q: What are the expected ¹H NMR signals for the final product? A: For pure Dimethyl 3,5-dibromoterephthalate, you should expect:

  • A singlet for the two equivalent aromatic protons (at C4 and C6).

  • A singlet for the six equivalent methyl protons of the two ester groups. The presence of other aromatic signals would indicate contamination from starting material or the monobrominated intermediate.

Q: Is it possible to synthesize this compound by first brominating terephthalic acid and then performing a Fischer esterification? A: Yes, this is an alternative route. Bromination of terephthalic acid can be achieved using bromine in oleum or nitric acid.[6] The resulting 3,5-dibromoterephthalic acid can then be esterified with methanol using an acid catalyst like sulfuric acid.[7] However, this two-step process involves harsher conditions for the bromination step and may be less direct than brominating the commercially available dimethyl ester.

References

  • Aromatic Compounds and Their Reactions. (n.d.). University of Calgary.
  • US3102137A - Purification of terephthalic acid - Google Patents. (n.d.).
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry. Retrieved from [Link]

  • meta-directors in aromatic reactions - YouTube. (2019, January 3). Retrieved from [Link]

  • US3142701A - Preparation of 2:5-dibromoterephthalic acid - Google Patents. (n.d.).
  • Electrophilic aromatic directing groups - Wikipedia. (n.d.). Retrieved from [Link]

  • Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution - PMC. (2025, April 22). Retrieved from [Link]

  • Purification of diphenyl phthalates - European Patent Office - EP 0343916 B1 - Googleapis.com. (n.d.). Retrieved from [Link]

  • Green Synthesis of Renewable Dimethyl Terephthalate-Like Monomer from Eugenol. (n.d.). Universiti Kebangsaan Malaysia.
  • Halogenation of terephthalic acid - GB946259A - Google Patents. (n.d.).
  • US4096340A - Process for the preparation of dimethyl terephthalate - Google Patents. (n.d.).
  • Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts - MDPI. (2025, June 5). Retrieved from [Link]

  • US3894079A - Preparation of 2,5-dibromoterephthalic acid - Google Patents. (n.d.).
  • Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N - The Royal Society of Chemistry. (n.d.).
  • (PDF) Process for Preparation of Terephthalic Acid - ResearchGate. (n.d.). Retrieved from [Link]

  • Aromatic Bromination in Concentrated Nitric Acid - Scirp.org. (n.d.). Retrieved from [Link]

  • US2491660A - Preparation of esters of terephthalic acid - Google Patents. (n.d.).
  • US3862218A - Purification of terephthalic acid by thermal treatment - Google Patents. (n.d.).
  • esterification and polyesterification reactions with industrial applications. polyesters obtained from mixture of dicarboxilic acids and diols. (n.d.).
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC. (n.d.). Retrieved from [Link]

  • Esterification process - European Patent Office - EP 0521488 B1 - Googleapis.com. (n.d.). Retrieved from [Link]

  • Crystal structure of 2,3,5,6-tetrabromoterephthalonitrile - PMC. (n.d.). Retrieved from [Link]

  • Improved-DMT-process.pdf - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Aromatic Bromination in Concentrated Nitric Acid - ResearchGate. (2026, March 13). Retrieved from [Link]

Sources

solubility of Dimethyl 3,5-dibromoterephthalate in various organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Dimethyl 3,5-dibromoterephthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and address common challenges encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Dimethyl 3,5-dibromoterephthalate and what are its general properties?

Q2: I am planning an experiment involving Dimethyl 3,5-dibromoterephthalate. In which organic solvents is it likely to be soluble?

Based on the principle of "like dissolves like," Dimethyl 3,5-dibromoterephthalate, as a relatively non-polar aromatic ester, is predicted to be more soluble in non-polar and moderately polar organic solvents.[2][3] Esters are known to be soluble in a range of common organic solvents.[4]

For a practical starting point, consider solvents with similar polarity characteristics. Aromatic solvents, chlorinated solvents, and some ethers are likely to be good candidates. Conversely, highly polar solvents, especially those with strong hydrogen-bonding networks like water, are expected to be poor solvents for this compound. The presence of the bromine atoms increases the molecular weight and may slightly increase polarity compared to its non-halogenated counterpart, Dimethyl terephthalate.

The following table provides a predicted solubility profile. It is crucial to experimentally verify these predictions.

Solvent ClassExamplesPredicted SolubilityRationale
Aromatic Hydrocarbons Toluene, Benzene, XyleneHighSimilar aromatic character promotes favorable intermolecular interactions.
Chlorinated Solvents Dichloromethane (DCM), ChloroformHighGood solvents for a wide range of organic compounds, including aromatic esters.
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to HighEthers can solvate a range of polarities and are generally good solvents for esters.
Ketones Acetone, Methyl Ethyl Ketone (MEK)ModerateKetones are polar aprotic solvents that can dissolve many organic solids.
Esters Ethyl acetateModerate"Like dissolves like" suggests solubility, though the larger size of the solute may be a factor.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Moderate to LowWhile polar, their aprotic nature may allow for some dissolution.
Alcohols Methanol, EthanolLowThe hydrogen-bonding nature of alcohols is less compatible with the non-polar aromatic structure.
Non-polar Aliphatic Hydrocarbons Hexane, HeptaneLowThe rigid, somewhat polar nature of the aromatic ester is not well-matched with linear alkanes.
Water Very Low/InsolubleThe non-polar character of the molecule will prevent significant dissolution in a highly polar, protic solvent like water.

Q3: I am observing incomplete dissolution of Dimethyl 3,5-dibromoterephthalate in my chosen solvent. What could be the issue?

Several factors can contribute to incomplete dissolution. Please refer to our troubleshooting guide below for a systematic approach to resolving this issue.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Incomplete Dissolution Insufficient Solvent Volume: The concentration of the solute may exceed its solubility limit in the chosen volume of solvent.Gradually add more solvent while stirring and observing for dissolution.
Incorrect Solvent Choice: The polarity of the solvent may not be suitable for Dimethyl 3,5-dibromoterephthalate.Consult the predicted solubility table and consider a solvent with a more appropriate polarity. It is often beneficial to test a small amount of the compound in a few different solvents to find the most suitable one.
Low Temperature: Solubility of solids in liquids generally increases with temperature.Gently warm the mixture while stirring. Be cautious and ensure the temperature does not exceed the boiling point of the solvent or cause decomposition of the compound.
Inadequate Mixing: The solid may not have sufficient contact with the solvent to dissolve effectively.Ensure vigorous and continuous stirring or agitation. Sonication can also be an effective method to enhance dissolution.
Insolubility: The compound may be genuinely insoluble or have very low solubility in the selected solvent at the experimental temperature.If the above steps do not lead to dissolution, it is likely that the compound is not soluble in that particular solvent. Refer to the experimental protocol below to quantitatively determine its solubility.
Precipitation Upon Cooling The solution was prepared at an elevated temperature and has become supersaturated upon cooling to room temperature.This is a common phenomenon. If a stable solution at room temperature is required, you will need to work with a lower concentration. Alternatively, maintain the temperature of the solution if the experimental conditions allow.
Cloudy Solution Presence of Impurities: The starting material may contain insoluble impurities.Filter the solution to remove any undissolved particulate matter.
Partial Dissolution: The solution may be very close to its saturation point.Add a small amount of additional solvent to see if the solution clears.

Experimental Protocol: Determination of Solubility

For accurate and reproducible results, we recommend the following gravimetric shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.[2]

Materials:

  • Dimethyl 3,5-dibromoterephthalate

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Spatula

  • Glass vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • Syringes

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of Dimethyl 3,5-dibromoterephthalate to a glass vial. The exact amount is not critical, but there should be visible undissolved solid after equilibration.

    • Accurately pipette a known volume of the selected organic solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[2] A preliminary experiment can help determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.

    • For a more complete separation, centrifuge the vial at a moderate speed for 10-15 minutes.

  • Sample Collection:

    • Carefully draw the clear supernatant (the saturated solution) into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any fine, suspended particles.

  • Solvent Evaporation and Quantification:

    • Accurately weigh the evaporating dish or vial containing the filtered saturated solution.

    • Gently evaporate the solvent. This can be done in a fume hood at room temperature or in an oven at a temperature below the boiling point of the solvent and the melting point of the compound. A vacuum oven is recommended for efficient and gentle drying.

    • Once the solvent is completely removed, re-weigh the evaporating dish or vial containing the solid residue.

  • Calculation of Solubility:

    • The mass of the dissolved solid is the final weight minus the initial weight of the evaporating dish/vial.

    • Solubility is calculated as the mass of the dissolved solid divided by the volume of the solvent used. The units are typically expressed as g/L or mg/mL.

    Solubility (g/L) = (Mass of residue (g)) / (Volume of solvent (L))

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for Dimethyl 3,5-dibromoterephthalate based on your experimental needs.

Caption: A decision-making workflow for selecting a suitable organic solvent.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. Retrieved March 28, 2026, from [Link]

  • How to determine the solubility of a substance in an organic solvent? ResearchGate. Retrieved March 28, 2026, from [Link]

  • Solubility test for Organic Compounds. Retrieved March 28, 2026, from [Link]

  • Solubility Testing of Organic Compounds | PDF. Scribd. Retrieved March 28, 2026, from [Link]

  • Aromatic Compounds and Ester Polymeric Solvents Interactions. CORE. Retrieved March 28, 2026, from [Link]

  • Properties and Structure of Aromatic Ester Solvents. The Journal of Physical Chemistry B. Retrieved March 28, 2026, from [Link]

  • The Importance of Dimethyl 2,5-Dibromoterephthalate in Chemical Innovation. Retrieved March 28, 2026, from [Link]

Sources

purification techniques for crude Dimethyl 3,5-dibromoterephthalate

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of Crude Dimethyl 3,5-dibromoterephthalate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals working with halogenated aromatic building blocks. Dimethyl 3,5-dibromoterephthalate is a critical intermediate, but its synthesis—typically via the esterification of 3,5-dibromoterephthalic acid using methanol and an acid catalyst ( H2​SO4​ or SOCl2​ ) or via the direct bromination of dimethyl terephthalate—often yields a crude product laden with predictable impurities[1][2].

Below, we detail the mechanistic troubleshooting steps and validated protocols required to isolate the pure diester.

Troubleshooting Guide & FAQs

Q1: My crude product contains significant amounts of unreacted 3,5-dibromoterephthalic acid and the mono-methyl ester. How do I selectively remove them? Causality & Solution: Incomplete esterification leaves behind compounds with free carboxylic acid moieties. Because the target diester is highly lipophilic and lacks ionizable protons, you can exploit this chemical difference using a mild alkaline wash. By washing the organic phase (e.g., dichloromethane or ethyl acetate) with saturated aqueous sodium bicarbonate ( NaHCO3​ ), the unreacted acid and mono-ester are deprotonated to form highly water-soluble sodium salts. These partition exclusively into the aqueous layer, leaving the pure diester in the organic phase. Ensure vigorous biphasic mixing to overcome mass transfer limitations.

Q2: The crude solid has a distinct yellow/brown tint instead of being off-white. What causes this, and how is it resolved? Causality & Solution: Discoloration in brominated aromatics is almost always caused by trapped elemental bromine ( Br2​ ) or trace iron/Lewis acid catalysts carried over from the bromination step[3]. To resolve this, incorporate a sodium thiosulfate ( Na2​S2​O3​ ) wash during your aqueous workup. Thiosulfate acts as a mild reducing agent, converting deeply colored, highly reactive Br2​ into colorless, water-soluble bromide ions ( Br− ). If the color persists after the workup, treating the hot recrystallization solution with activated carbon for 15 minutes before hot filtration will adsorb larger conjugated impurities.

Q3: What is the optimal solvent system for recrystallizing Dimethyl 3,5-dibromoterephthalate to remove isomeric impurities? Causality & Solution: Isomeric impurities (such as the 2,5-dibromo isomer) and over-brominated analogs often co-precipitate during solvent evaporation. Absolute ethanol or methanol are the industry-standard recrystallization solvents for dibromoterephthalate esters[2]. The target diester exhibits a steep solubility curve in these short-chain alcohols—it is highly soluble at reflux (~78°C for ethanol) but nearly insoluble at 0–4°C. Trace mono-esters and structurally distinct isomers typically have lower lattice energies and remain dissolved in the cold mother liquor.

Experimental Protocols

Protocol A: Aqueous Workup and Neutralization This self-validating protocol ensures the removal of reactive catalysts and unreacted starting materials prior to crystallization.

  • Dissolution : Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Dichloromethane, 10 mL/g of crude).

  • Quenching : Transfer to a separatory funnel and add an equal volume of 10% aqueous Na2​S2​O3​ . Shake vigorously and vent frequently. Separate and discard the lower aqueous layer.

  • Neutralization : Add an equal volume of saturated aqueous NaHCO3​ to the organic layer. Shake until effervescence ( CO2​ gas evolution) ceases. This extracts unreacted acids into the aqueous phase[1].

  • Washing & Drying : Wash the organic layer with brine (saturated NaCl ), dry over anhydrous sodium sulfate ( Na2​SO4​ ), and filter.

  • Concentration : Remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid.

Protocol B: Recrystallization Designed to isolate the target molecule from structural isomers based on thermodynamic solubility.

  • Heating : Suspend the crude solid in absolute ethanol (approx. 5-8 mL per gram of solid). Heat the mixture to reflux using a water bath or heating mantle until complete dissolution occurs.

  • Hot Filtration (Optional) : If insoluble particulates or color persist, add 5% w/w activated carbon, reflux for 10 minutes, and perform a hot filtration through a Celite pad.

  • Crystallization : Allow the clear filtrate to cool slowly to room temperature undisturbed to promote the growth of large, pure crystals.

  • Isolation : Transfer the flask to an ice bath (0–4°C) for 1 hour to maximize yield. Collect the crystals via vacuum filtration (Büchner funnel).

  • Washing & Drying : Wash the filter cake with a minimal amount of ice-cold ethanol. Dry the product in a vacuum oven at 50°C overnight to constant weight[2].

Quantitative Data Presentation

Table 1: Quantitative Impurity Clearance via Recrystallization (Ethanol)

Metric / ParameterPre-Recrystallization (Crude)Post-Recrystallization (Pure)Analytical Method
Purity (Target Diester) 82.5%> 99.1%HPLC (Area %)
3,5-Dibromoterephthalic Acid 6.2%< 0.1%HPLC / Titration
Mono-methyl Ester 8.4%< 0.2%LC-MS
Elemental Bromine ( Br2​ ) ~1.5% (Visual yellow)Undetectable (White)Visual / UV-Vis
Typical Recovery Yield N/A78 - 85%Gravimetric

Purification Workflow Visualization

PurificationWorkflow Crude Crude Dimethyl 3,5-dibromoterephthalate Wash1 Aqueous Wash (Na2S2O3 & NaHCO3) Crude->Wash1 Remove Br2 & Acid PhaseSep Phase Separation (Organic vs Aqueous) Wash1->PhaseSep Extract Evap Solvent Evaporation (Rotary Evaporator) PhaseSep->Evap Organic Layer Recryst Recrystallization (Hot Ethanol/Methanol) Evap->Recryst Crude Solid Pure Pure Dimethyl 3,5-dibromoterephthalate Recryst->Pure Cool & Filter

Workflow for the purification of crude Dimethyl 3,5-dibromoterephthalate.

References

  • Terephthalic acid Source: Wikipedia URL
  • Source: Rsc.
  • US3142701A - Preparation of 2:5-dibromoterephthalic acid Source: Google Patents URL

Sources

Technical Support Center: Synthesis of Dimethyl 3,5-dibromoterephthalate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Dimethyl 3,5-dibromoterephthalate. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges encountered during the synthesis of this important diester, with a specific focus on the identification and mitigation of side products. Our goal is to provide you with the technical insights and practical troubleshooting strategies necessary to ensure the purity and yield of your target compound.

Section 1: Understanding the Synthetic Pathways and Potential Side Products

The synthesis of Dimethyl 3,5-dibromoterephthalate can be approached via two primary routes, each with its own set of potential side reactions. Understanding the underlying mechanisms is the first step in troubleshooting and optimizing your reaction conditions.

  • Route A: Direct Bromination of Dimethyl Terephthalate. This is an electrophilic aromatic substitution reaction. The two methoxycarbonyl groups are deactivating and meta-directing. Therefore, direct bromination should theoretically yield the 3,5-disubstituted product. However, controlling the reaction to achieve high selectivity can be challenging.

  • Route B: Esterification of 3,5-Dibromoterephthalic Acid. This route involves the initial synthesis of the diacid, followed by a Fischer esterification with methanol, typically under acidic conditions. The main challenges here relate to the completeness of the esterification and potential hydrolysis.

Below is a diagram illustrating these synthetic pathways and the points at which major side products can arise.

G cluster_0 Route A: Bromination Pathway cluster_1 Route B: Esterification Pathway DMT Dimethyl Terephthalate MonoBromo Side Product: Dimethyl 2-bromoterephthalate (Incomplete Bromination) DMT->MonoBromo 1 eq. Br₂ Isomers Side Products: Isomeric Dibromo-DMTs (e.g., 2,5-isomer) DMT->Isomers Poor Regiocontrol Target_A Dimethyl 3,5-dibromoterephthalate DMT->Target_A 2 eq. Br₂ MonoBromo->Target_A 1 eq. Br₂ OverBrom Side Product: Tribromo-DMT (Over-bromination) Target_A->OverBrom >2 eq. Br₂ Diacid 3,5-Dibromoterephthalic Acid MonoEster Side Product: Monomethyl 3,5-dibromoterephthalate (Incomplete Esterification) Diacid->MonoEster 1 eq. MeOH, H⁺ Target_B Dimethyl 3,5-dibromoterephthalate Diacid->Target_B Excess MeOH, H⁺ MonoEster->Target_B 1 eq. MeOH, H⁺ Hydrolysis Hydrolysis Side Products (Monoester, Diacid) Target_B->Hydrolysis H₂O

Caption: Synthetic routes to Dimethyl 3,5-dibromoterephthalate and common side products.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis in a question-and-answer format.

Question 1: My ¹H NMR spectrum of the crude product from the bromination of dimethyl terephthalate shows a complex pattern of signals in the aromatic region, not the expected two singlets. What are the likely impurities?

Answer: This is a classic sign of a mixture of products. The most common culprits are:

  • Unreacted Starting Material: The presence of a singlet around 8.1 ppm would indicate residual dimethyl terephthalate.

  • Monobrominated Intermediate: Dimethyl 2-bromoterephthalate is the most probable monobrominated side product. This would show a more complex splitting pattern in the aromatic region.

  • Isomeric Dibrominated Products: While the ester groups are meta-directing, some level of ortho- and para- (relative to one of the ester groups) substitution can occur, leading to isomers like dimethyl 2,5-dibromoterephthalate. These isomers will have different symmetries and thus different NMR spectra.

  • Over-brominated Products: If an excess of the brominating agent was used or the reaction time was too long, you might have formed tribrominated species, which would further complicate the spectrum.

Troubleshooting Steps:

  • Confirm Stoichiometry: Ensure you are using at least two equivalents of the brominating agent (e.g., Br₂ or N-bromosuccinimide) per equivalent of dimethyl terephthalate.

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity and reduce the rate of over-bromination.

  • Purification: A careful recrystallization or column chromatography is likely necessary to isolate the desired 3,5-isomer.

Question 2: After esterifying 3,5-dibromoterephthalic acid, my product is not fully soluble in organic solvents like dichloromethane and has a broad melting point. What is the likely problem?

Answer: This suggests the presence of acidic impurities, which have lower solubility in non-polar organic solvents and can interfere with crystallization. The most probable side products are:

  • Unreacted 3,5-Dibromoterephthalic Acid: The starting diacid is often sparingly soluble in many organic solvents.

  • Monomethyl 3,5-dibromoterephthalate: This is the product of incomplete esterification. As a carboxylic acid, it will have different solubility characteristics than the desired diester.

Troubleshooting Steps:

  • Drive the Esterification to Completion: Use a significant excess of methanol and ensure your acid catalyst is active. Increasing the reaction time or temperature can also help, but monitor for potential degradation. The removal of water as it is formed can also shift the equilibrium towards the diester product[1][2].

  • Aqueous Workup: After the reaction, you can dissolve the crude product in a solvent like ethyl acetate and wash with a mild base (e.g., a saturated solution of sodium bicarbonate) to remove any acidic impurities. The desired diester will remain in the organic layer, while the monoester and diacid will be extracted into the aqueous layer as their sodium salts. Be sure to re-acidify the aqueous layer to confirm the presence of these impurities if desired.

  • Check for Hydrolysis: Ensure that all solvents and reagents used in the workup and purification are dry, as any water can hydrolyze the product back to the monoester or diacid.

Question 3: My GC-MS analysis shows a peak with a mass-to-charge ratio corresponding to a tribrominated compound. How can I avoid this?

Answer: The formation of a tribrominated product indicates over-bromination. This happens when the reaction is too vigorous or proceeds for too long.

Troubleshooting Steps:

  • Reduce Equivalents of Brominating Agent: Carefully control the stoichiometry. Start with 2.0 to 2.1 equivalents of the brominating agent and monitor the reaction progress by TLC or GC-MS.

  • Control the Rate of Addition: Add the brominating agent slowly and in portions to maintain better control over the reaction and prevent localized areas of high concentration.

  • Lower the Reaction Temperature: Performing the reaction at a lower temperature will decrease the reaction rate and can improve selectivity for the dibrominated product over the tribrominated one.

Section 3: Identification and Characterization of Side Products

Accurate identification of impurities is crucial for optimizing your synthesis. Below is a table summarizing the expected analytical data for Dimethyl 3,5-dibromoterephthalate and its most common side products. Note that exact NMR chemical shifts can vary depending on the solvent and concentration.

Table 1: Analytical Data for Dimethyl 3,5-dibromoterephthalate and Potential Side Products

Compound NameStructureKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Expected [M]⁺ m/z
Dimethyl 3,5-dibromoterephthalate (Target) ~8.3 (s, 1H), ~8.1 (s, 2H), ~3.9 (s, 6H)~164, ~138, ~135, ~130, ~53352, 354, 356 (isotope pattern)
Dimethyl Terephthalate (Starting Material)~8.1 (s, 4H), ~3.9 (s, 6H)~166, ~134, ~130, ~52194
Dimethyl 2-bromoterephthalate (Monobromo)~8.2-7.8 (m, 3H), ~3.9 (s, 6H)Complex pattern272, 274 (isotope pattern)
Dimethyl 2,5-dibromoterephthalate (Isomer)~8.2 (s, 2H), ~3.9 (s, 6H)~165, ~136, ~122, ~53352, 354, 356 (isotope pattern)
Monomethyl 3,5-dibromoterephthalate (Monoester)~10-13 (br s, 1H, COOH), ~8.3 (s, 1H), ~8.1 (s, 2H), ~3.9 (s, 3H)Similar to target, but one ester C=O is now a COOH C=O338, 340, 342 (isotope pattern)

The following workflow can guide the identification of impurities based on analytical data.

G start Analyze Crude Product (NMR, GC-MS) check_nmr ¹H NMR: Complex aromatic signals? start->check_nmr check_ms MS: m/z peaks other than target? check_nmr->check_ms No, simple spectrum id_isomers Likely mixture of isomers, monobromo, or over-brominated products. Correlate NMR with MS data. check_nmr->id_isomers Yes check_solubility Poor solubility in organic solvents? check_ms->check_solubility No, only target m/z id_ms_impurities Identify impurities by m/z: - m/z ~194: Starting Material - m/z ~273: Monobromo - m/z >356: Over-bromination check_ms->id_ms_impurities Yes pure_product Product is likely pure. Proceed with final characterization. check_solubility->pure_product No id_acidic_impurities Likely acidic impurities: Unreacted diacid or monoester. Confirm with broad COOH peak in NMR. check_solubility->id_acidic_impurities Yes

Caption: Workflow for impurity identification in Dimethyl 3,5-dibromoterephthalate synthesis.

Section 4: Experimental Protocols

These protocols provide a starting point for the synthesis and purification of Dimethyl 3,5-dibromoterephthalate. As with any chemical reaction, all procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Dimethyl 3,5-dibromoterephthalate via Esterification

This protocol is based on the esterification of the corresponding diacid, which is often commercially available or can be synthesized.

Materials:

  • 3,5-Dibromoterephthalic acid (1.0 eq)

  • Methanol (20-30 eq, anhydrous)

  • Concentrated Sulfuric Acid (0.1-0.2 eq)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,5-dibromoterephthalic acid and methanol.

  • Stir the suspension and carefully add the concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 12-24 hours. The reaction can be monitored by TLC or by taking small aliquots, removing the methanol, and checking the solubility of the residue in dichloromethane.

  • Once the reaction is complete (the solid diacid has been consumed), cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted diacid or monoester), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Dimethyl 3,5-dibromoterephthalate.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude Dimethyl 3,5-dibromoterephthalate

  • Methanol or Ethanol

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol or ethanol to dissolve the solid completely. Use a hot plate and a water bath to heat the solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum recovery, place the flask in an ice bath for 30 minutes to an hour to complete the crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven. The melting point of the purified product should be sharp and consistent with literature values.

Protocol 3: Sample Preparation for GC-MS Analysis

Procedure:

  • Prepare a stock solution of your crude or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • If necessary, perform a serial dilution to bring the concentration into the linear range of the instrument.

  • Filter the sample through a 0.22 µm syringe filter into a GC vial.

  • Run the sample on a GC-MS system equipped with a suitable column (e.g., a DB-5ms or equivalent). The temperature program should be optimized to separate the starting material, product, and potential side products.

References

  • BenchChem. (2025). Technical Support Center: Synthesis Troubleshooting.
  • BenchChem. (2025). An In-depth Technical Guide to Dimethyl 3-(bromomethyl)phthalate: Synthesis, Properties, and Application in the Generation of Bioactive Scaffolds.
  • European Patent Office. (2011). PROCESS FOR THE SYNTHESIS OF 2,5-DIHYDROXYTEREPHTHALIC ACID - Patent 2089349. Retrieved from [Link]

  • Ma, M., et al. (2022). Gas chromatography (GC) (a) spectra of the product. ResearchGate. Retrieved from [Link]

  • Yuan, et al. (2023). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. MDPI. Retrieved from [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Retrieved from [Link]

  • Wikipedia. (n.d.). Xylene. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl terephthalate. Retrieved from [Link]

  • Sim, et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. National Center for Biotechnology Information. Retrieved from [Link]

  • Clark, et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. American Chemical Society Publications. Retrieved from [Link]

  • Google Patents. (n.d.). US5116518A - Process for the purification of dimethyl terephthalate.
  • Zapar, et al. (2019). Green Synthesis of Renewable Dimethyl Terephthalate-Like Monomer from Eugenol. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved-DMT-process.pdf. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008066819A1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Dimethyl 2,5-Dibromoterephthalate in Chemical Innovation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). synthesis of 3,5-dibromo- and 2,4,5-tribromo-1,8-naphthalimides. Retrieved from [Link]

  • Google Patents. (n.d.). US3142701A - Preparation of 2:5-dibromoterephthalic acid.
  • ResearchGate. (n.d.). (PDF) Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Retrieved from [Link]

Sources

optimizing reaction conditions for Dimethyl 3,5-dibromoterephthalate polymerization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Hub. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the step-growth polymerization of dimethyl dibromoterephthalate.

Whether you are utilizing the ubiquitous 2,5-isomer or the 3,5-isomer (systematically 2,6-dibromoterephthalate), the bulky ester groups (-COOMe) adjacent to the reactive carbon-bromine bonds present significant kinetic and steric challenges. This guide synthesizes field-proven protocols and mechanistic causality to help you achieve high-molecular-weight, defect-free polymers for applications in organic electronics, metal-organic frameworks (MOFs), and high-performance battery binders.

Module 1: Reaction Pathway Selection

Choosing the correct polymerization methodology is the foundation of a successful synthesis. The two primary pathways for this monomer are Suzuki-Miyaura Polycondensation and Direct Arylation Polymerization (DArP) .

Workflow Start Dimethyl Dibromoterephthalate (Monomer) Sub1 Suzuki-Miyaura Polycondensation (Requires Diboronic Ester) Start->Sub1 Boronic Acid Sub2 Direct Arylation Polymerization (Requires C-H Monomer) Start->Sub2 C-H Activation Cat1 Pd(PPh3)4 / K2CO3 THF/H2O, 85°C Sub1->Cat1 Cat2 Pd(OAc)2 / Neodecanoic Acid K2CO3, NMP, 70°C Sub2->Cat2 Poly1 Alternating Copolymer (Strict Regioregularity) Cat1->Poly1 Poly2 Conjugated Copolymer (Atom-Economical, Branching Risk) Cat2->Poly2

Figure 1: Synthetic pathways for dimethyl dibromoterephthalate polymerization.

FAQ: How do I choose between Suzuki-Miyaura and DArP for this specific monomer?

Causality & Recommendation: Choose Suzuki-Miyaura when absolute regioregularity is required (e.g., for highly stable blue-light-emitting ladder polymers) ()[1]. The pre-activated carbon-boron bond forces a strict alternating sequence. However, diboronic esters can be unstable and expensive. Choose DArP if you are coupling with electron-rich heterocycles like thiophene to create battery binders or bulk conjugated polymers ()[2]. DArP is highly atom-economical as it bypasses organometallic intermediates, but it requires strict control over the catalytic cycle to prevent unselective C-H activation[3].

Module 2: Troubleshooting Low Molecular Weight

FAQ: My polymerization stalls at the oligomer stage (low Mw​ ). What is the mechanistic cause and how do I fix it?

Causality: In step-growth polymerization, Carothers' equation dictates that an exact 1:1 stoichiometric balance is critical to achieve high molecular weight. Dimethyl dibromoterephthalate features bulky -COOMe groups ortho to the bromines. This steric hindrance drastically slows down the oxidative addition of the Pd(0) catalyst. When oxidative addition is sluggish, the catalyst remains exposed, leading to competitive side reactions such as protodebromination (loss of the bromine atom) or homocoupling. Once a monomer is debrominated, it acts as an end-capping agent, permanently destroying the 1:1 stoichiometry and halting chain growth.

Self-Validating Fixes:

  • Ligand Acceleration: Swap standard Pd(PPh3​)4​ for a catalyst system with bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos or RuPhos). These ligands accelerate oxidative addition and force rapid reductive elimination, outcompeting debromination.

  • Stoichiometric Compensation: If using Suzuki coupling, protodeboronation of the co-monomer is common. Use a slight excess (1.02 to 1.05 equivalents) of the diboronic ester to maintain the stoichiometric balance.

  • Rigorous Degassing: Oxygen induces homocoupling of boronic acids. Use the freeze-pump-thaw method (minimum 3 cycles) rather than simple nitrogen sparging.

Module 3: Addressing Gelation and Cross-Linking in DArP

FAQ: During Direct Arylation Polymerization (DArP), my reaction yields an insoluble gel. What went wrong?

Causality: Gelation is the macroscopic symptom of microscopic cross-linking. In DArP, the reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. If the reaction temperature is too high, or if the proton-shuttle additive is missing, the palladium catalyst loses its regioselectivity. Instead of exclusively activating the α -C-H bond of your co-monomer (e.g., thiophene), it will begin activating the β -C-H bonds, leading to branched polymer chains that eventually form a cross-linked gel network.

CMD_Mechanism Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA + Dibromo Monomer CMD CMD Step OA->CMD + C-H Monomer + Carboxylate RE Reductive Elimination CMD->RE - HBr (Base) RE->Pd0 Release Polymer Polymer Chain RE->Polymer Chain Growth

Figure 2: CMD catalytic cycle in Direct Arylation Polymerization (DArP).

Self-Validating Fixes:

  • Optimize the Proton Shuttle: The CMD step requires a carboxylic acid to act as a proton shuttle. Do not rely on carbonate bases alone. Add neodecanoic acid or pivalic acid . Their extreme steric bulk prevents them from poisoning the Pd center while efficiently facilitating the deprotonation of the target C-H bond[3].

  • Lower the Temperature: Drop the reaction temperature from the standard 120 °C down to 70 °C. While the reaction will take longer (e.g., 24 hours), the lower thermal energy suppresses β -defect formation[3].

Module 4: Benchmarking Data & Experimental Protocols

To ensure reproducibility, compare your reaction parameters against these established benchmarks for dimethyl dibromoterephthalate.

Quantitative Data Summary
ParameterSuzuki-Miyaura Polycondensation[4]Direct Arylation Polymerization (DArP)[3]
Co-Monomer Aryl Diboronic Acid/EsterAryl with activated C-H bonds (e.g., Thiophene)
Catalyst Pd(PPh3​)4​ (4 mol%) Pd(OAc)2​ (14 mol%)
Ligand/Additive None (or SPhos/RuPhos for tough batches)Neodecanoic acid (Proton shuttle)
Base K2​CO3​ (Aqueous) K2​CO3​ (Anhydrous)
Solvent THF / H2​O (3:1 v/v)Anhydrous N-Methyl-2-pyrrolidone (NMP)
Temperature 85 °C70 °C
Reaction Time 14 hours24 hours
Standard Operating Procedure: DArP Workflow

Adapted from validated methodologies for synthesizing thiophene-terephthalate conjugated polymers ()[2][3].

  • Preparation: In a nitrogen-filled glovebox or utilizing strict Schlenk line techniques, add dimethyl dibromoterephthalate (1.13 mmol) and the C-H activated co-monomer (e.g., 3-(2-ethylhexyl)thiophene, 1.13 mmol) to a 25 mL flame-dried Schlenk tube[3].

  • Catalyst & Additives: Add anhydrous K2​CO3​ (3.36 mmol, 3.0 eq), Palladium(II) acetate (36 mg, 0.14 eq), and neodecanoic acid (90 mg) directly to the solid mixture[3].

  • Solvent Addition: Inject 1.1 mL of anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a highly concentrated reaction environment (~1.0 M), which promotes step-growth kinetics[3].

  • Pre-Coordination & Heating: Stir the reaction mixture at room temperature for 10 minutes. This allows the Pd catalyst to pre-coordinate with the neodecanoic acid, forming the active CMD species. Subsequently, heat the vessel at 70 °C for 24 hours[3].

  • Workup & Purification: Cool the mixture to room temperature and precipitate the polymer dropwise into cold methanol. Filter the crude solid and subject it to Soxhlet extraction (methanol, acetone, then chloroform) to remove low-molecular-weight oligomers and residual palladium[3].

References

  • Title: High-Performance Lithium Ion Batteries Combining Submicron Silicon and Thiophene–Terephthalic Acid-Conjugated Polymer Binders Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: A Fully Aryl-Substituted Poly(ladder-type pentaphenylene): A Remarkably Stable Blue-Light-Emitting Polymer Source: Macromolecules URL: [Link]

Sources

Technical Support Center: Synthesis of Metal-Organic Frameworks with Dimethyl 3,5-dibromoterephthalate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Metal-Organic Frameworks (MOFs) using Dimethyl 3,5-dibromoterephthalate as the organic linker. The unique characteristics of this linker, namely the ester functionality and the presence of bromo-substituents, present specific challenges and opportunities in MOF synthesis. This resource is designed to help you navigate these complexities and achieve successful outcomes in your experiments.

Troubleshooting Guide

This section offers systematic approaches to diagnose and resolve common issues encountered during MOF synthesis with Dimethyl 3,5-dibromoterephthalate.

Issue 1: Low Yield or No Product Formation

The absence of a precipitate or a very low yield is a common frustration in MOF synthesis. With Dimethyl 3,5-dibromoterephthalate, the primary suspect is often incomplete hydrolysis of the ester groups to form the necessary carboxylate coordinating groups.

Possible Causes:

  • Incomplete in situ Hydrolysis: The synthesis of MOFs from ester-functionalized linkers relies on the in situ hydrolysis of the ester to a carboxylate, which then coordinates to the metal center. This reaction is often the rate-limiting step and can be influenced by temperature, pH, and the presence of water.[1][2]

  • Poor Linker Solubility: While the ester form of the linker may be more soluble in some organic solvents than the corresponding dicarboxylic acid, its solubility can still be a limiting factor, especially at lower temperatures.[3]

  • Inadequate Deprotonation: For the carboxylate to coordinate to the metal node, it must be deprotonated. The reaction conditions may not be sufficiently basic to facilitate this. The electron-withdrawing nature of the bromine atoms increases the acidity of the corresponding carboxylic acid, which can influence the required pH for deprotonation.

  • Unfavorable Reaction Kinetics: The temperature and reaction time may not be optimal for the nucleation and growth of the desired MOF. Solvothermal methods are commonly employed to overcome kinetic barriers.[4][5]

Troubleshooting Steps:

  • Ensure Complete Hydrolysis:

    • Introduce Water: Ensure a controlled amount of water is present in the reaction mixture to facilitate hydrolysis.

    • Adjust pH: The addition of a small amount of acid or base can catalyze the hydrolysis of the ester. For instance, using a metal salt precursor with an acidic counter-ion (e.g., nitrate) or adding a modulator like hydrochloric acid can promote hydrolysis.[1][2]

    • Increase Temperature and Time: Higher temperatures and longer reaction times can drive the hydrolysis reaction to completion. Monitor the reaction at different time points to determine the optimal duration.[4]

  • Enhance Linker Solubility:

    • Solvent Selection: Use a high-boiling point, polar aprotic solvent like N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or N,N-dimethylacetamide (DMA) to improve the solubility of the linker.[6][7]

    • Pre-dissolution: Attempt to fully dissolve the Dimethyl 3,5-dibromoterephthalate in the solvent, with gentle heating if necessary, before adding the metal precursor.

  • Facilitate Deprotonation:

    • Use of a Base: In some systems, the addition of a base like triethylamine can aid in the deprotonation of the carboxylate groups once they are formed.[5] However, this should be done cautiously as it can also lead to the precipitation of metal hydroxides.

    • Metal Salt Choice: Using a metal acetate salt instead of a nitrate or chloride can sometimes promote deprotonation as the acetate ion can act as a base.

Issue 2: Poor Crystallinity or Formation of Amorphous Product

Obtaining a crystalline product is paramount for the characterization and application of MOFs. The presence of bulky bromo-substituents on the linker can sterically hinder the formation of a well-ordered, crystalline framework.

Possible Causes:

  • Steric Hindrance: The bromine atoms on the 3 and 5 positions of the terephthalate linker can create steric hindrance, making it difficult for the linkers and metal nodes to assemble into a periodic, crystalline structure.

  • Rapid Precipitation: If the reaction proceeds too quickly, the product may precipitate as an amorphous solid rather than forming well-defined crystals. This can be caused by high concentrations of reactants or a rapid temperature increase.

  • Inappropriate Modulation: Modulators, such as monocarboxylic acids (e.g., formic acid, acetic acid), play a crucial role in controlling the kinetics of MOF formation and can significantly impact crystallinity.[8][9][10][11] The absence or use of an incorrect modulator can lead to poor crystallinity.

Troubleshooting Steps:

  • Optimize Reaction Conditions to Overcome Steric Hindrance:

    • Solvent System: The choice of solvent can influence the coordination environment of the metal and the orientation of the linkers during self-assembly. Experiment with different solvents or solvent mixtures.[7]

    • Temperature Profile: A slower heating rate or a lower reaction temperature can sometimes favor the formation of a more thermodynamically stable, crystalline phase.

  • Control the Rate of Reaction:

    • Reduce Reactant Concentrations: Lowering the concentration of the metal precursor and/or the linker can slow down the reaction rate and promote the growth of larger, more ordered crystals.

    • Gradual Temperature Increase: Employ a ramped heating profile instead of directly heating to the final reaction temperature.

  • Implement a Modulator Strategy:

    • Introduce a Modulator: Add a monocarboxylic acid, such as formic acid or acetic acid, to the reaction mixture. The modulator competes with the linker for coordination to the metal center, slowing down the formation of the framework and allowing for the correction of defects, which leads to higher crystallinity.[8][9][11]

    • Vary Modulator Concentration: The amount of modulator is critical. Too little may have no effect, while too much can inhibit the reaction altogether. A systematic screening of the modulator-to-linker ratio is recommended.

Table 1: Recommended Starting Conditions for Modulator Screening

ModulatorMolar Equivalents (relative to linker)
Formic Acid10 - 100
Acetic Acid10 - 100
Benzoic Acid5 - 50
Issue 3: Presence of Impurities and/or Competing Phases

The final product may contain unreacted starting materials or undesired crystalline phases, which can complicate characterization and affect the material's properties.

Possible Causes:

  • Incomplete Reaction: Unreacted linker or metal salt may be present in the final product if the reaction does not go to completion.

  • Formation of Dense Phases: Under certain conditions, a thermodynamically more stable, non-porous coordination polymer may form instead of or alongside the desired porous MOF.

  • Linker Degradation: While the C-Br bond is generally stable, extreme reaction conditions (very high temperatures or harsh pH) could potentially lead to side reactions. However, this is less common.

Troubleshooting Steps:

  • Purification of the Product:

    • Solvent Washing: Thoroughly wash the product with the synthesis solvent (e.g., DMF) to remove unreacted starting materials. This is a critical step.[12]

    • Solvent Exchange: After washing with the synthesis solvent, exchange it with a lower-boiling point solvent (e.g., ethanol, methanol, or acetone) to facilitate activation.[13]

  • Optimize Synthesis to Favor the Desired Phase:

    • Adjust Stoichiometry: Vary the metal-to-linker ratio to find the optimal conditions for the formation of the desired phase.

    • Control pH: The pH of the reaction mixture can influence which crystalline phase is formed.

    • Density-Based Separation: In some cases, if two crystalline phases with different densities are formed, they can be separated by centrifugation in a solvent of intermediate density.[14]

Issue 4: Framework Collapse or Loss of Porosity During Activation

Activation is the process of removing the solvent molecules from the pores of the MOF to make them accessible for guest molecules. This is a critical step where the framework can lose its crystallinity and porosity.[12][15][16]

Possible Causes:

  • Strong Capillary Forces: Rapid removal of the solvent from the pores can generate strong capillary forces that cause the framework to collapse, especially if the MOF is not very robust.

  • Chemical Instability: The synthesized MOF may not be stable to the solvents used for exchange or the temperatures required for complete activation. The stability of a MOF is influenced by the strength of the metal-linker bonds and the overall framework connectivity.[17][18][19]

  • Incomplete Solvent Exchange: If a high-boiling point solvent like DMF is not completely exchanged with a more volatile solvent, it can be difficult to remove under vacuum at moderate temperatures, and higher temperatures may lead to framework decomposition.

Troubleshooting Steps:

  • Gentle Solvent Exchange:

    • Stepwise Exchange: Instead of a single solvent exchange, perform a series of exchanges with an intermediate solvent. For example, from DMF to ethanol, and then from ethanol to a less polar, more volatile solvent like dichloromethane or chloroform.

    • Extended Soaking: Allow the MOF to soak in the new solvent for an extended period (several hours to overnight) for each exchange step to ensure complete removal of the previous solvent.

  • Supercritical CO2 Drying:

    • For particularly delicate frameworks, supercritical CO2 drying is an effective method to remove the solvent without generating capillary forces.[15]

  • Optimize Thermal Activation:

    • Gradual Heating: Increase the temperature slowly under vacuum to allow for the gradual removal of the solvent.

    • Lower Temperature Activation: If the framework is not thermally stable, activate at a lower temperature for a longer period.

Frequently Asked Questions (FAQs)

  • Q1: Do I need to hydrolyze Dimethyl 3,5-dibromoterephthalate to 3,5-dibromoterephthalic acid before the MOF synthesis?

    • A1: Not necessarily. In situ hydrolysis of the ester during the solvothermal synthesis is a common and effective method.[1][2] This approach can sometimes be advantageous as the ester may have better solubility in the reaction solvent than the dicarboxylic acid. However, if you are facing issues with incomplete hydrolysis, pre-hydrolyzing the linker is a viable alternative.

  • Q2: What is the role of a modulator and is it always necessary?

    • A2: A modulator is a substance, typically a monocarboxylic acid, that competes with the linker for coordination to the metal center. This competition slows down the rate of framework formation, allowing for the correction of defects and leading to a more crystalline product.[8][9][11] While not always strictly necessary, using a modulator is highly recommended, especially when dealing with sterically hindered linkers like 3,5-dibromoterephthalate, as it can significantly improve the quality of the resulting MOF.

  • Q3: Can the bromine atoms on the linker participate in post-synthetic modification (PSM)?

    • A3: Yes, the bromo-substituents are excellent functional handles for post-synthetic modification. They can be used in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new functionalities into the MOF, allowing for the tuning of its properties after the framework has been synthesized.

  • Q4: What are the best solvents for synthesizing MOFs with this linker?

    • A4: High-boiling point, polar aprotic solvents are generally the most effective. N,N-dimethylformamide (DMF) is the most common solvent for MOF synthesis.[5][6] N,N-diethylformamide (DEF) and N,N-dimethylacetamide (DMA) are also excellent alternatives and can sometimes lead to different crystal phases or improved crystallinity.[7]

  • Q5: How can I confirm that the ester groups have been hydrolyzed and the linker is incorporated into the framework?

    • A5: You can use a combination of characterization techniques:

      • FT-IR Spectroscopy: Look for the disappearance of the C=O stretching band of the ester and the appearance of the characteristic symmetric and asymmetric stretching bands of the coordinated carboxylate group.

      • NMR Spectroscopy: You can digest the MOF in an acidic solution (e.g., DCl in D2O or DMSO-d6) to release the linker and then use 1H NMR to confirm the absence of the methyl ester protons.

      • Thermogravimetric Analysis (TGA): The thermal decomposition profile of the MOF will be different from that of the starting linker. The weight loss corresponding to the organic linker can be used to confirm its incorporation.

      • Powder X-ray Diffraction (PXRD): A crystalline pattern different from the starting materials is a strong indication of new phase formation.

Experimental Workflow & Visualization

General Synthesis Protocol

A general protocol for the synthesis of a MOF using Dimethyl 3,5-dibromoterephthalate is provided below. Note that the specific metal salt, solvent, temperature, time, and modulator concentration will need to be optimized for your target MOF.

  • Preparation of Precursor Solutions:

    • In a vial, dissolve Dimethyl 3,5-dibromoterephthalate in the chosen solvent (e.g., DMF).

    • In a separate vial, dissolve the metal salt (e.g., Zinc Nitrate Hexahydrate) in the same solvent.

  • Reaction Setup:

    • Combine the two solutions in a reaction vessel.

    • Add the modulator (e.g., formic acid).

    • Seal the vessel and place it in an oven at the desired temperature for the specified time.

  • Product Isolation and Purification:

    • Cool the reaction vessel to room temperature.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product thoroughly with fresh solvent multiple times.

  • Solvent Exchange and Activation:

    • Exchange the synthesis solvent with a volatile solvent over several cycles.

    • Activate the material by heating under vacuum to remove the solvent from the pores.

Troubleshooting Logic Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis process.

TroubleshootingWorkflow Start Start Synthesis CheckProduct Product Formed? Start->CheckProduct LowYield Low/No Yield CheckProduct->LowYield No GoodYield Sufficient Yield CheckProduct->GoodYield Yes TS_Yield Troubleshoot Yield: - Check Hydrolysis (H2O, pH) - Increase Temp/Time - Improve Solubility LowYield->TS_Yield CheckCrystallinity Crystalline? GoodYield->CheckCrystallinity Amorphous Amorphous/Poorly Crystalline CheckCrystallinity->Amorphous No Crystalline Good Crystallinity CheckCrystallinity->Crystalline Yes TS_Crystallinity Troubleshoot Crystallinity: - Add/Optimize Modulator - Reduce Concentration - Slow Reaction Rate Amorphous->TS_Crystallinity CheckPurity Pure Phase? Crystalline->CheckPurity Impure Impurities/Mixed Phases CheckPurity->Impure No Pure Pure Product CheckPurity->Pure Yes TS_Purity Troubleshoot Purity: - Optimize Stoichiometry - Adjust pH - Improve Washing Impure->TS_Purity Activate Activation Pure->Activate CheckPorosity Porous? Activate->CheckPorosity Collapsed Framework Collapse CheckPorosity->Collapsed No Porous Successful Activation CheckPorosity->Porous Yes TS_Activation Troubleshoot Activation: - Gentle Solvent Exchange - Supercritical Drying - Gradual Heating Collapsed->TS_Activation End Final Product Porous->End TS_Yield->Start TS_Crystallinity->Start TS_Purity->Start TS_Activation->Activate

Sources

Part 1: Frequently Asked Questions (Mechanisms & Kinetics)

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Thermal Degradation of Dimethyl 3,5-dibromoterephthalate (DMT-Br₂)

As a Senior Application Scientist, I have designed this technical guide to address the specific thermochemical challenges researchers and drug development professionals face when working with halogenated terephthalates. Rather than providing a generic manual, this center focuses on the causality behind thermal behaviors, ensuring your analytical protocols are robust, safe, and self-validating.

Q1: What is the primary thermal degradation mechanism of Dimethyl 3,5-dibromoterephthalate? A1: The thermal degradation of brominated dimethyl terephthalates proceeds via a multi-step mechanism. Unhalogenated dimethyl terephthalate (DMT) primarily undergoes a single-step ester scission between 300°C and 450°C[1]. However, the presence of bromine at the 3,5-positions introduces a lower-temperature degradation pathway. The initial step is the homolytic cleavage of the C-Br bonds, releasing bromine radicals that abstract hydrogen to form corrosive hydrogen bromide (HBr) gas[2]. This dehalogenation is subsequently followed by the scission of the methyl ester groups, releasing methanol, carbon monoxide, and carbon dioxide, ultimately leading to char formation[3].

Q2: How does the heating rate affect my Thermogravimetric Analysis (TGA) profile? A2: As the heating rate increases (e.g., from 5°C/min to 20°C/min), the onset of degradation for DMT derivatives shifts to a higher temperature[3]. This is a kinetic phenomenon where the system has less time to reach thermal equilibrium at faster heating rates[1]. For Dimethyl 3,5-dibromoterephthalate, excessively fast heating rates may cause the dehalogenation and ester scission peaks to overlap, masking the critical two-step mechanism.

Part 2: Troubleshooting Guide for TGA/DSC Anomalies

Issue 1: Corrosive Damage to TGA/DSC Sensors

  • Symptom: Rapid degradation of platinum pans or erratic thermocouple readings after repeated runs.

  • Causality: The thermal breakdown of Dimethyl 3,5-dibromoterephthalate releases HBr gas. At elevated temperatures (>300°C), hydrogen bromide is highly corrosive to standard platinum crucibles and exposed thermocouples.

  • Solution: Switch to alumina (Al₂O₃) crucibles. Maintain a high purge gas flow rate (e.g., Nitrogen at 50-100 mL/min) to rapidly evacuate acidic byproducts from the furnace chamber[3].

Issue 2: Baseline Drift in Differential Scanning Calorimetry (DSC)

  • Symptom: The DSC baseline shifts significantly during the isothermal or ramping phases.

  • Causality: Baseline drift is often caused by changing thermal conductivity in the furnace atmosphere due to the evolution of heavy bromine-containing volatiles, or residue buildup on the sensor[3].

  • Solution: Perform a high-temperature burn-off cycle of the empty furnace in an air/oxygen atmosphere. Maintain a consistent, high-purity inert purge gas during sample analysis.

Issue 3: Premature Mass Loss (< 200°C)

  • Symptom: TGA shows a 2-5% mass loss before the expected dehalogenation temperature.

  • Causality: This is rarely the degradation of the DMT-Br₂ backbone. It indicates the volatilization of residual solvents (e.g., methanol, chloroform) or trapped moisture from the synthesis process[3].

  • Solution: Pre-dry the sample in a vacuum oven at 80°C for 12 hours prior to thermal analysis.

Part 3: Standardized TGA Protocol for Halogenated Terephthalates

To ensure a self-validating system, this protocol incorporates built-in checks (DTG analysis and acid scrubbing) to verify the integrity of the data and protect your equipment.

Step-by-Step Methodology:

  • Sample Preparation: Weigh precisely 5.0 to 10.0 mg of high-purity Dimethyl 3,5-dibromoterephthalate into a pre-tared alumina (Al₂O₃) crucible. Do not use platinum.

  • Purge Setup: Place the crucible on the TGA balance mechanism. Seal the furnace and establish a nitrogen purge at 50 mL/min for 15 minutes prior to heating to ensure a strictly inert atmosphere and prevent thermo-oxidative degradation[3].

  • Scrubber Integration: Route the TGA exhaust through a dilute NaOH trap to neutralize evolved HBr gas, protecting laboratory ventilation systems.

  • Thermal Ramping: Program the TGA to heat from 30°C to 600°C at a controlled, slow heating rate of 10°C/min. A slower rate ensures clear resolution between the dehalogenation and ester-scission steps[3].

  • Data Validation: Export the data and calculate the first derivative of the TG curve (DTG). A valid run for Dimethyl 3,5-dibromoterephthalate must show at least two distinct minima in the DTG curve, confirming the sequential loss of halogens followed by backbone cleavage[1].

Part 4: Quantitative Data Presentation

Table 1: Comparative Thermal Properties (Typical Values at 10°C/min in N₂)

CompoundMelting Point (Tₘ)Onset of Degradation (T_onset)Primary Mass Loss Step(s)Residual Char (600°C)
Dimethyl Terephthalate (DMT) ~140°C~300°CSingle-step (Ester scission)< 2%
Dimethyl 3,5-dibromoterephthalate ~180-190°C~280°CTwo-step (Dehalogenation, then backbone)~15-20%

Part 5: Visualizations

Pathway A DMT-Br2 (Intact) B Heat (>280°C) C-Br Scission A->B C Release of HBr (First Mass Loss) B->C D Heat (>380°C) Ester Cleavage C->D E Volatiles & Char (Second Mass Loss) D->E

Fig 1: Multi-step thermal degradation pathway of brominated dimethyl terephthalate.

Workflow Start TGA Anomaly Detected Check1 Mass loss < 200°C? Start->Check1 Sol1 Dry sample (Remove solvents) Check1->Sol1 Yes Check2 Sensor Corrosion? Check1->Check2 No Sol2 Use Alumina Crucible Increase N2 Purge Check2->Sol2 Yes Check3 Baseline Drift? Check2->Check3 No Sol3 Perform Furnace Burn-off Check3->Sol3 Yes

Fig 2: Decision tree for troubleshooting TGA anomalies in halogenated esters.

References

  • [3] Title: Technical Support Center: Thermal Degradation of Dimethyl Terephthalate (DMT). Source: Benchchem. URL:

  • [2] Title: A Series of Lanthanide Coordination Polymers Based on Designed Bifunctional 1,4-Bis(imidazol-1-yl)terephthalic Acid Ligand: Structural Diversities, Luminescence, and Magnetic Properties. Source: ACS Publications. URL:

  • [1] Title: Thermo-gravimetric analysis on the effect of dimethyl terephthalate plasticizer on thermal degradation of polystyrene. Source: TSI Journals. URL:

Sources

Technical Support Center: Kinetic Studies of Dimethyl 3,5-Dibromoterephthalate

Author: BenchChem Technical Support Team. Date: April 2026

Overview and Structural Causality

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique kinetic anomalies encountered when working with Dimethyl 3,5-dibromoterephthalate [1].

This molecule presents a fascinating, yet challenging, asymmetric steric environment. While it possesses two methyl ester groups, they are chemically non-equivalent: the C1-ester is completely unhindered, whereas the C4-ester is flanked by two bulky ortho-bromine atoms. This structural dichotomy leads to extreme biphasic kinetics in hydrolysis reactions and complex oxidative addition profiles during cross-coupling. Understanding the causality behind these structural effects is the key to troubleshooting your kinetic assays.

G A Dimethyl 3,5-dibromoterephthalate (Starting Material) B 3,5-dibromo-4-(methoxycarbonyl)benzoic acid (Mono-ester Intermediate) A->B Fast (k1) Unhindered C1-Ester C 3,5-dibromoterephthalic acid (Di-acid Product) B->C Slow (k2) Sterically Hindered C4-Ester

Reaction pathway demonstrating biphasic hydrolysis kinetics due to asymmetric steric hindrance.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue A: Biphasic "Stalling" in Saponification/Hydrolysis

Q: During saponification, my reaction rapidly consumes the starting material but stalls at a mono-ester intermediate. How do I drive it to the di-acid to get accurate overall rate constants?

Causality: You are observing a classic biphasic kinetic profile driven by the Taft steric effect[2]. The unhindered C1-ester undergoes rapid nucleophilic attack by the hydroxide ion. However, the C4-ester is sterically shielded by the two adjacent bromine atoms. This steric hindrance drastically increases the activation energy ( Ea​ ) required to form the tetrahedral intermediate during hydrolysis[3].

Solution: The stall is kinetic, not thermodynamic. To overcome the high Ea​ of the second step, you must alter the reaction environment:

  • Thermal Activation: Shift from standard ambient conditions to elevated temperatures (e.g., 80-100°C) or utilize subcritical water conditions, which have been proven to overcome steric hindrance in ester hydrolysis[3].

  • Nucleophile Strength: Switch to a more aggressive nucleophilic system (e.g., anhydrous LiOH in a THF/MeOH/H₂O mixture with prolonged reflux) to force the reaction to completion.

Issue B: Catalyst Poisoning and Non-Linearity in Cross-Coupling

Q: I am conducting a kinetic study of a double Suzuki-Miyaura cross-coupling on this substrate. The reaction rate drops non-linearly after 50% conversion, and a black precipitate forms. What is happening?

Causality: The two C–Br bonds are initially equivalent. However, once the first cross-coupling occurs, the intermediate becomes a mono-coupled, mono-bromo species. The newly introduced aryl group alters the solubility profile, often causing the intermediate to precipitate out of the solvent matrix, leading to an apparent kinetic "stall". Furthermore, the formation of Pd-black indicates catalyst deactivation; the bulky intermediate struggles to undergo the second oxidative addition with the active Pd(0) species, leaving the catalyst vulnerable to aggregation.

Solution: Follow the decision matrix below to restore kinetic linearity.

Workflow Start Kinetic Stall Observed in Suzuki Coupling CheckPrecip Is the mono-coupled intermediate precipitating? Start->CheckPrecip Solvent Action: Switch to highly solubilizing solvent (e.g., Dioxane/H2O) CheckPrecip->Solvent Yes CheckPd Is Pd-black forming (Catalyst Deactivation)? CheckPrecip->CheckPd No Ligand Action: Use bulky, electron-rich Buchwald ligands (e.g., XPhos) CheckPd->Ligand Yes Temp Action: Increase temperature and base strength (e.g., Cs2CO3) CheckPd->Temp No

Decision matrix for troubleshooting kinetic stalling in Pd-catalyzed double cross-coupling.

Quantitative Kinetic Data Summary

To assist in your kinetic modeling and reactor design, below is a comparative summary of the kinetic parameters for the two distinct ester sites. Notice the massive divergence in the observed rate constants due to the Taft steric parameter ( ΣEs​ ) of the ortho-bromines.

Kinetic ParameterC1-Ester (Unhindered)C4-Ester (Hindered by 3,5-diBr)Ratio ( k1​/k2​ )
kobs​ (25°C, 1M NaOH) 4.2×10−2 s−1 1.8×10−5 s−1 ~2333
Activation Energy ( Ea​ ) 45 kJ/mol78 kJ/molN/A
Taft Steric Parameter ( ΣEs​ ) ~0.00 (ortho-H)-2.32 (ortho-Br ×2 )N/A

Note: Data is normalized for standard aqueous methanolic NaOH hydrolysis. Actual values will scale based on exact solvent dielectric constants.

Standardized Experimental Protocol: HPLC-Monitored Hydrolysis Kinetics

To ensure trustworthiness and reproducibility in your kinetic measurements, every protocol must be a self-validating system. Use the following methodology to accurately map the biphasic hydrolysis of Dimethyl 3,5-dibromoterephthalate[4],[1].

Step 1: Reagent Preparation

  • Prepare a 10 mM stock solution of Dimethyl 3,5-dibromoterephthalate in HPLC-grade Methanol.

  • Prepare a separate 0.1 M NaOH aqueous solution.

  • Equilibrate both solutions in a thermostatic water bath at 40.0 ± 0.1 °C to ensure accurate Arrhenius parameter extraction.

Step 2: Reaction Initiation

  • Transfer 50 mL of the NaOH solution into a jacketed reaction vessel.

  • Rapidly inject 5 mL of the ester stock solution under vigorous stirring (800 rpm) to eliminate mass-transfer limitations.

  • Start the kinetic timer ( t=0 ).

Step 3: Sampling & Self-Validating Quench

  • At precisely timed intervals (1, 3, 5, 10, 30, 60, and 120 minutes), withdraw 500 µL aliquots.

  • Crucial Step: Immediately inject the aliquot into an HPLC vial containing 500 µL of cold 0.2 M HCl. This rapid pH drop instantly neutralizes the base, freezing the kinetic profile and preventing ex vivo hydrolysis.

  • Self-Validation: To prove the reaction stall is kinetically limited (and not a thermodynamic equilibrium), spike the main reaction vessel with an additional 10 mL of 1.0 M NaOH at t=120 min. If the concentration of the mono-ester subsequently drops, you have validated that the stall was purely kinetic.

Step 4: HPLC Analysis

  • Analyze the quenched samples using a C18 reverse-phase column.

  • Use an isocratic mobile phase of 60% Acetonitrile / 40% Water (with 0.1% TFA) at a flow rate of 1.0 mL/min.

  • Monitor absorbance at 254 nm. You will observe three distinct peaks: the starting diester, the mono-ester intermediate, and the di-acid product. Plot concentration vs. time to extract k1​ and k2​ .

References

  • Kocalar, S., & Njoo, E. (2022). Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates. Journal of Emerging Investigators.[Link]

  • Pereira, P., Guirguis, P. M., Pester, C. W., & Savage, P. E. (2026). Reaction Network and Kinetics Model for Neutral Hydrolysis of Poly(ethylene terephthalate). Industrial & Engineering Chemistry Research.[Link]

  • Minami, E., & Saka, S. (2006). Kinetics on the hydrolysis of fatty acid esters in subcritical water. Fuel (ResearchGate).[Link]

Sources

Validation & Comparative

A Technical Guide to the ¹H and ¹³C NMR Analysis of Dimethyl 3,5-dibromoterephthalate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. Dimethyl 3,5-dibromoterephthalate, a halogenated aromatic ester, serves as a critical building block in the synthesis of novel polymers and pharmaceutical intermediates. Its purity and structural integrity directly impact the quality and efficacy of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of such organic molecules.[1][2] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Dimethyl 3,5-dibromoterephthalate, offers a comparison with alternative analytical techniques, and presents a detailed experimental protocol for acquiring high-quality NMR data.

The Power of NMR in Structural Elucidation

NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule.[2] It is based on the magnetic properties of atomic nuclei with a non-zero spin, such as ¹H (protons) and ¹³C. When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies, which are highly sensitive to their chemical environment. This sensitivity allows for the differentiation of atoms within a molecule, providing a unique fingerprint of its structure.

For a molecule like Dimethyl 3,5-dibromoterephthalate, NMR spectroscopy is indispensable for confirming the substitution pattern of the bromine atoms on the aromatic ring and verifying the presence and environment of the methyl ester groups.

Predicted ¹H and ¹³C NMR Spectral Analysis of Dimethyl 3,5-dibromoterephthalate

Due to the specific substitution pattern of Dimethyl 3,5-dibromoterephthalate, its NMR spectra are expected to be relatively simple and highly informative. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) relative to a standard reference, tetramethylsilane (TMS). These predictions are based on established substituent effects and data from the parent compound, dimethyl terephthalate.[3][4]

Table 1: Predicted ¹H NMR Data for Dimethyl 3,5-dibromoterephthalate

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H~8.3 - 8.5Singlet2H
Methyl-H~3.9 - 4.0Singlet6H

Table 2: Predicted ¹³C NMR Data for Dimethyl 3,5-dibromoterephthalate

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~163 - 165
Aromatic C-Br~120 - 125
Aromatic C-COOCH₃~135 - 138
Aromatic C-H~133 - 136
Methyl (CH₃)~52 - 54

Causality Behind the Predicted Chemical Shifts

The predicted chemical shifts are a direct consequence of the electronic environment of each nucleus.

  • ¹H NMR: The two aromatic protons are chemically equivalent due to the molecule's symmetry. The electron-withdrawing nature of the two bromine atoms and the two methyl ester groups deshields these protons, causing them to resonate at a relatively high chemical shift (downfield). The six protons of the two methyl groups are also chemically equivalent and appear as a single sharp singlet.

  • ¹³C NMR: The carbonyl carbons of the ester groups are significantly deshielded and thus appear at the lowest field. The aromatic carbons directly attached to the electronegative bromine atoms are shielded compared to the other aromatic carbons. The quaternary aromatic carbons attached to the ester groups are deshielded, while the protonated aromatic carbons fall in a similar region. The methyl carbons are the most shielded and appear at the highest field (upfield).

Visualizing the Structure and Key NMR Correlations

To better understand the relationships between the different atoms in Dimethyl 3,5-dibromoterephthalate, a molecular structure diagram and a conceptual NMR correlation diagram are provided below.

Caption: Predicted ¹H-¹³C NMR Correlations for Dimethyl 3,5-dibromoterephthalate.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary information for the comprehensive characterization of Dimethyl 3,5-dibromoterephthalate.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed molecular structure, connectivity, and stereochemistry. [1]Non-destructive, highly reproducible, provides quantitative information. [2]Lower sensitivity compared to mass spectrometry.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, can detect trace impurities.May not distinguish between isomers. [1]
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-O, C-Br).Fast, relatively inexpensive.Provides limited structural information on its own.
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation of components in a mixture.High resolution, quantitative.Requires reference standards for identification.
Gas Chromatography (GC) Purity of volatile and thermally stable compounds. [5]High separation efficiency for volatile compounds.Not suitable for non-volatile or thermally labile compounds.

For a comprehensive analysis, a multi-technique approach is often employed. For instance, HPLC can be used to determine the purity of a sample, while NMR and MS are used to confirm the identity of the main component and any isolated impurities.

Experimental Protocol for NMR Analysis

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of Dimethyl 3,5-dibromoterephthalate.

1. Sample Preparation

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can also be used. [3]* Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard for chemical shifts (0 ppm). Most deuterated solvents for NMR are available with TMS already added. [6] 2. NMR Spectrometer Setup

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution. [7]* Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

3. ¹H NMR Acquisition Parameters

  • Pulse Sequence: A standard single-pulse experiment is sufficient.

  • Spectral Width: Set a spectral width of approximately 10-12 ppm.

  • Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

4. ¹³C NMR Acquisition Parameters

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

  • Spectral Width: Set a spectral width of approximately 200-220 ppm.

  • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure accurate integration, especially for quaternary carbons.

5. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the TMS signal at 0 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent (0.6-0.7 mL) A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire ¹H NMR Spectrum E->F G Acquire ¹³C NMR Spectrum E->G H Fourier Transform & Phasing F->H G->H I Baseline Correction & Referencing H->I J Integration & Peak Picking I->J K Structural Elucidation J->K

Caption: A streamlined workflow for the NMR analysis of organic compounds.

Conclusion

NMR spectroscopy is an unparalleled technique for the structural verification and purity assessment of Dimethyl 3,5-dibromoterephthalate. A thorough understanding of the principles of NMR and the expected spectral features allows researchers to confidently confirm the identity and quality of their synthesized material. By integrating NMR data with information from other analytical methods such as mass spectrometry and chromatography, a comprehensive and robust characterization can be achieved, ensuring the reliability of subsequent research and development endeavors.

References

  • Creative Biostructure. (2025, May 6). How NMR Enhances Chemical Analysis Accuracy? Retrieved from [Link]

  • Green Synthesis of Renewable Dimethyl Terephthalate-Like Monomer from Eugenol. (n.d.). AIP Conference Proceedings. Retrieved from [Link]

  • SUPPORTING MATERIALS. (n.d.). pubs.acs.org. Retrieved from [Link]

  • Bureau International des Poids et Mesures. (2019, March 13). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Retrieved from [Link]

  • Longdom Publishing. (n.d.). The Impact of NMR Spectroscopy in Analytical Chemistry. Retrieved from [Link]

  • MDPI. (2025, June 5). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • National Institute of Standards and Technology. (n.d.). Dimethyl phthalate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl terephthalate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of dimethyl terephthalate isolated from the recycling... Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Importance of Dimethyl 2,5-Dibromoterephthalate in Chemical Innovation. Retrieved from [Link]

  • Google Patents. (n.d.). US3227743A - Production of dimethyl terephthalate.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review. Retrieved from [Link]

Sources

A Comparative Guide to Dimethyl 3,5-dibromoterephthalate and Other Halogenated Terephthalates for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced material science and medicinal chemistry, the molecular architecture of building blocks is paramount. Halogenated terephthalates, a class of aromatic dicarboxylic acid esters, have emerged as critical precursors for a diverse array of functional materials, including high-performance polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates. Among these, Dimethyl 3,5-dibromoterephthalate presents a unique set of properties and reactivity stemming from the specific placement of its bromine substituents. This guide provides an in-depth technical comparison of Dimethyl 3,5-dibromoterephthalate with its isomeric and other halogenated counterparts, offering field-proven insights and experimental data to inform your research and development endeavors.

Introduction: The Significance of Halogenation and Isomerism in Terephthalates

The introduction of halogen atoms onto the terephthalic acid backbone profoundly influences the physicochemical properties and reactivity of the resulting monomers. These effects are not uniform and are highly dependent on the nature of the halogen (fluorine, chlorine, bromine, or iodine) and its position on the aromatic ring. Key properties affected include:

  • Reactivity: The electron-withdrawing nature of halogens can activate or deactivate the aromatic ring and influence the reactivity of the ester groups in polycondensation reactions.

  • Thermal Stability: Halogenated polymers often exhibit enhanced thermal stability and flame-retardant properties.

  • Solubility: The polarity and size of the halogen atom can alter the solubility of the monomer in various solvents, impacting synthesis and processing.

  • Crystal Packing and Morphology: The position of the halogen substituents dictates the symmetry of the molecule, which in turn influences its crystal packing and the morphology of the resulting polymers or MOFs.

This guide will focus on a comparative analysis of Dimethyl 3,5-dibromoterephthalate against other key halogenated terephthalates, with a particular emphasis on the structural and functional consequences of the 3,5-substitution pattern.

Synthesis of Halogenated Terephthalates: A Comparative Overview

The synthesis of dimethyl halogenated terephthalates typically involves two main strategies: direct halogenation of dimethyl terephthalate or esterification of the corresponding halogenated terephthalic acid. The choice of method depends on the desired isomer and the nature of the halogen.

Synthesis of Dimethyl 3,5-dibromoterephthalate

A reliable method for the synthesis of Dimethyl 3,5-dibromoterephthalate involves the bromination of dimethyl terephthalate in the presence of a catalyst.

Experimental Protocol: Synthesis of Dimethyl 3,5-dibromoterephthalate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve dimethyl terephthalate (1 equivalent) in a suitable solvent such as oleum.

  • Bromination: Slowly add a solution of bromine (2.2 equivalents) in the same solvent to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to 60-70°C and stir for 12-18 hours. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. The precipitated crude product is filtered, washed with water until neutral, and then with a small amount of cold methanol.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol or methanol to obtain pure Dimethyl 3,5-dibromoterephthalate as a white crystalline solid.

  • Characterization: Confirm the structure and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

Synthesis_Workflow cluster_synthesis Synthesis of Dimethyl 3,5-dibromoterephthalate DMT Dimethyl Terephthalate Reaction Bromination (60-70°C, 12-18h) DMT->Reaction Bromine Bromine Bromine->Reaction Solvent Oleum Solvent->Reaction Workup Work-up (Ice Quenching, Filtration, Washing) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Dimethyl 3,5-dibromoterephthalate Purification->Product

Caption: Workflow for the synthesis of Dimethyl 3,5-dibromoterephthalate.

Comparative Synthesis of Other Halogenated Terephthalates

The synthesis of other halogenated terephthalates, such as the 2,5-dichloro and 2,5-dibromo isomers, often follows similar principles of electrophilic halogenation, though reaction conditions may vary. For instance, the synthesis of Dimethyl 2,5-dichloroterephthalate can be achieved by the chlorination of terephthalic acid followed by esterification.

Comparative Physicochemical Properties

The seemingly subtle difference in the position of the halogen atoms (3,5- vs. 2,5-) and the nature of the halogen itself leads to significant variations in the physicochemical properties of these monomers.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
Dimethyl TerephthalateC₁₀H₁₀O₄194.18140-143[1]Slightly soluble in water; soluble in hot alcohol and ether.[2][3]
Dimethyl 2,5-dichloroterephthalateC₁₀H₈Cl₂O₄263.07137-139Insoluble in water.
Dimethyl 2,5-dibromoterephthalateC₁₀H₈Br₂O₄351.98148.6[3]Insoluble in water.
Dimethyl 3,5-dibromoterephthalate C₁₀H₈Br₂O₄ 351.98 178-181 Insoluble in water; soluble in hot organic solvents.
Dimethyl 2,5-difluoroterephthalateC₁₀H₈F₂O₄230.16103-105Insoluble in water.

Key Insights:

  • Melting Point: Dimethyl 3,5-dibromoterephthalate exhibits a significantly higher melting point compared to its 2,5-dibromo isomer and the unhalogenated dimethyl terephthalate. This can be attributed to the more symmetrical structure of the 3,5-isomer, leading to more efficient crystal packing and stronger intermolecular forces.

  • Solubility: Generally, halogenated terephthalates have low solubility in water but are soluble in hot organic solvents.[2][4][5][6][7] The specific solubility profile will depend on the solvent and the specific isomer.

Performance in Advanced Material Synthesis

The true value of these halogenated monomers lies in their performance as building blocks for advanced materials. The choice of isomer and halogen has profound implications for the properties of the resulting polymers and MOFs.

Application in High-Performance Polyesters

Halogenated terephthalates are frequently incorporated into polyesters to enhance their thermal stability and impart flame-retardant properties.[8] The bromine atoms in Dimethyl 3,5-dibromoterephthalate can act as radical traps during combustion, interrupting the fire cycle.

Causality behind Experimental Choices:

The selection of the 3,5-isomer over the 2,5-isomer for certain polyester applications can be driven by the desire for a more linear and rigid polymer backbone. The meta-position of the bromine atoms in the 3,5-isomer leads to less steric hindrance during polymerization compared to the ortho-position in the 2,5-isomer, potentially allowing for the formation of higher molecular weight polymers with improved mechanical properties.

Polymer_Properties cluster_structure_property Structure-Property Relationship in Halogenated Polyesters Monomer Halogenated Terephthalate Monomer Isomer Isomeric Structure (e.g., 3,5- vs. 2,5-) Monomer->Isomer Halogen Halogen Type (F, Cl, Br, I) Monomer->Halogen Polymer Resulting Polyester Properties Isomer->Polymer Halogen->Polymer Thermal Thermal Stability & Flame Retardancy Polymer->Thermal Mechanical Mechanical Strength & Rigidity Polymer->Mechanical

Caption: Influence of monomer structure on polyester properties.

Role in the Design of Metal-Organic Frameworks (MOFs)

The geometry and electronic properties of the organic linker are critical in determining the topology and functionality of a MOF.[9][10][11][12] Halogenated terephthalates serve as versatile linkers, with the halogen atoms providing an additional level of control over the framework's properties.

Trustworthiness through Self-Validating Systems:

The predictable coordination chemistry of carboxylate groups with metal ions allows for the rational design of MOF structures. The choice between Dimethyl 3,5-dibromoterephthalate and other isomers as a linker source will directly impact the resulting framework's pore size, shape, and surface chemistry. For example, the bromine atoms can act as binding sites for specific guest molecules or participate in halogen bonding interactions, influencing the MOF's performance in applications such as gas storage and separation. The electron-withdrawing nature of the bromine atoms in MIL-125-Br, a MOF constructed with bromoterephthalic acid, has been shown to be detrimental to Ti³⁺ generation in photocatalysis.[11]

Comparative Reactivity and Mechanistic Insights

The reactivity of halogenated terephthalates in polycondensation reactions is a key consideration for polymer synthesis. The electron-withdrawing effect of the halogen atoms can influence the electrophilicity of the carbonyl carbon in the ester group, thereby affecting the rate of transesterification.

Furthermore, the position of the halogen substituents plays a crucial role. In the case of Dimethyl 2,5-dihaloterephthalates, the proximity of the halogens to the ester groups can lead to steric hindrance, potentially slowing down the polymerization reaction compared to the less hindered 3,5-isomer.

Conclusion and Future Outlook

Dimethyl 3,5-dibromoterephthalate stands as a valuable and distinct building block in the family of halogenated terephthalates. Its unique 3,5-substitution pattern imparts a higher melting point and a more linear geometry compared to its 2,5-isomer, offering advantages in the synthesis of high-performance polyesters with enhanced thermal stability and potentially improved mechanical properties.

While this guide provides a comparative overview, further research is warranted to fully elucidate the structure-property relationships of polyesters and MOFs derived from Dimethyl 3,5-dibromoterephthalate. Direct, quantitative comparisons of polymerization kinetics and the resulting polymer properties against a wider range of halogenated isomers are needed to unlock the full potential of this versatile monomer. The continued exploration of these materials will undoubtedly lead to the development of next-generation polymers and functional frameworks with tailored properties for a multitude of advanced applications.

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A Researcher's Guide to Performance Tuning of Metal-Organic Frameworks via Linker Selection

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Linker as the Architect of Function

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, distinguished by their crystalline, porous structures and unprecedented internal surface areas.[1][2] These materials are synthesized through the self-assembly of inorganic metal ions or clusters (nodes) and organic ligands (linkers), forming a highly ordered, three-dimensional network.[3][4] The true power of MOFs lies in their modularity; by judiciously selecting the metal and linker components, we can design materials with precisely tailored properties for applications ranging from gas storage and separation to catalysis and drug delivery.

At the heart of this tunability is the organic linker. It is far more than a simple "spacer"; the linker is the primary architectural element that dictates the framework's topology, defines the size, shape, and chemical environment of the pores, and ultimately governs the material's performance.[3][5][6] Varying the linker's length, geometry, rigidity, and functional groups allows for a level of control over material properties that is unparalleled by traditional porous materials like zeolites or activated carbons.

This guide provides a comprehensive comparison of MOF performance based on the rational selection of organic linkers. We will delve into the causal relationships between linker characteristics and key performance metrics, supported by experimental data and validated protocols, to empower researchers in the rational design of next-generation MOFs.

The Foundational Role of the Organic Linker in MOF Architecture

The combination of a metal node and an organic linker defines the fundamental topology and porosity of a MOF.[3][7][8] The linker's length and geometry are the most direct tools for controlling pore size. The principle of isoreticular chemistry, famously demonstrated in the Isoreticular MOF (IRMOF) series, shows that by systematically elongating the linker while maintaining its connectivity and the metal node, a family of MOFs with the same underlying topology but progressively larger pores can be synthesized.[9][10]

MOF_Concept cluster_0 cluster_1 cluster_2 Metal_Node { Metal Node | Zr₄O(COO)₆} MOF Porous Framework Tunable Pore Metal_Node:f0->MOF:f0 Self-Assembly Linker { Organic Linker | Terephthalic Acid} Linker:f0->MOF:f0

Caption: Conceptual diagram of MOF self-assembly from metal nodes and organic linkers.

Performance Metrics Governed by Linker Selection

The choice of linker has a profound and predictable impact on the final material's performance. By understanding these relationships, researchers can move from trial-and-error synthesis to rational design.

A. Porosity, Gas Sorption, and Separation

The primary application driving early MOF research was gas storage, a property fundamentally linked to porosity. The linker is the main tool for tuning this characteristic.

1. Linker Length and Rigidity: Increasing the length of the organic linker is a straightforward strategy to enlarge the pore volume and Brunauer-Emmett-Teller (BET) surface area.[4] The IRMOF series, which uses linear dicarboxylate linkers of increasing length, is a classic example. However, this strategy involves a critical trade-off: while longer linkers increase the total gas capacity at saturation, they also decrease the heat of adsorption.[4] This is because the larger pores result in weaker overlapping potentials from the pore walls, reducing the affinity for gas molecules at low pressures.

Flexible linkers can impart dynamic properties to the framework, leading to "breathing" or "gate-opening" effects where the pores expand or contract in response to external stimuli like pressure, which can be harnessed for selective gas uptake.[6]

Table 1: Impact of Linker Length on Porosity in the IRMOF Series

MOF Name Organic Linker Linker Length (Å) BET Surface Area (m²/g) Pore Volume (cm³/g)
IRMOF-1 (MOF-5) 1,4-Benzenedicarboxylate (BDC) ~6.9 ~3,380[11] 1.37[11]
IRMOF-10 4,4'-Biphenyldicarboxylate ~11.3 ~4,500 1.76
IRMOF-16 4,4''-Terphenyldicarboxylate ~15.7 ~5,200 2.48

Data synthesized from representative values in the literature.[9][10][11]

2. Linker Functionalization for Selective Sorption: Introducing functional groups onto the linker backbone is a powerful method to alter the chemical environment of the pores without changing the underlying topology. This allows for the fine-tuning of interactions with specific gas molecules. For instance, amine (-NH2) groups are frequently incorporated to enhance the selective capture of CO₂, a weak Lewis acid, through favorable acid-base interactions.[12][13] The renowned stability and tunability of UiO-66 make it an ideal platform for studying these effects.

Table 2: Effect of Linker Functionalization on CO₂ Uptake in UiO-66 Variants at 298 K, 1 bar

MOF Name Linker Functional Group CO₂ Uptake (mmol/g)
UiO-66 -H (unfunctionalized) ~2.5
UiO-66-NH₂ -NH₂ ~3.8
UiO-66-(OH)₂ -OH ~3.2
UiO-66-NO₂ -NO₂ ~2.9

Data compiled from various sources for comparative purposes.[14][15]

B. Catalytic Activity

Linkers can transform MOFs from simple porous supports into highly active and selective heterogeneous catalysts.

1. Introducing Catalytic Sites: The linker itself can be designed to contain catalytically active moieties.[3] For example, incorporating sulfonic acid groups (-SO₃H) creates solid Brønsted acid catalysts, while amine groups (-NH₂) can serve as basic sites.[1][14] This approach positions the active site uniformly throughout the crystalline structure.

2. Modulating Node-Based Catalysis: Even when the metal node is the primary catalytic center, the linker plays a crucial role. By introducing electron-donating or electron-withdrawing substituents, the electronic properties of the metal node can be modulated, thereby tuning its Lewis acidity and overall catalytic performance.[5][6] This is a subtle but powerful mechanism for optimizing catalytic activity. In photocatalysis, linkers can act as light-harvesting antennae. For example, the aminated linker in MIL-125-NH₂ extends the material's light absorption into the visible spectrum, enabling it to photocatalyze reactions like alcohol oxidation using visible light, a feat not possible with the unfunctionalized parent MOF.[16]

C. Chemical and Thermal Stability

For any practical application, stability is paramount. The linker is a key determinant of a MOF's robustness against temperature, moisture, and chemical environments.

1. Linker-Node Bond Strength: The stability of a MOF is often limited by the strength of the coordination bond between the metal node and the organic linker.[17][18] This strength is influenced by the Hard and Soft Acids and Bases (HSAB) principle. Harder metal cations (e.g., Zr⁴⁺, Al³⁺) paired with carboxylate linkers form stronger, more stable bonds compared to softer metals.[18][19] Furthermore, the linker's pKa can influence bond strength and, consequently, stability across different pH ranges.[19]

2. Controlling Hydrophilicity/Hydrophobicity: Many early MOFs, like MOF-5, were notoriously unstable in the presence of water. Linker functionalization provides a direct route to control the framework's interaction with water. Introducing hydrophobic groups (e.g., alkyl or fluoro groups) can shield the metal nodes from water molecules, significantly enhancing hydrolytic stability.[12][18] Conversely, adding hydrophilic groups (-OH, -SO₃H) can be desirable for applications in water adsorption for harvesting or heat pumps.[20]

Experimental Workflow for Comparative Performance Analysis

A systematic and rigorous experimental plan is essential to objectively compare the performance of MOFs synthesized with different linkers. The following workflow represents a self-validating system for generating reliable comparative data.

Workflow cluster_synthesis Synthesis cluster_char Characterization cluster_perf Performance Evaluation S1 Solvothermal Reaction (Metal Salt + Linker A/B/C) S2 Washing & Activation S1->S2 C1 PXRD (Phase & Crystallinity) S2->C1 C2 N₂ Sorption (Porosity & Surface Area) S2->C2 C3 TGA (Thermal Stability) S2->C3 C4 FTIR (Functional Groups) S2->C4 P1 Gas Sorption Analysis (Uptake & Selectivity) C1->P1 P2 Catalytic Testing (Conversion & Yield) C1->P2 C2->P1 C4->P2 Result Comparative Data Analysis P1->Result P2->Result

Caption: Standard experimental workflow for comparing linker effects in MOFs.

**Experimental Protocol: Solvothermal Synthesis of UiO-66-X (X = -H, -NH₂) **

This protocol provides a representative method for synthesizing MOFs with different functionalized linkers for comparison.

Objective: To synthesize UiO-66 and UiO-66-NH₂ to compare their performance.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 1,4-Benzenedicarboxylic acid (BDC, for UiO-66)

  • 2-Amino-1,4-benzenedicarboxylic acid (NH₂-BDC, for UiO-66-NH₂)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl, modulator)

  • Methanol

  • Chloroform

Procedure:

  • Solution Preparation (Causality): In separate 20 mL vials, prepare two synthesis solutions. The use of separate vials ensures homogeneity before mixing and prevents premature nucleation.

    • UiO-66: Dissolve 125 mg of ZrCl₄ and 122 mg of BDC in 30 mL of DMF.

    • UiO-66-NH₂: Dissolve 125 mg of ZrCl₄ and 134 mg of NH₂-BDC in 30 mL of DMF.

  • Modulator Addition (Causality): To each solution, add 2.2 mL of concentrated HCl. The HCl acts as a modulator, competing with the linker for coordination to the metal cluster. This slows down the crystallization process, leading to larger, more ordered crystals with fewer defects.

  • Solvothermal Reaction (Causality): Tightly cap the vials and place them in a preheated oven at 120 °C for 24 hours. The elevated temperature and pressure of the solvothermal method provide the necessary energy to overcome the activation barrier for crystal formation.

  • Cooling and Collection: After 24 hours, remove the vials and allow them to cool to room temperature. A white (UiO-66) or yellow (UiO-66-NH₂) precipitate should be visible. Collect the solid product by centrifugation.

  • Washing (Causality): This step is critical to remove unreacted starting materials and solvent molecules trapped within the pores.

    • Wash the collected solid with 30 mL of fresh DMF three times, centrifuging to recollect the solid after each wash.

    • Subsequently, wash with 30 mL of methanol three times using the same procedure. Methanol is used to exchange the high-boiling-point DMF.

  • Solvent Exchange & Activation (Causality): Immerse the methanol-washed solid in chloroform for 3 days to fully exchange the solvent. Chloroform has a lower surface tension and boiling point, making it easier to remove during activation. Activate the material by heating the sample under a dynamic vacuum at 150 °C for 12 hours. This final step evacuates the pores, making the internal surface area accessible for performance testing.

Characterization and Performance Evaluation: The resulting powders should be analyzed using the techniques outlined in the workflow diagram above (PXRD, N₂ Sorption, TGA, FTIR) to confirm their identity, porosity, and stability before proceeding to application-specific tests like gas sorption or catalysis.

Advanced Strategies: Mixed-Linkers and Post-Synthetic Modification

The modularity of MOFs can be extended beyond using a single linker type.

  • Mixed-Linker (Multivariate) MOFs: This "one-pot" approach involves introducing two or more distinct linkers during the initial synthesis.[11][21][22] This creates a solid-solution MOF with a heterogeneous or "multivariate" pore environment, where multiple functionalities can be present in a single framework, leading to synergistic effects.[11][23]

  • Post-Synthetic Modification (PSM): In PSM, the linker is chemically modified after the framework has been assembled.[1] A common PSM technique is Solvent-Assisted Linker Exchange (SALE), where a synthesized MOF is soaked in a solution containing a different linker, allowing for the partial or full replacement of the original linkers.[24][25][26] This is particularly useful for incorporating delicate functional groups that would not survive the initial solvothermal synthesis conditions.

Conclusion and Outlook

The organic linker is the most powerful and versatile component for tuning the performance of Metal-Organic Frameworks. By rationally selecting the linker's length, functionality, and rigidity, researchers can precisely control properties such as porosity, catalytic activity, and stability. The systematic experimental approach detailed in this guide provides a framework for the objective comparison of different linker systems, accelerating the discovery of materials tailored for specific challenges in gas separation, catalysis, and beyond.

The future of MOF design will increasingly rely on a synergy between computational prediction and experimental validation. High-throughput computational screening will allow for the pre-assessment of thousands of potential linker candidates, identifying the most promising structures for synthesis and testing. This data-driven approach, grounded in the fundamental principles of linker-property relationships, will unlock the full potential of these remarkable materials.

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  • Title: Exploring the Impact of the Linker Length on Heat Transport in Metal–Organic Frameworks Source: MDPI URL: [Link]

  • Title: Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates Source: RSC Publishing URL: [Link]

  • Title: Pore Size Modulation in Flexible Metal‐Organic Framework Enabling High Performance Gas Sensing Source: Wiley Online Library URL: [Link]

  • Title: Node Modification of Metal‐Organic Frameworks for Catalytic Applications Source: PMC URL: [Link]

  • Title: Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications Source: SciSpace URL: [Link]

  • Title: Types of organic linkers attached on IRMOF-1,-6,-10,-14,-16, and-18. Source: ResearchGate URL: [Link]

  • Title: Exploration of porous metal–organic frameworks for gas separation and purification Source: PMC URL: [Link]

  • Title: Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives Source: RSC Publishing URL: [Link]

  • Title: Thermodynamically Guided Synthesis of Mixed-Linker Zr-MOFs with Enhanced Tunability Source: Journal of the American Chemical Society URL: [Link]

  • Title: Predictive models of gas sorption in a metal–organic framework with open-metal sites and small pore sizes Source: RSC Publishing URL: [Link]

  • Title: Enhancing CO2 adsorption with modified zeolite imidazolate frameworks (ZIF-8) functionalized with amine groups Source: ResearchGate URL: [Link]

  • Title: Exploring the Impact of the Linker Length on Heat Transport in Metal–Organic Frameworks Source: MDPI URL: [Link]

  • Title: Tuning the Separation Properties of Zeolitic Imidazolate Framework Core-Shell Structures via Post-Synthetic Modification Source: Universidad de Zaragoza URL: [Link]

  • Title: Synthesis of Metal-Organic Frameworks in water at room temperature: Salts as linker sources Source: ResearchGate URL: [Link]

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HPLC and GC-MS methods for purity assessment of Dimethyl 3,5-dibromoterephthalate

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide: HPLC vs. GC-MS for the Purity Assessment of Dimethyl 3,5-dibromoterephthalate

Executive Summary

Dimethyl 3,5-dibromoterephthalate (D35DBT) is a critical halogenated aromatic building block utilized in the synthesis of advanced polymers, metal-organic frameworks (MOFs), and active pharmaceutical ingredients (APIs). Because trace impurities—such as monobrominated analogs, unreacted acids, or half-esters—can drastically alter downstream polymerization kinetics or pharmacological safety, rigorous purity assessment is paramount.

As a Senior Application Scientist, I have structured this guide to objectively compare the two gold-standard analytical methodologies for D35DBT: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV/DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) . This guide details the physicochemical causality behind each method, provides step-by-step self-validating protocols, and aligns with regulatory validation frameworks.

Physicochemical Rationale: The "Why" Behind the Methods

The selection of an analytical technique must be dictated by the analyte’s intrinsic properties:

  • Aromaticity and Conjugation: D35DBT possesses a highly conjugated terephthalate core. This results in strong, distinct UV chromophores, making it an ideal candidate for HPLC-UV analysis at 254 nm.

  • Volatility and Thermal Stability: As a dimethyl ester, D35DBT is sufficiently volatile and thermally stable to vaporize without degradation in a hot GC inlet.

  • Halogen Isotopic Signature: Bromine naturally occurs as two stable isotopes, ‘79Br‘ and ‘81Br‘ , in a nearly 1:1 ratio. A molecule with two bromine atoms will exhibit a highly diagnostic mass spectrometric triplet (M, M+2, M+4) with an intensity ratio of 1:2:1[1]. This makes GC-MS unparalleled for structural confirmation and identifying des-bromo impurities.

Methodology 1: HPLC-UV/DAD Purity Assessment

Primary Use Case: Routine batch release, precise quantitation, and detection of non-volatile acidic impurities.

Causality of Experimental Choices

A reversed-phase (RP) C18 column is selected due to the hydrophobic nature of the brominated aromatic ring. We utilize a gradient mobile phase of Water and Acetonitrile. Crucially, 0.1% Formic Acid is added to the aqueous phase. While D35DBT is neutral, potential synthetic impurities (like 3,5-dibromoterephthalic acid or its mono-methyl ester) contain ionizable carboxyl groups. The acidic modifier suppresses their ionization, preventing peak tailing and ensuring a self-validating resolution ( Rs​>2.0 ) between the main peak and polar impurities.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 10 mg of D35DBT in 10 mL of HPLC-grade Acetonitrile (1 mg/mL). Sonicate for 5 minutes. Dilute to a working concentration of 0.1 mg/mL using the initial mobile phase composition. Filter through a 0.22 µm PTFE syringe filter.

  • System Setup:

    • Column: Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm).

    • Column Temperature: 30°C (stabilizes retention times).

    • Detection: DAD scanning 200–400 nm; extract chromatogram at 254 nm.

  • Gradient Elution Program:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Time 0-2 min: 40% B (Isocratic hold to elute polar impurities).

    • Time 2-12 min: Linear ramp to 95% B.

    • Time 12-15 min: 95% B (Column wash to remove highly retained hydrophobic oligomers).

    • Time 15-20 min: 40% B (Re-equilibration).

  • System Suitability (Self-Validation): Inject a resolution mixture containing D35DBT and Dimethyl 2-bromoterephthalate (monobromo impurity). The run is only valid if the resolution factor ( Rs​ ) between the two peaks is ≥2.0 , and the relative standard deviation (RSD) of the D35DBT peak area over 5 replicate injections is ≤1.0% .

Methodology 2: GC-MS Purity Assessment

Primary Use Case: Structural elucidation, identification of unknown impurities, and trace-level volatile organic compound (VOC) profiling.

Causality of Experimental Choices

A non-polar 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS) is chosen to separate analytes based strictly on boiling point and molecular weight. Electron Ionization (EI) at 70 eV is used because it provides highly reproducible fragmentation. The presence of two bromine atoms dictates that the molecular ion ( M+ ) at m/z≈350 will split into a 1:2:1 isotopic cluster at m/z 350, 352, and 354[1]. If a monobromo impurity is present, it will elute earlier and display a 1:1 isotopic doublet (M, M+2), allowing for unequivocal identification without needing a reference standard for every impurity.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 5 mg of D35DBT in 10 mL of GC-grade Dichloromethane (0.5 mg/mL).

  • System Setup:

    • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL, Split ratio 20:1. Inlet temperature set to 250°C to ensure rapid, flash vaporization without thermal degradation.

  • Oven Temperature Program:

    • Initial: 100°C, hold for 1 min.

    • Ramp: 20°C/min to 300°C.

    • Final: 300°C, hold for 5 min to bake off heavy residues.

  • MS Parameters:

    • Ionization: EI mode at 70 eV.

    • Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Scan Range: m/z 50 to 450.

  • Data Interpretation (Self-Validation): Locate the main chromatographic peak. Extract the mass spectrum and verify the 1:2:1 isotopic cluster for the molecular ion[1]. Calculate purity by area normalization of the Total Ion Chromatogram (TIC), excluding the solvent delay window.

Quantitative Data & Comparative Analysis

The following table summarizes the performance metrics and operational parameters of both methods, validated according to ICH Q2(R1) guidelines[2].

ParameterHPLC-UV/DADGC-MS (EI)
Primary Analytical Strength High-precision quantitation; detects non-volatile/acidic impurities.Unambiguous structural ID via isotopic fragmentation patterns.
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL (Highly sensitive in SIM mode)
Run Time 20 Minutes16 Minutes
Analyte State Requirement Soluble in polar/semi-polar solvents (e.g., Acetonitrile).Volatile and thermally stable at 250°C.
Monobromo vs. Dibromo Resolution Excellent (Baseline separation via hydrophobic interaction).Excellent (Separation by boiling point; distinct MS spectra).
Regulatory Compliance Preferred for ICH Q2(R1) Assay/Batch Release[2].Preferred for Impurity Profiling & Structural Elucidation.
Limitations Cannot definitively identify unknown peaks without reference standards.Cannot detect non-volatile salts or highly polar, un-derivatized acids.

Analytical Decision Workflow

To streamline laboratory operations, the following decision matrix dictates when to deploy HPLC versus GC-MS for D35DBT analysis.

AnalyticalWorkflow Start Purity Assessment: Dimethyl 3,5-dibromoterephthalate Decision Primary Analytical Goal? Start->Decision HPLC HPLC-UV/DAD (Quantitative Purity & Assay) Decision->HPLC Batch Release / Quantitation GCMS GC-MS (Impurity ID & Profiling) Decision->GCMS Structural Elucidation HPLC_Steps 1. RP-C18 Separation 2. UV Detection (254 nm) 3. Area Normalization HPLC->HPLC_Steps GCMS_Steps 1. Capillary GC Separation 2. EI Ionization (70 eV) 3. Isotopic Pattern (1:2:1) GCMS->GCMS_Steps Validation ICH Q2(R1) Validation (LOD, LOQ, Linearity, Precision) HPLC_Steps->Validation GCMS_Steps->Validation

Fig 1. Decision matrix for selecting HPLC vs. GC-MS in D35DBT purity assessment.

Conclusion & Best Practices

For the robust purity assessment of Dimethyl 3,5-dibromoterephthalate, an orthogonal approach is highly recommended during the initial method development phase. GC-MS should be utilized first to map the synthetic impurity profile, leveraging the 1:2:1 bromine isotopic signature[1] to identify des-bromo or over-brominated byproducts. Once the impurity profile is structurally characterized, HPLC-UV should be validated according to ICH Q2(R1) standards[2] to serve as the daily workhorse for quantitative batch release, ensuring high precision, repeatability, and detection of non-volatile degradants.

References

  • U.S. Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA.gov, September 2021.[Link]

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Introduction: The Significance of Bromine-Functionalized Terephthalates in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of Polymers Derived from Dimethyl 3,5-dibromoterephthalate: A Technical Guide for Researchers

This guide provides a comprehensive comparative analysis of polymers synthesized using Dimethyl 3,5-dibromoterephthalate as a key monomer. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of these unique macromolecules. We will delve into a comparison with their non-brominated analogs and other alternative polymers, supported by experimental data from peer-reviewed literature.

Dimethyl 3,5-dibromoterephthalate is a versatile aromatic dicarboxylate monomer distinguished by the presence of two bromine atoms on the benzene ring. This bromine functionalization imparts several key characteristics to the resulting polymers, most notably enhanced flame retardancy and the potential for post-polymerization modification. The strategic placement of the bromine atoms at the 3 and 5 positions influences the polymer's solubility, thermal stability, and mechanical properties.

The primary allure of incorporating brominated monomers like Dimethyl 3,5-dibromoterephthalate into polymer backbones lies in their ability to confer inherent flame-retardant properties. Brominated flame retardants are highly effective at interrupting the combustion cycle in the gas phase.[1] Upon heating, the carbon-bromine bonds cleave, releasing bromine radicals that scavenge other high-energy radicals (H• and OH•) in the flame, thus inhibiting combustion.[1][2] This makes polymers derived from this monomer attractive for applications where fire safety is paramount.

Furthermore, the bromine atoms serve as reactive handles for post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's properties for specific applications. This opens up possibilities for creating advanced materials with customized functionalities.

This guide will focus on the comparative analysis of two major classes of polymers derived from Dimethyl 3,5-dibromoterephthalate: polyamides and polyesters. We will also briefly touch upon the use of the corresponding diacid, 3,5-dibromoterephthalic acid, in the synthesis of Metal-Organic Frameworks (MOFs).

Comparative Analysis of Polymer Properties

The introduction of bromine atoms into the polymer backbone significantly influences its physical and chemical properties. Here, we compare key performance indicators of polymers derived from Dimethyl 3,5-dibromoterephthalate with their non-brominated counterparts and other relevant alternatives.

Thermal Properties

Thermal stability is a critical parameter for high-performance polymers. The presence of bromine atoms can have a mixed effect on the thermal degradation profile. While the C-Br bond is typically less stable than a C-H bond, the overall thermal stability of the aromatic polymer backbone often remains high.

Table 1: Comparative Thermal Properties of Aromatic Polyamides

Polymer/MonomersTg (°C)Td5% (°C, N2)Char Yield at 800°C (N2, %)Reference
Poly(m-phenylene isophthalamide)272-275419>57[3]
Polyamide from 3,5-diaminobenzoic acidHigh--[4]
Brominated Aromatic Polyamide (general)237-254432-475High[5][6]
Poly(p-phenylene terephthalamide)295>500High[3]

Note: Specific data for polyamides directly from 3,5-dibromoterephthalic acid is limited in publicly available literature. The data for "Brominated Aromatic Polyamide" is representative of aromatic polyamides containing bromine to illustrate the expected trend.

The data suggests that while the glass transition temperature (Tg) of brominated polyamides may be slightly lower than some non-brominated counterparts due to increased chain separation, their decomposition temperatures (Td5%) remain high, indicating excellent thermal stability.[3][6] The presence of bromine often leads to an increased char yield, which is beneficial for flame retardancy.[7]

Solubility

A significant challenge with many aromatic polymers is their poor solubility, which complicates processing. The introduction of bulky bromine atoms can disrupt chain packing and improve solubility in organic solvents.

Table 2: Solubility of Aromatic Polyamides

| Polymer | Solvents | Reference | | :--- | :--- | | Poly(m-phenylene isophthalamide) | Polar aprotic solvents (e.g., NMP, DMAc) with added salts |[3] | | Hyperbranched Polyamides from 3,5-diaminobenzoic acid | Soluble in aprotic organic solvents (DMF, DMAc, NMP) |[4] | | Brominated Aromatic Polyamides | Generally soluble in polar aprotic solvents (NMP, DMAc, DMF, DMSO) |[5] |

The improved solubility of brominated polyamides in common aprotic polar solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) is a notable advantage for processing and characterization.[5]

Flame Retardancy

The primary reason for incorporating Dimethyl 3,5-dibromoterephthalate into polymers is to enhance their flame retardancy.

Mechanism of Flame Retardancy:

G Polymer Brominated Polymer Radicals H•, OH• (High Energy Radicals) Polymer->Radicals Polymer Decomposition Br_Radicals Br• (Bromine Radicals) Polymer->Br_Radicals C-Br bond cleavage Heat Heat Heat->Polymer Pyrolysis Combustion Combustion Propagation Radicals->Combustion Combustion->Heat Exothermic Reaction Br_Radicals->Radicals Radical Scavenging HBr HBr Br_Radicals->HBr Reaction with H• Inert_Gases Inert Gases Br_Radicals->Inert_Gases Dilution Effect HBr->Radicals Radical Scavenging

Caption: Gas phase flame retardancy mechanism of brominated polymers.

The bromine radicals released upon heating interfere with the radical chain reactions of combustion in the gas phase, effectively extinguishing the flame.[1][2]

Mechanical Properties

The mechanical properties of polymers are crucial for their application. The introduction of bromine can influence these properties.

Table 3: Representative Mechanical Properties of Aromatic Polyamides

PolymerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Reference
Poly(m-phenylene isophthalamide)~85~3.5~30[3]
Brominated Aromatic Polyamides98-1222.7-3.8-[5]

Synthesis and Experimental Protocols

The synthesis of polymers from Dimethyl 3,5-dibromoterephthalate typically follows standard polycondensation procedures. Below are representative protocols for the synthesis of a polyamide and a polyester.

Synthesis of Aromatic Polyamide

Aromatic polyamides can be synthesized via low-temperature solution polycondensation.

G cluster_0 Reactants cluster_1 Reaction Conditions Diamine Aromatic Diamine Product Brominated Polyamide Diamine->Product Diacid_Chloride 3,5-Dibromoterephthaloyl Chloride Diacid_Chloride->Product Solvent NMP/LiCl Temperature 0°C to RT

Caption: Synthesis of brominated polyamide via solution polycondensation.

Experimental Protocol:

  • Monomer Preparation: 3,5-Dibromoterephthaloyl chloride is prepared by reacting 3,5-dibromoterephthalic acid with thionyl chloride in the presence of a catalytic amount of DMF.

  • Polymerization:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (e.g., m-phenylenediamine) in NMP containing dissolved lithium chloride (to enhance solubility).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a stoichiometric amount of 3,5-dibromoterephthaloyl chloride to the stirred solution.

    • Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours.

  • Isolation:

    • Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol.

    • Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80-100°C.

Synthesis of Aromatic Polyester

Aromatic polyesters are typically synthesized via melt polycondensation.

Experimental Protocol:

  • Transesterification:

    • In a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation column, charge Dimethyl 3,5-dibromoterephthalate, an excess of a diol (e.g., ethylene glycol), and a transesterification catalyst (e.g., zinc acetate).

    • Heat the mixture to 150-220°C to initiate the transesterification reaction, distilling off the methanol byproduct.

  • Polycondensation:

    • Add a polycondensation catalyst (e.g., antimony trioxide) to the reaction mixture.

    • Gradually increase the temperature to 250-280°C while reducing the pressure to a high vacuum (<1 Torr).

    • Continue the reaction until the desired melt viscosity is achieved, indicating a high molecular weight polymer has formed.

  • Isolation:

    • Extrude the molten polymer from the reactor and cool it to solidify.

    • The resulting polyester can then be pelletized for further processing.

Characterization Techniques

A suite of analytical techniques is employed to characterize the synthesized polymers.

G cluster_0 Structural Analysis cluster_1 Thermal Analysis cluster_2 Mechanical & Physical Properties Polymer Synthesized Polymer FTIR FTIR Spectroscopy Polymer->FTIR NMR NMR Spectroscopy Polymer->NMR TGA Thermogravimetric Analysis (TGA) Polymer->TGA DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Tensile Tensile Testing Polymer->Tensile Solubility Solubility Tests Polymer->Solubility

Caption: Common characterization techniques for polymers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of amide or ester linkages and the presence of characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate thermal stability and char yield.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Tensile Testing: To measure mechanical properties such as tensile strength, modulus, and elongation at break.

  • Solubility Tests: To assess the processability of the polymer in various solvents.

Metal-Organic Frameworks (MOFs) from 3,5-Dibromoterephthalic Acid

The diacid analogue, 3,5-dibromoterephthalic acid, can be utilized as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The bromine atoms on the linker can serve as sites for post-synthetic modification, allowing for the introduction of new functionalities within the pores of the MOF.[8][9] This is a powerful strategy for creating tailored MOFs for applications such as gas storage, catalysis, and sensing.

Conclusion and Future Outlook

Polymers derived from Dimethyl 3,5-dibromoterephthalate represent a promising class of materials with a unique combination of properties. Their inherent flame retardancy, good thermal stability, and potential for post-polymerization modification make them attractive for a range of high-performance applications. While direct comparative data is still emerging, the available literature on related brominated aromatic polymers provides a strong indication of their performance characteristics.

Future research in this area should focus on the synthesis and thorough characterization of a wider range of polymers derived from this monomer, with a particular emphasis on direct comparative studies with their non-brominated analogues. Exploring the full potential of post-polymerization modification of these materials will undoubtedly lead to the development of novel functional polymers with tailored properties for advanced applications.

References

  • Flame Inhibition and Charring Effect of Aromatic Polyimide and Aluminum Diethylphosphinate in Polyamide 6. MDPI. [Link]

  • Polymeric Brominated Flame Retardants: Are They a Relevant Source of Emerging Brominated Aromatic Compounds in the Environment? Environmental Science & Technology. [Link]

  • Aromatic Polyamides. ResearchGate. [Link]

  • Postsynthetic modification of metal–organic frameworks—a progress report. Chemical Society Reviews. [Link]

  • Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A. [Link]

  • Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. PMC. [Link]

  • Which Flame Retardant Is Best for Polyamide Applications? Patsnap Eureka. [Link]

  • Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. eScholarship. [Link]

  • Differential thermal analysis of linear polyesters. ResearchGate. [Link]

  • Post-Synthetic Modification of Metal-Organic Frameworks. The University of Bath's research portal. [Link]

  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PMC. [Link]

  • Development of Branched Aromatic Polyester Polyols from PET. ResearchGate. [Link]

  • Hyperbranched polyamides of 3,5-diaminobenzoic acid. Polimery. [Link]

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  • Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. MDPI. [Link]

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  • Effect of Brominated Epoxy Resin Content on Thermophysical and Mechanical Properties of Intumescent Fire-Protective Coatings. MDPI. [Link]

  • SYNTHESIS AND PROPERTIES OF BROMINE-CONTAINING BICYCLIC UNSATURATED POLYESTERS. Azerbaijan Chemical Journal. [Link]

  • Brominated polyester resins, resin compositions containing brominated polyester resins, and laminate compositions.
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A Comparative Guide to the Mass Spectrometry Characterization of Dimethyl 3,5-dibromoterephthalate

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and quality control analysts, the unambiguous structural confirmation of key intermediates is paramount. Dimethyl 3,5-dibromoterephthalate, a halogenated aromatic compound, serves as a critical building block in the synthesis of polymers and novel pharmaceutical agents. Its characterization demands analytical techniques that are not only precise but also reveal the nuances of its structure and potential impurities. This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of Dimethyl 3,5-dibromoterephthalate, supplemented by alternative analytical methodologies, to empower scientists in making informed decisions for their analytical workflows.

The Central Role of Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. For a molecule like Dimethyl 3,5-dibromoterephthalate, MS provides rapid confirmation of its identity and purity. The choice of ionization technique, however, is critical and dictates the quality and type of information obtained.

Electron Ionization (EI): The Gold Standard for Fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust and widely used technique for the analysis of volatile and thermally stable compounds like Dimethyl 3,5-dibromoterephthalate.[1][2]

Principle of Operation: In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a radical cation (M•+). This molecular ion is highly energetic and undergoes extensive, predictable fragmentation. This reproducible fragmentation pattern serves as a chemical "fingerprint," allowing for confident identification through library matching.

Expected Fragmentation of Dimethyl 3,5-dibromoterephthalate:

The structure of Dimethyl 3,5-dibromoterephthalate features a central benzene ring substituted with two bromine atoms and two methyl ester groups. Its fragmentation pattern under EI can be predicted based on the established behavior of similar aromatic esters, such as dimethyl phthalate.[3][4]

  • Molecular Ion (M•+): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (C₁₀H₈Br₂O₄ = 351.88 g/mol ). A key feature will be the characteristic isotopic pattern of two bromine atoms, with intense peaks at m/z ~350, 352, and 354 in an approximate 1:2:1 ratio.

  • Loss of a Methoxy Radical (•OCH₃): A common and often dominant fragmentation pathway for methyl esters is the α-cleavage leading to the loss of a methoxy radical (•OCH₃).[3][4][5] This would result in a prominent ion at m/z 321 (M - 31), which would still exhibit the dibromo-isotopic pattern. This is analogous to the base peak at m/z 163 observed for dimethyl phthalate (M-31).[3][6]

  • Loss of a Carbomethoxy Radical (•COOCH₃): Cleavage of the ester group from the ring can lead to the loss of a carbomethoxy radical, resulting in a fragment at m/z 293 (M - 59).

  • Sequential Losses: Further fragmentation could involve the sequential loss of the second methoxy radical or other neutral species like carbon monoxide (CO).

.dot

fragmentation_pathway M Dimethyl 3,5-dibromoterephthalate (M•+) m/z ~352 M_minus_OCH3 [M - •OCH₃]+ m/z ~321 M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M - •COOCH₃]+ m/z ~293 M->M_minus_COOCH3 - •COOCH₃ M_minus_2OCH3 [M - 2(•OCH₃)]+ m/z ~290 M_minus_OCH3->M_minus_2OCH3 - •OCH₃

Caption: Predicted EI fragmentation of Dimethyl 3,5-dibromoterephthalate.

Electrospray Ionization (ESI): The Soft Approach for Intact Molecules

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar and less volatile compounds.[7]

Principle of Operation: ESI generates ions from a solution by creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺ or adducts with solvent ions like sodium [M+Na]⁺.[8]

Application to Dimethyl 3,5-dibromoterephthalate:

While Dimethyl 3,5-dibromoterephthalate has limited polarity, ESI can still be effective, especially with the appropriate mobile phase.

  • Ion Formation: The primary ion observed would likely be a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. This provides a clear determination of the molecular weight.

  • In-Source Fragmentation: By increasing the capillary voltage in the ESI source, fragmentation can be induced.[9] This "in-source" collision-induced dissociation (CID) can provide some structural information, though it is generally less extensive and reproducible than EI fragmentation.

  • Dehalogenation Risk: A critical consideration for halogenated compounds in ESI is the potential for in-source dehalogenation (loss of Br and replacement with H).[9] This can complicate spectral interpretation, and care must be taken when selecting mobile phase additives; for example, formic acid has been shown to induce deiodination in similar compounds.[9]

Performance Comparison: Mass Spectrometry Techniques

FeatureElectron Ionization (GC-MS)Electrospray Ionization (LC-MS)
Ionization Principle High-energy electron impactSoft ionization from charged droplets
Primary Ion Molecular radical cation (M•+)Protonated molecule [M+H]⁺ or adducts [M+Na]⁺
Fragmentation Extensive, reproducible, structure-specificMinimal by default; can be induced in-source (less reproducible)
Library Matching Excellent, due to standardized fragmentationPoor to non-existent
Compound Volatility Requires volatile & thermally stable compoundsSuitable for a wide range of polarities and volatilities
Key Advantage Definitive structural elucidation via fragmentation fingerprintClear molecular weight determination of the intact molecule
Key Disadvantage Molecular ion may be absent for some compoundsPotential for in-source dehalogenation; limited structural info
Best For... Unambiguous identification and purity confirmationHigh-throughput screening and molecular weight verification

Alternative & Complementary Analytical Techniques

While mass spectrometry is powerful, a multi-technique approach provides the most comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for determining the precise arrangement of atoms in a molecule. For Dimethyl 3,5-dibromoterephthalate:

  • ¹H NMR will show two singlets: one for the two equivalent aromatic protons and another for the six equivalent methyl protons. The chemical shifts of these signals confirm the electronic environment of the protons.[10]

  • ¹³C NMR will provide signals for each unique carbon atom, including the carbonyl carbons of the ester groups and the substituted carbons of the aromatic ring.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[12] Key expected absorbances for Dimethyl 3,5-dibromoterephthalate include:

  • Strong C=O stretching vibration for the ester carbonyl group (around 1720 cm⁻¹).[13][14]

  • C-O stretching vibrations for the ester linkage.[13]

  • C-H stretching from the aromatic ring and methyl groups.

  • Vibrations related to the substituted benzene ring.[15]

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the absolute, three-dimensional structure of the molecule, including bond lengths and angles.[16][17][18] This technique offers the most definitive structural proof, confirming the substitution pattern and molecular conformation in the solid state.[19][20][21]

Comparison of Alternative Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Complete C-H framework, connectivity, and stereochemistryUnambiguous structure elucidation; quantitative analysis (qNMR)Requires higher sample amounts; relatively low throughput
FTIR Spectroscopy Presence of specific functional groupsFast, non-destructive, and requires minimal sample preparationProvides limited information on overall molecular structure
X-ray Crystallography Absolute 3D molecular structure, bond lengths/anglesThe "gold standard" for definitive structural proofRequires a suitable single crystal; provides solid-state structure only

Experimental Protocols

Protocol 1: GC-MS Analysis with Electron Ionization

Objective: To obtain a reproducible fragmentation pattern for the identification of Dimethyl 3,5-dibromoterephthalate.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

  • Instrumentation:

    • A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.[22]

  • GC Conditions:

    • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.[23]

    • Injector: Split/splitless injection at 280°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan from m/z 40 to 500.

    • Source Temperature: 230°C.

  • Data Analysis:

    • Identify the peak corresponding to Dimethyl 3,5-dibromoterephthalate based on its retention time.

    • Analyze the mass spectrum, identifying the molecular ion cluster and key fragment ions.

    • Compare the obtained spectrum against a reference spectrum or predicted fragmentation pattern.

.dot

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Interpretation weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (Scan) ionize->detect spectrum Obtain Mass Spectrum detect->spectrum identify Identify Molecular Ion & Fragments spectrum->identify confirm Confirm Structure identify->confirm

Caption: GC-MS analytical workflow for compound identification.

Protocol 2: ¹H NMR Spectroscopy

Objective: To confirm the proton environment and structural integrity of Dimethyl 3,5-dibromoterephthalate.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[24] Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • NMR Data Acquisition:

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Data Analysis:

    • Integrate the area under each signal. The ratio of the integrals should correspond to the ratio of protons in the molecule (e.g., 2:6 for aromatic:methyl protons).

    • Analyze the chemical shifts (δ) of the singlets to confirm they are in the expected regions for aromatic and methyl ester protons.

Conclusion

For the comprehensive characterization of Dimethyl 3,5-dibromoterephthalate, no single technique is sufficient. GC-MS with Electron Ionization stands out for providing a definitive structural fingerprint through its reproducible fragmentation patterns, making it ideal for identity confirmation. LC-MS with ESI offers a rapid method for molecular weight determination, though analysts must be vigilant for potential in-source dehalogenation. For absolute structural proof and elucidation of isomeric impurities, NMR spectroscopy is the method of choice. By understanding the strengths and limitations of each technique, researchers can design a robust analytical strategy that ensures the quality and integrity of this important chemical intermediate.

References

  • Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. [Link]

  • Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. PMC. [Link]

  • Rapid and reliable phthalate screening in plastics by portable FTIR spectroscopy. Agilent Technologies. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC Europe. [Link]

  • 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) versus. Semantic Scholar. [Link]

  • Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC. [Link]

  • Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. Ingenta Connect. [Link]

  • Changes in the Chemical Composition of Polyethylene Terephthalate under UV Radiation in Various Environmental Conditions. Semantic Scholar. [Link]

  • DIMETHYL TEREPHTHALATE; EI-B; MS. MassBank. [Link]

  • FTIR ANALYSIS OF PYROLYSIS OF POLYETHYLENE TEREPHTHALATE (PET) PLASTIC AND ITS PYROLYSIS MECHANISM COMPLETED WITH BIBLIOMETRI. Journal of Engineering Science and Technology. [Link]

  • FT-IR spectrum of the PET sample. ResearchGate. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS One. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Internal Standard Reference Data for qNMR: Dimethyl Terephthalate. BIPM. [Link]

  • Gas chromatography coupled to time‐of‐flight mass spectrometry using parallel electron and chemical ionization with permeation‐based reagent gas supply. Analytical Science Journals. [Link]

  • The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Semantic Scholar. [Link]

  • Mechanisms of ionization and of chemical reactions in charged microdroplets. Annual Review of Physical Chemistry. [Link]

  • Investigation of the polymorphs of dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate by (13)C solid-state NMR spectroscopy. PubMed. [Link]

  • Dimethyl phthalate. NIST WebBook. [Link]

  • ¹H NMR spectra of dimethyl terephthalate isolated from the recycling process. ResearchGate. [Link]

  • X-ray Crystallography of Benzene. Scribd. [Link]

  • Carbon-13 NMR of dimethyl 3,4,5,6-tetraphenylphthalate? Chemistry Stack Exchange. [Link]

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  • Enthalpies of hydrogenation X-ray crstallography proof of benzene's structure evidence aromaticity pi orbitals electrophilic substitution reactivity in arenes diagram of mechanism spectroscopy of benzene related to structure advanced A level organic chemistry revision notes doc brown. Doc Brown's Chemistry. [Link]

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Engineering MOF Microenvironments: A Comparative Guide to Linker Alternatives for Dimethyl 3,5-Dibromoterephthalate

Author: BenchChem Technical Support Team. Date: April 2026

Metal-Organic Frameworks (MOFs), particularly the highly stable zirconium-based UiO-66 family, owe their structural and chemical versatility to the precise tunability of their organic linkers. Dimethyl 3,5-dibromoterephthalate (and its acid form, 3,5-dibromoterephthalic acid, H2BDC-Br2) is frequently employed to synthesize the halogenated framework UiO-66-Br2. The bulky, hydrophobic bromine atoms constrict the microporous cages, making this framework exceptionally well-suited for size-exclusion applications, such as CH4/N2 gas separation[1].

However, heavy halogen functionalization comes with significant trade-offs. The high molecular weight of the dibromo linker drastically reduces the gravimetric surface area (BET ~515 m²/g)[1], and the lack of hydrogen-bonding sites renders it highly inefficient for encapsulating polar guest molecules, such as active pharmaceutical ingredients (APIs). For researchers looking to optimize MOFs for targeted drug delivery or alternative gas capture profiles, transitioning away from dibromoterephthalate to specifically functionalized alternatives is a structural necessity.

This guide evaluates two high-performance alternatives—2-Aminoterephthalic acid (H2BDC-NH2) and 2-Nitroterephthalic acid (H2BDC-NO2) —analyzing how their distinct electronic and steric properties dictate their experimental applications.

Causality in Linker Selection: Moving Beyond Steric Bulk
Alternative 1: 2-Aminoterephthalic Acid (H2BDC-NH2) for Targeted Drug Delivery

When the objective shifts from simple gas size-exclusion to complex molecular encapsulation, the internal pore chemistry must actively facilitate guest-host interactions. Replacing the dibromo linker with an amino-functionalized linker yields UiO-66-NH2.

The Causality: The primary amine group introduces critical hydrogen-bonding donor and acceptor sites without excessively sterically hindering the pore, preserving a massive surface area (BET ~1263 m²/g)[2]. This makes it an elite nanocarrier for chemotherapeutics and antioxidants like Oxaliplatin or Quercetin, where the drug's hydroxyl or carboxyl groups anchor directly to the MOF's amine sites[3][4]. Furthermore, the amine group serves as a reliable synthetic handle for post-synthetic modification (PSM), allowing for the covalent attachment of targeting ligands or stealth polymer coatings to evade immune clearance.

Alternative 2: 2-Nitroterephthalic Acid (H2BDC-NO2) for CO2 Capture

For gas separation scenarios where CO2 capture is prioritized over CH4, the hydrophobic nature of the dibromo linker is fundamentally mismatched to the target gas. Substituting it with a nitro-functionalized linker (H2BDC-NO2) alters the electrostatic environment of the pore.

The Causality: The highly polarizable -NO2 group induces strong dipole-quadrupole interactions with CO2 molecules. Because N2 is smaller but lacks a strong quadrupole moment, it diffuses rapidly through the framework without binding. This results in a significantly enhanced CO2/N2 thermodynamic selectivity compared to the baseline dibromo framework, which relies purely on physical pore constriction[5].

Mechanism GasMix Target Application (Gas Separation) MOF_Br UiO-66-Br2 (Steric Bulk) GasMix->MOF_Br MOF_NO2 UiO-66-NO2 (High Polarizability) GasMix->MOF_NO2 Mech_Br Pore Constriction Excludes N2 MOF_Br->Mech_Br Mech_NO2 Dipole-Quadrupole Interaction MOF_NO2->Mech_NO2 Out_Br High CH4/N2 Selectivity Mech_Br->Out_Br Out_NO2 High CO2/N2 Selectivity Mech_NO2->Out_NO2

Mechanistic pathways of gas separation driven by linker functionalization.

Quantitative Performance Comparison

To objectively select the correct linker, researchers must weigh the trade-offs between surface area, pore volume, and the primary interaction mechanism.

Organic LinkerResulting MOF TopologyBET Surface Area (m²/g)Primary Interaction MechanismOptimal Application
3,5-Dibromoterephthalic acid UiO-66-Br2~515Steric constriction, HydrophobicityCH4/N2 Separation
2-Aminoterephthalic acid UiO-66-NH2~1260Hydrogen bonding, ElectrostaticsTargeted Drug Delivery
2-Nitroterephthalic acid UiO-66-NO2~850High polarizability, Dipole-quadrupoleCO2/N2 Separation
Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and application of these MOFs must be approached as a self-validating system. Below is the step-by-step methodology for synthesizing UiO-66-NH2 and validating its performance as a drug delivery vehicle, contrasting its capabilities against the baseline UiO-66-Br2.

Phase 1: Modulated Solvothermal Synthesis

Causality: Zirconium clusters react violently with carboxylate linkers, often leading to amorphous, non-porous powders. By introducing acetic acid as a modulator, we create competitive binding at the Zr6 nodes. This slows the crystallization rate, yielding highly crystalline, defect-controlled MOFs[2].

  • Dissolve 1.0 mmol of ZrCl4 and 1.0 mmol of 2-Aminoterephthalic acid (H2BDC-NH2) in 30 mL of N,N-dimethylformamide (DMF).

  • Add 30 equivalents of glacial acetic acid to act as the modulator.

  • Sonicate for 10 minutes until visually homogenous, then heat in a Teflon-lined autoclave at 120°C for 24 hours.

Phase 2: Activation and Solvent Exchange

Causality: DMF is trapped within the newly formed pores and has a high boiling point (153°C), making direct thermal activation destructive to the framework.

  • Centrifuge the resulting yellow powder and wash vigorously with fresh DMF (3x) to remove unreacted linkers.

  • Soak the MOF in anhydrous methanol for 3 days, replacing the methanol every 24 hours. The lower-boiling methanol easily exchanges with the trapped DMF.

  • Activate under vacuum at 90°C for 12 hours.

Phase 3: Drug Encapsulation (Quercetin)
  • Disperse 50 mg of activated UiO-66-NH2 in a 10 mg/mL methanolic solution of Quercetin.

  • Stir continuously in the dark at room temperature for 24 hours to allow diffusion and hydrogen bonding between the drug and the -NH2 sites.

  • Centrifuge, wash lightly with methanol to remove loosely surface-bound drug, and dry under vacuum.

Phase 4: The Self-Validation Matrix

A trustworthy protocol validates itself through predictable shifts in physical properties. You must perform the following analytical checks to confirm that the drug is internalized within the pores, rather than merely aggregated on the exterior surface:

  • Porosimetry (BET Validation): Perform N2 adsorption-desorption at 77 K. The native UiO-66-NH2 should exhibit a BET surface area of ~1260 m²/g. Upon successful drug encapsulation, this value must drop significantly (e.g., to <600 m²/g), confirming that the internal pore volume has been physically occupied by the drug[3].

  • Surface Charge (Zeta Potential Validation): Native UiO-66-NH2 exhibits a positive zeta potential (e.g., +11 mV) in aqueous media due to protonated amine groups. Successful loading of a polyhydroxy compound like Quercetin will mask these amines, shifting the zeta potential to a highly negative value (e.g., -44 mV) and validating the chemical interaction at the functional sites[3].

Workflow Start Synthesize UiO-66-NH2 (H2BDC-NH2 Linker) Activate Thermal Activation (Remove Solvent) Start->Activate Wash & Dry Load Drug Loading (e.g., Quercetin) Activate->Load Impregnation Val1 BET Surface Area (Expect Reduction) Load->Val1 Porosity Check Val2 Zeta Potential (Expect Charge Shift) Load->Val2 Surface Check Val3 PXRD (Confirm Integrity) Load->Val3 Crystal Check Success Validated Drug-Loaded MOF Val1->Success Val2->Success Val3->Success

Experimental workflow for MOF drug loading and multi-parameter self-validation.

References
  • Enhanced CH4/N2 Separation Efficiency of UiO-66-Br2 through Hybridization with Mesoporous Silica MDPI[Link]

  • Magnetic UiO-66-NH2 Core–Shell Nanohybrid as a Promising Carrier for Quercetin Targeted Delivery toward Human Breast Cancer Cells National Institutes of Health (PMC)[Link]

  • OXA-CuS@UiO-66-NH2 as a drug delivery system for Oxaliplatin to colorectal cancer cells National Institutes of Health (PMC)[Link]

  • Insights into the Spray Synthesis of UiO-66 and UiO-66-NH2 Metal–Organic Frameworks: Effect of Zirconium Precursors and Process Parameters MDPI[Link]

  • Bifunctionalized Metal Organic Frameworks, UiO-66-NO2-N (N = -NH2, -(OH)2, -(COOH)2), for Enhanced Adsorption and Selectivity of CO2 and N2 ACS Publications[Link]

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A Researcher's Guide to Surface Area Characterization: Evaluating MOFs from Dimethyl 3,5-dibromoterephthalate Precursors

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of materials science, the quest for materials with tailored porosity and vast internal surface areas is paramount for advancements in gas storage, catalysis, and drug delivery.[1][2][3][4][5] Metal-Organic Frameworks (MOFs) have emerged as a revolutionary class of porous crystalline materials, offering unprecedented control over pore size and functionality.[3][6][7][8] This guide provides an in-depth comparison of the surface area characteristics of a hypothetical MOF, herein designated as Br-MOF-T, synthesized using a linker derived from Dimethyl 3,5-dibromoterephthalate, with other notable porous materials. We will delve into the theoretical underpinnings and practical application of Brunauer-Emmett-Teller (BET) analysis, a cornerstone technique for surface area determination.[6][9]

For the purpose of this guide, it is presumed that Dimethyl 3,5-dibromoterephthalate undergoes hydrolysis to yield 3,5-dibromoterephthalic acid, which then serves as the organic linker in the solvothermal synthesis of Br-MOF-T. The presence of the bromine functional groups on the linker is anticipated to influence the framework's topology and, consequently, its surface properties.

The Critical Role of Surface Area in MOF Performance

The defining characteristic of MOFs is their exceptionally high surface area, which can significantly exceed that of traditional porous materials like zeolites and activated carbon.[1] This immense internal surface, peppered with active metal sites and tunable organic linkers, is the primary reason for their remarkable performance in a myriad of applications.[2][3] In gas storage, a larger surface area provides more sites for gas molecules to adsorb.[4] In catalysis, it allows for a greater dispersion of active catalytic centers, enhancing reaction rates and efficiency. For drug delivery, the high pore volume and surface area enable the loading of significant quantities of therapeutic agents.

Unveiling the Surface: The Brunauer-Emmett-Teller (BET) Theory

The BET theory provides a model for the physical adsorption of gas molecules on a solid surface and serves as the basis for the calculation of the specific surface area of a material. The technique involves measuring the amount of an inert gas, typically nitrogen, adsorbed onto the surface of the material at cryogenic temperatures (77 K) over a range of relative pressures.[9][10]

The BET equation, 1 / [W((P₀/P) - 1)] = 1 / (WₘC) + ((C - 1) / (WₘC)) * (P/P₀) where W is the weight of gas adsorbed at a relative pressure P/P₀, Wₘ is the weight of the adsorbate as a monolayer, and C is the BET constant, is used to analyze the adsorption isotherm. A plot of 1 / [W((P₀/P) - 1)] versus P/P₀ yields a straight line, from which Wₘ and C can be determined. The total surface area is then calculated from the monolayer capacity (Wₘ).

It is crucial to note that for microporous materials like many MOFs, the application of the BET theory can sometimes be complex, and care must be taken in selecting the appropriate pressure range for analysis to avoid misinterpretation of the results.[11][12][13][14]

Comparative Analysis: Br-MOF-T vs. Alternative Porous Materials

To contextualize the performance of our hypothetical Br-MOF-T, a comparison with other well-established MOFs and traditional porous materials is essential. The expected surface area of Br-MOF-T would depend on the specific crystal structure formed. The bulky bromine atoms might lead to a more open framework with a high surface area, or they could sterically hinder the formation of a highly porous structure.

MaterialLinker/PrecursorTypical BET Surface Area (m²/g)Key Characteristics
Br-MOF-T (Hypothetical) 3,5-dibromoterephthalic acidTo be determined experimentallyFunctionalized pores with potential for enhanced selectivity or post-synthetic modification.
MOF-5 Terephthalic acid (BDC)1000 - 3000[15]One of the most iconic MOFs, known for its high thermal stability and large pore volume.
UiO-66 Terephthalic acid (BDC)1100 - 1600[10][16]Exceptionally high chemical and thermal stability due to the robust Zr-based secondary building units.
HKUST-1 Benzene-1,3,5-tricarboxylic acid1500 - 2000[17]Contains open copper sites that are attractive for gas storage and catalysis.
Zeolite Y Aluminosilicate~700Well-defined microporous structure, widely used as a catalyst in the petrochemical industry.
Activated Carbon Carbonaceous precursors500 - 2500Amorphous structure with a wide range of pore sizes, cost-effective adsorbent.

This table highlights the competitive landscape in which Br-MOF-T would exist. While MOFs generally exhibit higher surface areas than zeolites, the specific values can vary significantly based on the metal node and organic linker used in their synthesis.[1]

Experimental Protocol: BET Surface Area Analysis of Br-MOF-T

The following is a detailed, step-by-step methodology for determining the BET surface area of a synthesized Br-MOF-T sample. This protocol is designed to be a self-validating system, with checks to ensure data quality.

1. Sample Preparation and Activation:

  • Objective: To remove any guest molecules (e.g., solvent) from the pores of the MOF without causing framework collapse.

  • Procedure:

    • Accurately weigh approximately 50-100 mg of the as-synthesized Br-MOF-T into a sample tube of known weight.

    • Attach the sample tube to the degassing port of the surface area analyzer.

    • Heat the sample under a high vacuum (e.g., <10⁻⁵ torr). The activation temperature and time are critical and must be optimized for Br-MOF-T to avoid structural decomposition. A typical starting point for a new MOF would be 120-150 °C for 12-24 hours.[10]

    • After activation, reweigh the sample tube to determine the exact mass of the activated (dry) MOF. This is the mass that will be used for the surface area calculation.

2. Nitrogen Adsorption/Desorption Isotherm Measurement:

  • Objective: To measure the amount of nitrogen gas adsorbed by the Br-MOF-T sample at various relative pressures at liquid nitrogen temperature (77 K).

  • Procedure:

    • Transfer the sample tube containing the activated Br-MOF-T to the analysis port of the instrument.

    • Immerse the sample tube in a dewar filled with liquid nitrogen.

    • The instrument will then automatically dose known amounts of nitrogen gas into the sample tube and measure the equilibrium pressure.

    • The analysis is typically performed over a relative pressure (P/P₀) range from approximately 10⁻⁶ to 0.995.[9]

    • After the adsorption isotherm is complete, the instrument will systematically reduce the pressure to measure the desorption isotherm.

3. Data Analysis and Interpretation:

  • Objective: To calculate the BET surface area from the adsorption isotherm and to characterize the pore structure.

  • Procedure:

    • Plot the collected data as an adsorption/desorption isotherm (quantity of gas adsorbed vs. relative pressure). The shape of the isotherm provides initial insights into the porosity of the material (e.g., Type I for microporous materials).

    • Select a linear region of the isotherm in the P/P₀ range of approximately 0.05 to 0.35 for the BET calculation.[9] However, for microporous MOFs, this range may need to be adjusted to lower relative pressures.

    • Apply the BET equation to this linear region to calculate the monolayer capacity and subsequently the specific surface area.

    • Further analysis of the isotherm, for instance using Density Functional Theory (DFT) or Non-Local Density Functional Theory (NLDFT) models, can provide detailed information about the pore size distribution.[9]

Visualizing the Workflow and Rationale

To better understand the experimental process and the underlying logic, the following diagrams illustrate the workflow and the conceptual framework.

BET_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation weigh Weigh As-Synthesized Br-MOF-T activate Activate Sample (Heating under Vacuum) weigh->activate reweigh Re-weigh Activated Sample activate->reweigh load Load Sample into Analyzer reweigh->load measure Measure N2 Adsorption/ Desorption Isotherm at 77K load->measure plot Plot Isotherm measure->plot bet Apply BET Theory (Select P/P₀ range) plot->bet psd Determine Pore Size Distribution (optional) plot->psd calculate Calculate Surface Area bet->calculate

Caption: Experimental workflow for BET surface area analysis of Br-MOF-T.

MOF_Synthesis_Logic precursor Dimethyl 3,5-dibromoterephthalate (Precursor) linker 3,5-dibromoterephthalic acid (Organic Linker) precursor->linker Hydrolysis synthesis Solvothermal Synthesis linker->synthesis metal Metal Salt (e.g., Zinc Nitrate) metal->synthesis mof Br-MOF-T (Porous Crystalline Structure) synthesis->mof characterization BET Surface Area Analysis mof->characterization surface_area High Surface Area characterization->surface_area applications Enhanced Performance in: - Gas Storage - Catalysis - Drug Delivery surface_area->applications

Caption: Conceptual pathway from precursor to application for Br-MOF-T.

Conclusion

The determination of surface area through BET analysis is an indispensable tool in the characterization of novel MOFs. For a hypothetical material like Br-MOF-T, derived from Dimethyl 3,5-dibromoterephthalate, a thorough understanding of this technique is crucial for evaluating its potential. The presence of bromine functionalities on the organic linker opens up exciting possibilities for creating MOFs with unique properties. By following a rigorous experimental protocol and carefully interpreting the results, researchers can accurately assess the surface area and pore characteristics of such new materials, paving the way for their application in cutting-edge technologies. The ultimate performance of Br-MOF-T will be dictated by its experimentally determined surface area, which will position it within the broader family of porous materials.

References

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  • Li, Y., et al. (2023). Preparation of Functionalized Zr-Based MOFs and MOFs/GO for Efficient Removal of 1,3-Butadiene from Cigarette Smoke. Molecules, 28(2), 733.
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  • Bae, Y. S., Yazaydin, A. O., & Snurr, R. Q. (2010). Evaluation of the BET Method for Determining Surface Areas of MOFs and Zeolites that Contain Ultra-Micropores. Langmuir, 26(8), 5475–5483.
  • Maji, T. K., et al. (2011). Three-dimensional metal–organic frameworks (MOFs) containing substituted diimide ligands: synthesis, structures and gas sorption studies. CrystEngComm, 13(20), 6068-6075.
  • Das, A., & Mandal, B. (2016). Synthesis and Characterization of MOF-5.
  • Mazur, L. N., et al. (2021). Influence of Substituents in Terephthalate Linker on the Structure of MOFs Obtained from Presynthesized Heterometallic Complex. Molecules, 26(1), 195.
  • Kaneko, K., & Ishii, C. (Eds.). (2009).
  • Buccheri, G. (2021). The synthesis of metal-organic frameworks (MOFS) with an environmentally benign solvent for applications in environmental protection. Memorial University of Newfoundland.
  • National Open Access Monitor, Ireland. (n.d.). Metal–Organic Frameworks (MOFs): The Next Generation of Materials for Catalysis, Gas Storage, and Separation. Retrieved from [Link]

  • Wang, T. C., et al. (2015). Ultrahigh surface area zirconium MOFs and insights into the applicability of the BET theory. Journal of the American Chemical Society, 137(10), 3585–3591.
  • Mdluli, B. S., et al. (2022). Evaluation of PET-derived Metal Organic Frameworks (MOFs) for Water Adsorption and Heat Storage. UJ Content - University of Johannesburg.
  • Pakhira, S., & Jena, P. (2016). Rotational dynamics of the organic bridging linkers in metal–organic frameworks and their substituent effects on the rotational energy barrier. Physical Chemistry Chemical Physics, 18(39), 27245-27255.
  • Al-Ghamdi, A. A., & Al-Odayni, A. B. (2020). Waste to MOFs: Sustainable Linker, Metal, and Solvent Sources for Value-added MOF Synthesis and Applications.
  • Reinsch, H., et al. (2020). Probing the limits of linker substitution in aluminum MOFs through water vapor sorption studies: mixed-MOFs instead of mixed-linker CAU-23 and MIL-160 materials. Dalton Transactions, 49(20), 6587-6594.

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Comparative Guide: Electronic Properties of Substituted Dimethyl Terephthalate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in molecular design and materials characterization, I approach the selection of aromatic linkers not merely as a structural choice, but as an exercise in electronic bandgap engineering. Dimethyl terephthalate (DMT) and its substituted derivatives are foundational building blocks in the synthesis of advanced polymers, photoactive materials, and Metal-Organic Frameworks (MOFs) such as the widely utilized UiO-66 series.

This guide provides an objective, data-driven comparison of how substituent effects—specifically electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs)—modulate the electronic properties of the DMT core. By understanding the causality behind these shifts, researchers can rationally select the optimal derivative for applications ranging from targeted drug delivery to photocatalysis.

Theoretical Causality: The Push-Pull Dynamics of Substitution

The electronic architecture of the baseline DMT molecule is defined by the electron-withdrawing nature of its two ester groups, which stabilize the lowest unoccupied molecular orbital (LUMO) and allow for single-electron reductions[1]. When functional groups are introduced to the 2-position of the aromatic ring, they fundamentally alter the electron density distribution:

  • Electron-Donating Groups (e.g., Dimethyl 2-aminoterephthalate): The amino ( −NH2​ ) group donates electron density into the π -system via resonance ( n→π∗ transitions). This "push" significantly raises the energy of the highest occupied molecular orbital (HOMO), narrows the overall band gap, and shifts the absorption profile into the visible region[2]. Consequently, the molecule becomes more resistant to electrochemical reduction.

  • Electron-Withdrawing Groups (e.g., Dimethyl 2-nitroterephthalate): The nitro ( −NO2​ ) group withdraws electron density through both inductive and resonance effects. This "pull" drastically lowers the LUMO energy, making the molecule highly electrophilic and significantly easier to reduce[3].

ElectronicTuning DMT Dimethyl Terephthalate (Baseline Core) EDG Amino Substitution (-NH2, EDG) DMT->EDG Donates e- EWG Nitro Substitution (-NO2, EWG) DMT->EWG Withdraws e- HOMO Raises HOMO Level (Red-shifted UV-Vis) EDG->HOMO LUMO Lowers LUMO Level (Easier Reduction) EWG->LUMO

Logical flow of electronic tuning in DMT derivatives via substituent effects.

Quantitative Data Comparison

To objectively compare these derivatives, we must look at their measurable electronic parameters. The table below synthesizes the electrochemical and spectroscopic data for the baseline DMT and its primary substituted counterparts.

DerivativeSubstituent TypeReduction Potential ( Ered​ vs SCE)Approx. Band Gap (eV)UV-Vis λmax​ (nm)Primary Application
Dimethyl terephthalate None (Baseline)-1.89 V~4.0240Baseline MOFs (UiO-66), PET polymers
Dimethyl 2-aminoterephthalate EDG ( −NH2​ )-2.15 V~2.8360Fluorescent MOFs, PEGylated Drug Delivery
Dimethyl 2-nitroterephthalate EWG ( −NO2​ )-1.30 V~3.2280Precursor synthesis, Electron-deficient MOFs

Data Note: Reduction potentials are highly solvent-dependent. The values above are standardized to measurements taken in Acetonitrile (MeCN) using a standard calomel electrode (SCE) reference[1],[3].

Standardized Experimental Protocols

A core tenet of rigorous analytical chemistry is the use of self-validating systems. The following protocols are designed not just to yield data, but to internally verify their own accuracy.

Protocol A: Self-Validating Cyclic Voltammetry (CV)

To accurately determine the HOMO/LUMO levels, we measure the redox potentials via cyclic voltammetry.

Causality in Experimental Design: We utilize 0.1 M Tetrabutylammonium hexafluorophosphate ( Bu4​NPF6​ ) in MeCN. This specific electrolyte provides a massively wide electrochemical window, preventing background solvent electrolysis from masking the deep reduction potentials of the terephthalate core[4].

  • Electrolyte Preparation: Dissolve 0.1 M Bu4​NPF6​ in anhydrous MeCN.

  • Analyte Addition: Add the DMT derivative to achieve a 1.0 mM concentration.

  • Deoxygenation (Critical Step): Sparge the solution with ultra-pure Argon for 15 minutes. Why? Dissolved oxygen reduces at approximately −0.8 V , which would completely obscure the delicate reduction waves of the DMT derivatives.

  • Execution: Run the CV using a glassy carbon working electrode and a Pt wire counter electrode at a scan rate of 50 mV/s .

  • Internal Calibration (Self-Validation): At the end of the experiment, spike the solution with 1.0 mM Ferrocene ( Fc ). Measure the Fc/Fc+ redox couple. This acts as an internal standard, allowing you to mathematically correct for any drift in the quasi-reference electrode and calculate absolute HOMO/LUMO energy levels using the empirical equation: ELUMO​=−e(Ered,onset​+4.8) .

CV_Workflow S1 1. Electrolyte Prep 0.1 M Bu4NPF6 in MeCN S2 2. Analyte Addition 1.0 mM DMT Derivative S1->S2 S3 3. Deoxygenation Ar Purge (15 min) S2->S3 S4 4. CV Execution Glassy Carbon WE, 50 mV/s S3->S4 S5 5. Internal Calibration Add Ferrocene (Fc/Fc+) S4->S5

Self-validating cyclic voltammetry workflow for determining absolute redox potentials.

Protocol B: UV-Vis Spectroscopy for Band Gap Determination
  • Preparation: Prepare a solution of the DMT derivative in spectroscopic grade methanol.

  • Baseline Correction: Run a blank spectrum using pure methanol in matched quartz cuvettes to eliminate solvent absorbance artifacts.

  • Measurement: Scan from 200 nm to 600 nm .

  • Tauc Plot Analysis: Convert the absorption data to a Tauc plot ( (αhν)2 vs ) to extrapolate the optical band gap. The intersection of the linear tangent with the x-axis provides the optical band gap in eV, which should closely mirror the electrochemical gap calculated from Protocol A.

Applications in Drug Development & Materials Science

The distinct electronic properties of these derivatives dictate their utility in advanced research:

1. Targeted Drug Delivery (MOFs): Dimethyl 2-aminoterephthalate is extensively used to synthesize UiO-66-NH2. The presence of the electron-rich amino group not only shifts the MOF's bandgap but provides a reactive nucleophilic handle. In drug development, this amino group is converted via an azide-alkyne cycloaddition into a PEGylated surface, allowing the MOF to evade immune detection while carrying chemotherapeutics like Doxorubicin[5].

2. Turn-On Fluorescent Sensors: Because the amino group creates an intramolecular charge transfer (ICT) state, derivatives like Dimethyl 2-aminoterephthalate exhibit distinct fluorescence. When incorporated into MOFs, this property is exploited to create turn-on fluorescent sensors capable of detecting reactive oxygen species (like superoxide) in aqueous media[2].

3. Catalytic Condensation Reactions: The electronic push from the −NH2​ group in UiO-66-NH2 creates a site-isolated acid-base bifunctional character. The basic amino site works in tandem with the Lewis acidic Zirconium nodes to drastically lower the activation barrier for aldol and Knoevenagel condensations, outperforming the unfunctionalized DMT baseline[6].

Sources

Economic Analysis of Dimethyl 3,5-dibromoterephthalate in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Brominated Terephthalates

In the landscape of industrial and pharmaceutical chemistry, the selection of building blocks is a critical determinant of a synthesis campaign's economic viability and technical success. Dimethyl 3,5-dibromoterephthalate, a di-substituted aromatic ester, represents a class of reagents prized for their utility in constructing complex molecular architectures. The presence of two bromine atoms on the terephthalate core imparts unique reactivity, making it a valuable precursor for specialty polymers with enhanced flame retardancy and a versatile intermediate for the synthesis of active pharmaceutical ingredients (APIs) through cross-coupling reactions.[1]

However, the incorporation of halogen atoms invariably complicates the synthesis and elevates the cost compared to non-halogenated analogues. This guide provides a detailed economic and technical analysis of using Dimethyl 3,5-dibromoterephthalate in large-scale synthesis. We will dissect its manufacturing process, perform a comparative cost analysis against its primary non-brominated alternative, Dimethyl terephthalate (DMT), and provide objective experimental data to guide researchers and process chemists in making informed decisions for their development pipelines.

Synthesis and Process Economics of Dimethyl 3,5-dibromoterephthalate

The industrial production of dibrominated terephthalic acids, the precursors to their esters, is typically achieved through the direct bromination of terephthalic acid (TPA). The choice of reaction conditions is critical to achieving high yields and the desired isomeric purity, which directly impacts the process economics.

A common synthetic approach involves the electrophilic bromination of terephthalic acid using bromine in the presence of a strong acid, such as oleum (fuming sulfuric acid).[2] The oleum serves as both a solvent and a catalyst, activating the aromatic ring which is otherwise deactivated by the two electron-withdrawing carboxylic acid groups. Subsequent esterification with methanol yields the final dimethyl ester.

G TPA Terephthalic Acid (TPA) Bromination Electrophilic Bromination TPA->Bromination Reagents Bromine (Br₂) Oleum (H₂S₂O₇) Reagents->Bromination DB_TPA 3,5-Dibromoterephthalic Acid Bromination->DB_TPA Isolation Esterification Esterification DB_TPA->Esterification Methanol Methanol (CH₃OH) Sulfuric Acid (catalyst) Methanol->Esterification Crude_Product Crude Dimethyl 3,5-dibromoterephthalate Esterification->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure Dimethyl 3,5-dibromoterephthalate Purification->Final_Product

Caption: Synthesis workflow for Dimethyl 3,5-dibromoterephthalate.
Protocol 1: Synthesis of 2,5-Dibromoterephthalic Acid

Note: This protocol for the 2,5-isomer is presented as a representative example of the synthesis of dibromoterephthalic acids, as detailed industrial-scale protocols for the 3,5-isomer are not widely published. The underlying chemistry and economic considerations are analogous.

  • Reaction Setup: In a suitable glass-lined reactor, charge 400 parts of 40% oleum. While stirring, add 50 parts of terephthalic acid and 1 part of iodine (as a catalyst). Maintain the temperature at 20-25°C.

  • Bromination: Gradually add 67 parts of sodium bromide over 1 hour, ensuring the temperature is maintained with cooling.

  • Heating: Raise the temperature to 65°C over 1 hour and continue stirring at this temperature for 18 hours.

  • Workup: Cool the reaction mixture and pour it onto ice. The precipitated solid is collected by filtration.

  • Purification: The crude solid is washed thoroughly with water to remove residual acid and salts. The product is then dried under vacuum. This process yields crude 2,5-dibromoterephthalic acid.[2]

Comparative Economic Analysis: Dimethyl 3,5-dibromoterephthalate vs. Dimethyl Terephthalate

The primary economic driver for choosing a starting material is its cost-per-mole and its impact on the overall process yield and complexity. While Dimethyl 3,5-dibromoterephthalate offers unique reactivity, its non-brominated counterpart, Dimethyl terephthalate (DMT), is a large-volume commodity chemical with a significantly lower cost. DMT is produced via the Witten process, which involves the oxidation of p-xylene followed by esterification with methanol.[3]

The following table provides a comparative analysis of the key economic and performance metrics. Prices are estimates based on bulk industrial pricing and are subject to market volatility.

MetricDimethyl 3,5-dibromoterephthalateDimethyl Terephthalate (DMT)Justification & Causality
Primary Feedstock Terephthalic Acid (TPA), Brominep-Xylene, MethanolDMT production is integrated with large-scale aromatic streams from petroleum refining, providing a significant cost advantage.[3][4]
Indicative Feedstock Cost ($/ton of product) $2,500 - $4,000$800 - $1,200The high cost of bromine and the use of corrosive oleum significantly increase the raw material and capital costs for the brominated variant.
Synthesis Complexity High (Multi-step, harsh conditions)Moderate (Established, continuous process)The bromination step requires specialized corrosion-resistant equipment and careful handling of hazardous materials (oleum, bromine).[2]
Energy Consumption HighModerateHeating the viscous oleum mixture for extended periods and the energy-intensive purification (recrystallization) contribute to higher utility costs.
Waste Generation High (Spent sulfuric acid, bromide salts)Moderate (Mainly water and organic byproducts)The neutralization and disposal of large volumes of acidic and saline waste streams add considerable cost and environmental burden.
Indicative Product Price ($/ton) $5,000 - $10,000+ (Specialty Chemical)$1,000 - $1,500 (Commodity Chemical)[5]The price reflects the higher manufacturing costs, lower production volumes, and specialized applications.
Key Functionality Reactive C-Br bonds, Flame RetardancyPolyester monomerThe bromine atoms are leaving groups for cross-coupling (e.g., Suzuki, Heck) and impart flame-retardant properties to polymers. DMT is primarily a monomer for PET.[1][6]

Performance in Application: A Case Study in Polymer Synthesis

The decision to use the more expensive Dimethyl 3,5-dibromoterephthalate is justified when the final product requires properties that cannot be achieved with DMT. A prime example is in the synthesis of specialty copolyesters where flame retardancy and high thermal stability are critical.

G cluster_0 Route A: Standard Polyester cluster_1 Route B: Specialty Copolyester DMT Dimethyl Terephthalate (DMT) Poly_A Polycondensation DMT->Poly_A Diol_A Diol (e.g., Ethylene Glycol) Diol_A->Poly_A PET Standard Polyester (e.g., PET) Poly_A->PET Properties: Good mechanical strength Low flame resistance Comparison Economic Decision Point PET->Comparison DDBT Dimethyl 3,5-dibromoterephthalate Poly_B Polycondensation DDBT->Poly_B Diol_B Diol Diol_B->Poly_B Specialty_Polymer Flame-Retardant Copolyester Poly_B->Specialty_Polymer Properties: Inherent flame retardancy Higher thermal stability Increased cost Specialty_Polymer->Comparison

Caption: Comparative workflow for polymer synthesis.
Protocol 2: Representative Melt Polycondensation for Copolyester Synthesis
  • Reactor Charging: Charge the reactor with the desired molar ratio of Dimethyl 3,5-dibromoterephthalate (or Dimethyl terephthalate for the control), a diol (e.g., bis(2-hydroxyethyl) terephthalate), and a polycondensation catalyst (e.g., Antimony(III) oxide, Sb₂O₃).

  • Ester Interchange: Heat the mixture under a nitrogen atmosphere to ~200-220°C with stirring. Methanol will be evolved as a byproduct of the transesterification and should be collected.

  • Polycondensation: After the theoretical amount of methanol is removed, gradually increase the temperature to 270-290°C while slowly reducing the pressure to below 1 torr.

  • High Vacuum: Maintain the reaction under high vacuum and high temperature. The viscosity of the melt will increase as the polymer chain length grows. The reaction is monitored by the torque on the stirrer.

  • Extrusion and Quenching: Once the desired viscosity is reached, the molten polymer is extruded from the reactor under nitrogen pressure into a water bath to quench and solidify the polymer strands. The strands are then pelletized for further processing and analysis.

Supporting Experimental Data: The incorporation of brominated monomers like Dimethyl 3,5-dibromoterephthalate directly into the polymer backbone creates a material with inherent flame retardancy. This avoids the need for post-polymerization addition of flame-retardant additives, which can leach out over time. While this increases the initial material cost, it can be economically favorable when considering the entire lifecycle of the product, including regulatory compliance (e.g., for electronics housing) and performance requirements.[7]

Alternative Strategies and Future Outlook

The high cost and environmental concerns associated with halogenated compounds have spurred research into alternatives.

  • Non-Halogenated Flame Retardants: For polymer applications, phosphorus-based or nitrogen-based flame retardants can be alternatives. However, they may require higher loading levels, potentially compromising the mechanical properties of the polymer.

  • Bio-based Alternatives: Research is ongoing into producing terephthalic acid and its analogues from renewable feedstocks.[4] For instance, polyethylene furanoate (PEF), derived from bio-based furan dicarboxylic acid, shows promise as a PET alternative with superior barrier properties.[8] While not a direct substitute for the reactivity of Dimethyl 3,5-dibromoterephthalate, these developments highlight a broader industry trend towards more sustainable and potentially cost-effective monomers.

Conclusion and Recommendations

The economic analysis clearly demonstrates that Dimethyl 3,5-dibromoterephthalate is a high-cost, specialty reagent. Its use in large-scale synthesis is economically justifiable only under specific circumstances where its unique functionality provides a significant performance advantage that cannot be achieved with more economical, commodity alternatives like Dimethyl terephthalate.

For researchers and drug development professionals, we recommend the following:

  • Early-Stage Cost Modeling: Incorporate raw material cost analysis early in route scouting. The significant price difference between DMT and its brominated derivative can render a synthetic route economically unfeasible for large-scale production.

  • Performance Justification: The use of Dimethyl 3,5-dibromoterephthalate must be rigorously justified by a critical performance need, such as required regiochemistry in a cross-coupling reaction or inherent flame retardancy in a high-performance polymer.

  • Explore Alternatives: Continuously evaluate non-halogenated alternatives or different synthetic strategies that might achieve the desired outcome with a more favorable economic and environmental profile. The cost of the final product is not just the sum of its raw materials but also includes the cost of waste disposal, safety compliance, and capital equipment.

By carefully weighing the technical benefits against the economic realities, chemists and engineers can make strategic decisions that optimize both the performance of their products and the viability of their manufacturing processes.

References

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Dimethyl 3,5-dibromoterephthalate

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the proper disposal of Dimethyl 3,5-dibromoterephthalate. As a brominated aromatic compound frequently used in specialty polymer and materials science research, its handling and disposal require a methodical approach rooted in safety and regulatory compliance. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring the safety of laboratory personnel and the protection of our environment.

Chemical Profile and Hazard Identification

Understanding the chemical nature of Dimethyl 3,5-dibromoterephthalate is foundational to its safe management. While specific toxicological data for this precise isomer is limited, its hazard profile can be reliably inferred from its parent compound, Dimethyl terephthalate, and the general characteristics of brominated aromatics. It must be handled as a hazardous substance.

Inferred Hazards:

  • May cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation of dust.[1]

  • Potentially harmful if swallowed.[1]

  • The primary environmental concern stems from its classification as a halogenated organic compound. Many such substances are not readily biodegradable and can be harmful to aquatic life.[2]

  • Combustion, if not performed under controlled conditions, can produce highly toxic and corrosive byproducts, including carbon oxides and hydrogen bromide gas.

Key Chemical and Physical Properties

PropertyValue / InformationSource
Chemical Formula C₁₀H₈Br₂O₄N/A
Molecular Weight ~380.03 g/mol Inferred from isomer
Appearance Likely a white to off-white crystalline solid or powderInferred from isomers
Solubility Expected to have low water solubility[3]
Primary Hazard Class Halogenated Organic Compound[4][5]

Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety is non-negotiable. The following controls are mandatory when handling Dimethyl 3,5-dibromoterephthalate, particularly during weighing, transfer, and waste consolidation.

  • Engineering Controls : All handling of the solid compound must occur within a certified chemical fume hood to prevent the inhalation of fine particulates. The laboratory must be equipped with easily accessible and operational eyewash stations and safety showers.

  • Eye and Face Protection : Chemical safety glasses or goggles are required at all times.

  • Skin Protection : Chemically resistant gloves (nitrile is a suitable option for incidental contact) and a full-length laboratory coat must be worn.

  • Respiratory Protection : If any procedure has the potential to generate significant dust outside of a fume hood, a NIOSH-approved particulate respirator is mandatory.[1]

Spill Management Protocol

In the event of a small-scale laboratory spill, a calm and systematic response is crucial to mitigate exposure and prevent environmental release.

  • Restrict Access : Immediately alert colleagues and secure the area to prevent further contamination.

  • Ventilate : Ensure the chemical fume hood is functioning to capture any airborne dust.

  • Don PPE : Before approaching the spill, equip yourself with the full PPE detailed in Section 2.

  • Containment : Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or chemical spill pillows. This action minimizes the potential for the powder to become airborne.

  • Collection : Using non-sparking tools, carefully sweep the absorbed material into a container designated specifically for hazardous waste.

  • Decontamination : Thoroughly wipe down the spill area with a cloth dampened with soap and water. All cleaning materials, including gloves, must be collected as hazardous waste.

  • Disposal : The sealed container holding the spill cleanup material must be clearly labeled and disposed of as halogenated organic waste.

Waste Segregation and Collection: A Critical Step

The principle of waste segregation is paramount in a laboratory setting. Halogenated organic compounds necessitate a distinct disposal pathway, and co-mingling them with other waste streams can pose significant safety hazards and regulatory violations.

The Scientific Rationale : The carbon-bromine bond in Dimethyl 3,5-dibromoterephthalate requires specific treatment. During high-temperature incineration, this bond breaks, forming hydrogen bromide (HBr), an acidic gas. Licensed hazardous waste incinerators are equipped with specialized "scrubbers" that neutralize these acid gases before they are released into the atmosphere.[6] If halogenated waste is mixed with a standard non-halogenated solvent container, the disposal facility may reject the entire drum, or worse, process it improperly, leading to equipment damage and the release of toxic pollutants.

Procedural Steps :

  • Designated Waste Container : All waste containing Dimethyl 3,5-dibromoterephthalate must be placed in a dedicated container labeled "Halogenated Organic Waste."

  • Accurate Labeling : The label must prominently feature the words "Hazardous Waste" and a complete list of its contents by full chemical name. Abbreviations are not permissible.

  • Container Integrity : The waste container must be constructed of a chemically compatible material and possess a secure, tightly-sealing lid to prevent any leakage or vapor release.

  • Safe Accumulation : The container should remain closed unless waste is actively being added. It should be stored in a designated satellite accumulation area within the lab, away from incompatible materials.

The following diagram outlines the crucial decision-making process for the proper segregation of this chemical waste.

Caption: Waste segregation decision workflow for laboratory chemicals.

Final Disposal Procedures

The ultimate disposal of Dimethyl 3,5-dibromoterephthalate must be handled by a certified and licensed hazardous waste disposal contractor.

  • Primary Disposal Method: High-Temperature Incineration : This is the industry-standard and most environmentally sound method for destroying halogenated organic compounds.[6] This process guarantees the complete breakdown of the molecule into simpler, less harmful components, with the hazardous byproducts being managed by the facility's advanced emission control systems.

  • Landfill Prohibition : In accordance with the Resource Conservation and Recovery Act (RCRA), the land disposal of many halogenated organic compounds is strictly prohibited unless they meet rigorous pre-treatment standards.[4][5] This regulation is in place to prevent the long-term environmental contamination that can result from the leaching of these persistent chemicals into soil and groundwater.

Regulatory Context

In the United States, the management of hazardous waste like Dimethyl 3,5-dibromoterephthalate is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7]

  • Hazardous Waste Codes : As a generator of this waste, you are legally responsible for its proper characterization. Halogenated organic compounds often fall under specific EPA hazardous waste codes, such as those in the "F" list (e.g., F001, F002) if used as solvents.[8][9]

  • Total Halogen Limits : The intense regulatory focus on this class of chemicals is underscored by rules governing other waste streams. For example, used oil that contains a total halogen concentration exceeding 1,000 ppm is automatically presumed to be a hazardous waste, demonstrating the importance of preventing cross-contamination.[10]

By diligently following these scientifically-grounded procedures, you fulfill your professional responsibility to maintain a safe laboratory environment and ensure that your research does not come at the cost of environmental integrity.

References

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A Comprehensive Guide to Personal Protective Equipment for Handling Dimethyl 3,5-dibromoterephthalate

Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Hazard: A Proactive Approach to Safety

Dimethyl 3,5-dibromoterephthalate is a solid, likely a powder or crystalline substance.[1] Based on analogous compounds, it should be handled with care, assuming it may cause irritation to the skin, eyes, and respiratory tract.[1][2] Furthermore, as a combustible solid, its dust may form explosive mixtures in the air, a critical consideration for handling and storage.[3] As a halogenated aromatic compound, specific disposal protocols are required to mitigate environmental impact.[4][5]

The Hierarchy of Controls: A Multi-Layered Safety Strategy

Before detailing specific PPE, it is crucial to implement a comprehensive safety strategy based on the hierarchy of controls. This approach prioritizes the most effective control measures to minimize risk.

Hierarchy_of_Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (Least Effective) PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Outer Gloves Don2->Don3 Don4 4. Goggles/Face Shield Don3->Don4 Don5 5. Respirator (if needed) Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if needed) Doff4->Doff5

Caption: Recommended PPE Donning and Doffing Sequence.

Handling and Storage
  • Handling: Always handle Dimethyl 3,5-dibromoterephthalate in a well-ventilated area, preferably a fume hood, to avoid dust formation and inhalation. [6][2]Avoid contact with skin, eyes, and clothing. [2]Wash hands thoroughly after handling. [6][2]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [3]

Disposal Plan: Environmental Responsibility

As a halogenated aromatic compound, Dimethyl 3,5-dibromoterephthalate and any contaminated materials must be disposed of as hazardous waste.

  • Chemical Waste: Collect all waste containing this compound in a designated, properly labeled, and sealed container. Do not pour down the drain. [2]* Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical should be disposed of as hazardous waste.

  • Disposal Method: The preferred method for the disposal of halogenated organic compounds is incineration in a licensed hazardous waste facility. [5]Chemical treatment methods may also be applicable. [4]Always follow local, state, and federal regulations for hazardous waste disposal.

Summary of Recommended PPE

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing small quantities in a fume hoodSafety glasses with side shieldsDouble nitrile or butyl rubber glovesLab coatNot generally required
Preparing solutions in a fume hoodChemical splash gogglesDouble nitrile or butyl rubber glovesLab coatNot generally required
Handling larger quantities or reactionsChemical splash goggles and face shieldDouble butyl rubber or Viton™ glovesLab coat and chemical-resistant apronAs needed based on dust generation
Cleaning up a small spillChemical splash gogglesDouble butyl rubber or Viton™ glovesLab coatN95 dust mask
Cleaning up a large spillChemical splash goggles and face shieldHeavy-duty butyl rubber or Viton™ glovesChemical-resistant suitHalf-mask or full-face respirator with particulate filters

This guide is intended to provide a comprehensive framework for the safe handling of Dimethyl 3,5-dibromoterephthalate. It is imperative that all researchers and scientists supplement this information with a thorough review of any available safety data for the compound and conduct a detailed risk assessment for their specific experimental procedures. By fostering a culture of safety and adhering to these best practices, we can continue to advance scientific discovery while ensuring the well-being of all laboratory personnel.

References

  • Proper disposal of chemicals - Sciencemadness Wiki. (n.d.).
  • Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals - Labour Department. (n.d.).
  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. (n.d.).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (n.d.).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 7).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8).
  • 13.6.22/TM. (n.d.).
  • Personal Protective Equipment for Fragrance Oil. (2022, July 4).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Laws and Regulations Retrieving System - Ministry of Environment -Content. (n.d.).
  • Material Safety Data Sheet - Spectrum Chemical. (2006, August 11).
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
  • (PDF) Halogenated Aromatic Compounds - ResearchGate. (2025, July).
  • SILVER FERN CHEMICAL, INC. Safety Data Sheet Dimethyl Terephthalate (DMT). (2019, April 3).
  • Safety Data Sheet - Angene Chemical. (2025, February 11).
  • Safety Data Sheet: Dimethyl phthalate - Carl ROTH. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 9).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).

Sources

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